Product packaging for 5,7-Difluoroindole(Cat. No.:CAS No. 301856-25-7)

5,7-Difluoroindole

Cat. No.: B1306068
CAS No.: 301856-25-7
M. Wt: 153.13 g/mol
InChI Key: WZPOGQRJXZGSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,7-Difluoroindole is a useful research compound. Its molecular formula is C8H5F2N and its molecular weight is 153.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2N B1306068 5,7-Difluoroindole CAS No. 301856-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPOGQRJXZGSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381097
Record name 5,7-Difluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301856-25-7
Record name 5,7-Difluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-difluoro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,7-Difluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoroindole is a halogenated derivative of the indole heterocyclic system, a prominent scaffold in numerous biologically active compounds. The strategic placement of fluorine atoms at the 5th and 7th positions of the indole ring significantly alters its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and drug discovery. The introduction of fluorine can enhance binding affinity to target proteins, improve bioavailability, and increase resistance to metabolic degradation, thereby offering a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. It also outlines general synthetic strategies and discusses its potential applications in pharmaceutical research.

Core Chemical and Physical Properties

5,7-Difluoro-1H-indole, identified by the CAS number 301856-25-7, is a light yellow liquid at standard conditions.[1][2] Its fundamental properties are summarized in the table below. The presence of two fluorine atoms increases its molecular weight and density compared to unsubstituted indole. The high boiling point suggests strong intermolecular interactions.

PropertyValueSource
CAS Number 301856-25-7[1][2][3][4]
Molecular Formula C₈H₅F₂N[1][3][4]
Molecular Weight 153.13 g/mol [1][3][4]
Appearance Light yellow liquid[1][2]
Density ~1.4 g/cm³[1][2]
Boiling Point 253.2 ± 20.0 °C at 760 mmHg[1][2]
Flash Point 106.9 ± 21.8 °C[1]
Refractive Index 1.616[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the difluoroindole core. The carbons directly attached to the fluorine atoms (C-5 and C-7) will exhibit large one-bond C-F coupling constants.

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound and is expected to show two distinct signals for the fluorine atoms at the 5- and 7-positions, with their chemical shifts being indicative of the electronic environment of the indole ring.

Mass Spectrometry (MS)

The mass spectrum of 5,7-Difluoro-1H-indole is expected to show a molecular ion peak (M⁺) at m/z 153, corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavages of the indole ring.

Synthesis and Reactivity

The synthesis of 5,7-Difluoro-1H-indole is not extensively detailed in publicly available literature. However, its preparation can be envisioned through established methods for indole synthesis, adapted for fluorinated precursors.

Potential Synthetic Routes

Two of the most prominent methods for indole synthesis are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5][6][7][8][9] For the synthesis of 5,7-Difluoro-1H-indole, the logical starting material would be (2,4-difluorophenyl)hydrazine, which would react with a suitable carbonyl compound, followed by cyclization.

Fischer_Indole_Synthesis 2,4-Difluorophenylhydrazine 2,4-Difluorophenylhydrazine Intermediate_Hydrazone Intermediate Hydrazone 2,4-Difluorophenylhydrazine->Intermediate_Hydrazone Carbonyl_Compound Aldehyde or Ketone Carbonyl_Compound->Intermediate_Hydrazone Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, ZnCl₂) Acid_Catalyst->Intermediate_Hydrazone This compound This compound Acid_Catalyst->this compound Intermediate_Hydrazone->this compound [3,3]-Sigmatropic Rearrangement & Cyclization

Figure 1: Conceptual workflow for the Fischer indole synthesis of this compound.

Leimgruber-Batcho Indole Synthesis: This two-step procedure is a widely used industrial method.[10][11][12] It begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. To synthesize 5,7-Difluoro-1H-indole via this route, a plausible starting material would be 2,4-difluoro-6-nitrotoluene.

Leimgruber_Batcho_Synthesis Starting_Material 2,4-Difluoro-6-nitrotoluene Enamine_Intermediate Enamine Intermediate Starting_Material->Enamine_Intermediate Step 1: Enamine Formation Reagents_Step1 DMFDMA, Pyrrolidine Reagents_Step1->Enamine_Intermediate This compound This compound Enamine_Intermediate->this compound Step 2: Reductive Cyclization Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->this compound

Figure 2: Conceptual workflow for the Leimgruber-Batcho synthesis of this compound.

Reactivity

The electron-withdrawing nature of the two fluorine atoms is expected to decrease the electron density of the indole ring, thereby influencing its reactivity. The pyrrole ring, while still electron-rich compared to the benzene ring, will be less susceptible to electrophilic substitution than unsubstituted indole. Conversely, the benzene ring will be more activated towards nucleophilic aromatic substitution, although such reactions are generally challenging on the indole nucleus. The N-H proton will retain its acidic character, allowing for N-alkylation or N-acylation reactions.

Applications in Drug Development

The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1] The fluorine substituents can impart several desirable properties to a drug candidate:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life.[1]

  • Bioavailability: The increased lipophilicity imparted by fluorine can enhance membrane permeability and absorption.[1]

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to improved potency and selectivity.

Derivatives of fluorinated indoles have been investigated for a range of biological activities, including as antifungal, anti-inflammatory, and anticancer agents.[1]

Experimental Protocols

General Protocol for Fischer Indole Synthesis
  • Hydrazone Formation: To a solution of (2,4-difluorophenyl)hydrazine in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of an appropriate aldehyde or ketone (e.g., pyruvic acid or a protected acetaldehyde derivative). The reaction mixture is typically stirred at room temperature until the formation of the hydrazone is complete, as monitored by thin-layer chromatography (TLC).

  • Cyclization: The crude hydrazone is then subjected to acidic conditions to induce cyclization. This can be achieved by heating the hydrazone in the presence of a strong acid such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography or distillation.

General Protocol for Leimgruber-Batcho Indole Synthesis
  • Enamine Formation: A solution of 2,4-difluoro-6-nitrotoluene in a high-boiling solvent such as dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of an amine like pyrrolidine. The mixture is heated to a high temperature to drive the formation of the corresponding enamine.

  • Reductive Cyclization: The crude enamine is then subjected to reduction conditions to simultaneously reduce the nitro group and effect cyclization. Common reducing agents include hydrogen gas with a palladium catalyst (Pd/C), iron powder in acetic acid, or sodium dithionite.

  • Work-up and Purification: Following the reduction, the reaction mixture is filtered to remove the catalyst or inorganic salts. The filtrate is then worked up by extraction with an organic solvent. The crude product is purified by column chromatography or distillation to yield this compound.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data for this compound is not widely available, and it should be treated as a potentially hazardous substance.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its unique physicochemical properties, imparted by the two fluorine atoms, make it an attractive building block for the synthesis of novel therapeutic agents with enhanced pharmacological profiles. While detailed experimental data and specific synthetic protocols are not extensively documented in the public domain, its synthesis can be approached through well-established methodologies for indole formation. Further research into the synthesis, reactivity, and biological applications of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Physical Properties of 5,7-Difluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectral properties of 5,7-Difluoroindole. The information is intended for use in research, drug development, and quality control settings where a thorough understanding of this compound's characteristics is essential.

Core Physical Properties

This compound is a fluorinated heterocyclic compound belonging to the indole family. The introduction of two fluorine atoms onto the indole scaffold significantly influences its electronic properties, reactivity, and overall physical characteristics. Under standard conditions, it presents as a light yellow liquid.[1]

Below is a summary of the key physical properties of this compound, along with comparative data for other common fluoroindole isomers.

Table 1: Physical Properties of this compound and Related Isomers

PropertyThis compound5-Fluoroindole6-Fluoroindole7-Fluoroindole
CAS Number 301856-25-7[1]399-52-0[2]399-51-9387-44-0[3]
Molecular Formula C₈H₅F₂N[1]C₈H₆FN[2][4]C₈H₆FNC₈H₆FN[3]
Molecular Weight 153.13 g/mol [1]135.14 g/mol [2][4]135.14 g/mol 135.14 g/mol [3]
Appearance Light yellow liquid[1]Almost white to pale yellow powder[2]Brown crystalline solidWhite to light orange powder/crystal[3]
Melting Point Not available44 - 51 °C[2][4]72 - 76 °C61 °C[3]
Boiling Point 253.2 ± 20.0 °C at 760 mmHg[1]Not availableNot available258.0 ± 13.0 °C (Predicted)[3]
Density 1.4 ± 0.1 g/cm³[1]Not availableNot available1.273 ± 0.06 g/cm³ (Predicted)[3]
pKa Not availableNot availableNot available15.55 ± 0.30 (Predicted)[3]
Flash Point 106.9 ± 21.8 °C[1]> 110 °C[4]Not available> 110 °C[3]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[1]Not availableNot availableNot available
Refractive Index 1.616[1]Not availableNot availableNot available
Solubility Not availableChloroform (50 mg/mL), Methanol (10 mg/mL)[5]Soluble in DMF, DCM, EtOAc, THF, ACN; Insoluble in water[6]Soluble in methanol[3]

Spectral Properties

Detailed spectral data for this compound are not widely published. However, the expected characteristics can be inferred from the analysis of related fluoroindole compounds and general principles of spectroscopy.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound and should show two distinct signals for the non-equivalent fluorine atoms at the 5 and 7 positions. The chemical shifts are indicative of the electronic environment of the fluorine nuclei.[7] For comparison, the ¹⁹F NMR of 5-fluoroindole shows a chemical shift at –100.22 ppm (in CDCl₃).[8]

2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum of an indole derivative typically shows characteristic absorption bands. For this compound, the following are expected:

  • N-H Stretch: A peak in the region of 3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrrole ring.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Strong absorptions in the 1450-1620 cm⁻¹ region due to the carbon-carbon stretching within the aromatic rings.

  • C-F Stretch: Strong, characteristic absorption bands in the 1000-1300 cm⁻¹ region, indicative of the carbon-fluorine bonds.

2.3. UV-Vis Spectroscopy

Indole and its derivatives are known to absorb UV radiation due to π-π* electronic transitions within the aromatic system.[9] The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima, likely in the range of 260-290 nm, similar to other indole compounds.[10]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physical properties of this compound.

3.1. Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid.

  • Apparatus: Thiele tube or melting point apparatus with boiling point determination capability, thermometer, capillary tube (sealed at one end), small test tube (fusion tube).

  • Procedure:

    • A small amount (a few milliliters) of this compound is placed into the fusion tube.[1][11]

    • A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

    • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is heated in a Thiele tube or a suitable heating block.[1]

    • The apparatus should be heated slowly and gently to ensure a uniform temperature distribution.[1]

    • The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This temperature is recorded as the boiling point.[1]

3.2. Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

  • Apparatus: Small test tubes, vortex mixer (optional), spatula, and a range of solvents (e.g., water, ethanol, methanol, chloroform, dichloromethane, hexane).

  • Procedure:

    • Place approximately 25 mg (or 0.05 mL) of this compound into a small test tube.

    • Add 0.75 mL of the chosen solvent in small portions.[5]

    • After each addition, shake the test tube vigorously for at least 60 seconds.[5][12]

    • Observe whether the compound dissolves completely. If the compound dissolves, it is recorded as "soluble" in that solvent. If it remains as a separate phase or as a solid suspension, it is recorded as "insoluble."

    • For compounds soluble in water, the pH can be tested with litmus paper to determine if the compound is acidic or basic.[8]

3.3. Acquisition of Spectral Data

The following are general procedures for obtaining NMR, FT-IR, and UV-Vis spectra.

  • NMR Spectroscopy:

    • A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is transferred to an NMR tube.

    • The sample is placed in the magnetic field of the NMR spectrometer.[3]

    • The nuclei are excited with radio waves to produce NMR signals, which are then detected.[3][6]

    • For ¹⁹F NMR, the spectrum is recorded to observe the chemical shifts and coupling constants of the fluorine atoms.[7]

  • FT-IR Spectroscopy:

    • For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

    • Alternatively, an ATR-FTIR (Attenuated Total Reflectance) accessory can be used by placing a drop of the sample directly on the crystal.

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

    • The sample is then scanned, and the background is automatically subtracted to produce the final spectrum.

  • UV-Vis Spectroscopy:

    • A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

    • The solution is placed in a quartz cuvette.

    • A baseline spectrum is first run using a cuvette containing only the solvent.[13]

    • The sample cuvette is then placed in the spectrophotometer, and the absorbance is measured over a range of wavelengths (typically 200-400 nm for indole derivatives).[13]

Visualizations

4.1. Experimental Workflow for Physical and Spectral Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectral Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Physical_Properties Physical Property Determination - Boiling Point - Density - Refractive Index - Solubility Purification->Physical_Properties Sample Spectral_Analysis Spectral Analysis Purification->Spectral_Analysis Sample Final_Product Characterized this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Spectral_Analysis->NMR IR FT-IR Spectroscopy Spectral_Analysis->IR UV_Vis UV-Vis Spectroscopy Spectral_Analysis->UV_Vis MS Mass Spectrometry Spectral_Analysis->MS

Caption: Workflow for the characterization of this compound.

4.2. Conceptual Synthesis Pathway: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a common and efficient method for preparing indoles from o-nitrotoluenes. The following diagram outlines the logical steps for the synthesis of a fluoroindole derivative.

G Start Substituted o-Nitrotoluene Enamine Enamine Intermediate Start->Enamine Step 1: Enamine Formation Reagent1 DMFDMA / Pyrrolidine Reagent1->Enamine Cyclization Reductive Cyclization Enamine->Cyclization Reagent2 Reducing Agent (e.g., Pd/C, H₂) Reagent2->Cyclization Product Fluoroindole Product Cyclization->Product Step 2

Caption: Leimgruber-Batcho indole synthesis pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5,7-Difluoroindole (CAS: 301856-25-7)

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms onto the indole scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of bioactive molecules.

Core Chemical and Physical Properties

This compound, with the molecular formula C₈H₅F₂N, is a derivative of indole, a ubiquitous bicyclic structure found in numerous natural products and pharmaceuticals.[1] The presence of two fluorine atoms at positions 5 and 7 of the indole ring significantly influences its electronic properties, lipophilicity, and metabolic stability.[1][2] These modifications are highly sought after in drug design to improve a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

PropertyValue
CAS Number 301856-25-7
Molecular Formula C₈H₅F₂N
Molecular Weight 153.13 g/mol
Appearance Light yellow liquid or solid
Boiling Point 253.2 ± 20.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Flash Point 106.9 ± 21.8 °C
Purity ≥95-98%
Storage Store at 4°C or -20°C, protect from light.[4][5]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the cyclization of a substituted phenylhydrazine or a related precursor. The reactivity of the indole core is influenced by the electron-withdrawing nature of the fluorine atoms. Electrophilic substitution reactions, such as Friedel-Crafts acylation, are expected to occur at the C3 position, which is the most nucleophilic site of the indole ring.[6]

Experimental Protocols

Synthesis of 5,7-Difluoro-1H-indole

A representative synthesis involves the use of a substituted carbamate and a strong base to facilitate cyclization.[7]

Materials:

  • Ethyl (2,4-difluoro-6-trimethylsilylethynylphenyl)carbamate

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Prepare a solution of sodium ethoxide (1.83 g, 26.9 mmol) in ethanol (35 mL).

  • Slowly add a solution of ethyl (2,4-difluoro-6-trimethylsilylethynylphenyl)carbamate (2 g, 6.73 mmol) in ethanol (10 mL) to the NaOEt solution.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reflux the mixture for 1 hour.

  • Cool the reaction to room temperature and concentrate under vacuum.

  • Dissolve the residue in diethyl ether (50 mL).

  • Wash the organic layer sequentially with dilute hydrochloric acid (3 x 25 mL) and saturated saline solution (3 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the crude product by silica gel column chromatography using a 1:4 mixture of ethyl acetate and hexane as the eluent to yield 5,7-Difluoro-1H-indole.[7]

G Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve NaOEt in Ethanol C Slowly Add Carbamate Solution to NaOEt Solution A->C B Dissolve Carbamate Precursor in Ethanol B->C D Stir at Room Temperature (1h) C->D E Reflux (1h) D->E F Cool and Concentrate E->F G Dissolve in Diethyl Ether F->G H Wash with HCl and Brine G->H I Dry and Concentrate H->I J Silica Gel Column Chromatography I->J K Obtain Pure this compound J->K

Synthesis of this compound Workflow

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of a wide range of pharmaceutical agents. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1][3] Fluorinated indoles are key intermediates in the development of compounds targeting various therapeutic areas.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published, related fluoroindoles have shown significant biological activities. For instance, 5-fluoroindole has demonstrated notable antibacterial activity against Mycobacterium tuberculosis.[8][9][10] It is proposed that these compounds may act as bioisosteres of natural indole-containing molecules, such as the amino acid tryptophan. The cellular machinery could potentially convert 5-fluoroindole into 5-fluorotryptophan, which is then incorporated into proteins, leading to dysfunctional enzymes and cell death.[8][10] 5-Fluoroindole has also been shown to induce the accumulation of reactive oxygen species (ROS) and trigger apoptosis.[11]

G Proposed Mechanism of Action for Fluoroindoles A 5-Fluoroindole Enters Bacterial Cell B Cellular Enzymes (e.g., Tryptophan Synthase) A->B C Conversion to 5-Fluorotryptophan B->C D Incorporation into Proteins during Translation C->D E Production of Dysfunctional Proteins/Enzymes D->E F Inhibition of Essential Metabolic Pathways E->F G Bacterial Cell Death F->G

Proposed Antimicrobial Mechanism of Action

Quantitative Biological Data

The following table summarizes the antimicrobial activity of 5-fluoroindole and its isomers against Mycobacterium tuberculosis H37Rv.

CompoundBiological ActivityTarget OrganismAssay TypeKey Metric (Unit)Result
5-FluoroindoleAntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)4.7
4-FluoroindoleAntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)18.5
6-FluoroindoleAntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)74.0
7-FluoroindoleAntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)148.0

MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.[9] The data clearly indicates that the position of the fluorine atom on the indole ring is a critical determinant of its potency against Mycobacterium tuberculosis, with the 5-position conferring the highest activity.[8][9]

Experimental Protocol: Resazurin Microtiter Assay (REMA)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[9]

Objective: To determine the lowest concentration of a test compound that inhibits the growth of M. tuberculosis.

Materials:

  • 96-well microtiter plates

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compound (e.g., this compound)

  • Resazurin solution

  • Positive control (e.g., Isoniazid)

  • Negative control (no drug)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the microtiter plate.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compounds.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: After the initial incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubation: Re-incubate the plates overnight.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[9]

G Workflow for Resazurin Microtiter Assay (REMA) A Prepare Serial Dilutions of Test Compound in 96-well Plate B Add M. tuberculosis Inoculum to Each Well A->B C Incubate at 37°C for 7 Days B->C D Add Resazurin Solution to Each Well C->D E Re-incubate Overnight D->E F Observe Color Change (Blue to Pink) E->F G Determine MIC (Lowest Concentration with No Color Change) F->G

REMA Experimental Workflow

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. Its unique properties, conferred by the fluorine substituents, make it an attractive scaffold for the development of novel therapeutic agents. Further investigation into its biological activities and mechanism of action is warranted to fully exploit its potential in medicinal chemistry.

References

In-Depth Technical Guide to 5,7-Difluoro-1H-indole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 5,7-Difluoro-1H-indole. This fluorinated indole derivative serves as a crucial intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms at the 5 and 7 positions of the indole ring enhances the metabolic stability and bioavailability of potential drug candidates, making it a molecule of significant interest in medicinal chemistry.[1]

Core Structural and Physicochemical Properties

5,7-Difluoro-1H-indole, with the CAS number 301856-25-7, is a heterocyclic compound belonging to the indole family.[1] Its chemical structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, and fluorine atoms substituted at the 5th and 7th positions.

Table 1: Physicochemical Properties of 5,7-Difluoro-1H-indole

PropertyValueReference
Molecular Formula C₈H₅F₂N[1][2][3]
Molecular Weight 153.13 g/mol [1][2][3]
Appearance Light yellow liquid[1][4]
Density 1.4 ± 0.1 g/cm³[1][4]
Boiling Point 253.2 ± 20.0 °C at 760 mmHg[1][4]
Flash Point 106.9 ± 21.8 °C[1]
Purity ≥97.0% or ≥98%[2][4]

Spectroscopic Characterization Data

Table 2: Predicted and Representative ¹H NMR Spectral Data

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-1 (N-H)~8.2 (broad s)br s-Exchangeable with D₂O
H-2~7.3 (t)t~2.5
H-3~6.5 (t)t~2.5
H-4~7.0 (dd)dd~8.5, ~2.0
H-6~6.8 (ddd)ddd~9.0, ~9.0, ~2.0

Table 3: Predicted and Representative ¹³C NMR Spectral Data

Carbon PositionChemical Shift (δ, ppm)Notes
C-2~125
C-3~103
C-3a~128
C-4~110 (d)
C-5~158 (d, ¹JCF ≈ 240 Hz)
C-6~112 (dd)
C-7~150 (d, ¹JCF ≈ 240 Hz)
C-7a~120

Table 4: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400N-HStretching
~3100-3000C-H (aromatic)Stretching
~1620-1450C=C (aromatic)Stretching
~1250-1000C-FStretching

Table 5: Mass Spectrometry Data

m/zIon
153[M]⁺
154[M+H]⁺

Synthesis and Experimental Protocols

The synthesis of 5,7-Difluoro-1H-indole typically involves multi-step organic reactions. A common and versatile method for indole synthesis is the Fischer indole synthesis.[5][6][7][8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[5]

Proposed Synthetic Pathway: Fischer Indole Synthesis

A plausible synthetic route to 5,7-Difluoro-1H-indole starts from 2,4-difluoroaniline.

G cluster_0 Step 1: Diazotization and Reduction cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Fischer Indole Synthesis (Cyclization) 2,4-Difluoroaniline 2,4-Difluoroaniline Diazonium_Salt Diazonium Salt Intermediate 2,4-Difluoroaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C 2,4-Difluorophenylhydrazine 2,4-Difluorophenylhydrazine Diazonium_Salt->2,4-Difluorophenylhydrazine SnCl₂, HCl Hydrazone Hydrazone Intermediate 2,4-Difluorophenylhydrazine->Hydrazone Acid catalyst Acetaldehyde_Source Acetaldehyde or equivalent Acetaldehyde_Source->Hydrazone 5,7-Difluoro-1H-indole 5,7-Difluoro-1H-indole Hydrazone->5,7-Difluoro-1H-indole Brønsted or Lewis Acid (e.g., H₂SO₄, PPA, ZnCl₂) Heat

Caption: Proposed Fischer Indole Synthesis of 5,7-Difluoro-1H-indole.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2,4-Difluoroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl₂)

  • Acetaldehyde diethyl acetal

  • Polyphosphoric acid (PPA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 2,4-Difluorophenylhydrazine

  • Dissolve 2,4-difluoroaniline in concentrated HCl and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of stannous chloride in concentrated HCl and cool to 0 °C.

  • Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture for 2 hours at room temperature.

  • Collect the precipitated 2,4-difluorophenylhydrazine hydrochloride by filtration, wash with cold water, and dry.

Step 2: Synthesis of 5,7-Difluoro-1H-indole

  • Combine the 2,4-difluorophenylhydrazine hydrochloride and acetaldehyde diethyl acetal.

  • Heat the mixture, which will result in the formation of the corresponding hydrazone.

  • Slowly add the crude hydrazone to polyphosphoric acid preheated to 100-120 °C.

  • Heat the reaction mixture with stirring for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 5,7-Difluoro-1H-indole by silica gel column chromatography using a hexane/ethyl acetate gradient.

Role in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and approved drugs.[9] The introduction of fluorine atoms, as in 5,7-Difluoro-1H-indole, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Fluorine's high electronegativity and small size can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with protein targets.[1]

Application in Fragment-Based Drug Discovery (FBDD)

5,7-Difluoro-1H-indole is an ideal candidate for use as a fragment in Fragment-Based Drug Discovery (FBDD). FBDD is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency.[10][11][12][13]

The workflow for utilizing 5,7-Difluoro-1H-indole in an FBDD campaign is outlined below:

FBDD_Workflow cluster_0 Fragment Library Screening cluster_1 Hit-to-Lead Optimization Fragment_Library Fragment Library (including 5,7-Difluoro-1H-indole) Biophysical_Screening Biophysical Screening (e.g., NMR, SPR, X-ray) Fragment_Library->Biophysical_Screening Target_Protein Target Protein Target_Protein->Biophysical_Screening Hit_Identification Hit Identification Biophysical_Screening->Hit_Identification Structure_Based_Design Structure-Based Drug Design (SBDD) Hit_Identification->Structure_Based_Design Fragment_Elaboration Fragment Elaboration/ Linking/Merging Structure_Based_Design->Fragment_Elaboration SAR_Studies Structure-Activity Relationship (SAR) Studies Fragment_Elaboration->SAR_Studies Lead_Compound Lead Compound Preclinical_Development Preclinical Development Lead_Compound->Preclinical_Development Further Optimization SAR_Studies->Lead_Compound

Caption: Workflow for Utilizing 5,7-Difluoro-1H-indole in Fragment-Based Drug Discovery.

Conclusion

5,7-Difluoro-1H-indole is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. Its unique structural features, conferred by the difluoro substitution on the indole core, offer advantages in modulating the properties of bioactive molecules. The synthetic routes, while requiring careful control, are accessible through established methodologies like the Fischer indole synthesis. As a versatile building block, 5,7-Difluoro-1H-indole is poised to continue contributing to advancements in medicinal chemistry and drug discovery, particularly through its application in fragment-based approaches.

References

5,7-Difluoroindole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,7-Difluoroindole is a fluorinated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its structural uniqueness, characterized by fluorine atoms at the 5 and 7 positions of the indole ring, imparts distinct physicochemical properties that are of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity of target molecules, making this compound a valuable building block in the design of novel bioactive compounds.[1] This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, alongside a discussion of its synthetic applications.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development. The key quantitative data for this compound are summarized in the tables below.

Identifier Value Source
Molecular Formula C8H5F2NChemScene
Molecular Weight 153.13 g/mol ChemScene
CAS Number 301856-25-7Not specified

Table 1: Molecular Identifiers of this compound

Property Value Source
Appearance Light yellow liquidNot specified
Assay ≥97.0%Not specified
Density 1.4 ± 0.1 g/cm³Not specified
Boiling Point 253.2 ± 20.0 °C at 760 mmHgNot specified

Table 2: Physicochemical Properties of this compound

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical aspect of its availability for research and industrial applications. While specific, detailed experimental protocols for its synthesis are not extensively published in peer-reviewed journals, the general approach involves the construction of the indole ring system with pre-existing fluorine substituents or the selective fluorination of an indole precursor. The production of 5,7-Difluoro-1H-Indole typically involves advanced organic synthesis methods to achieve high purity and yield. The process often begins with a substituted aniline or a related precursor, followed by cyclization to form the indole core, with careful control over the introduction of the fluorine atoms at the 5 and 7 positions.

Below is a generalized workflow illustrating a potential synthetic approach.

Synthesis_Workflow Start Fluorinated Precursor (e.g., Difluoroaniline derivative) Step1 Cyclization Reaction (e.g., Fischer, Leimgruber-Batcho) Start->Step1 Intermediate Protected this compound Step1->Intermediate Step2 Deprotection Intermediate->Step2 End 5,7-Difluoro-1H-Indole Step2->End

Caption: A generalized workflow for the synthesis of 5,7-Difluoro-1H-Indole.

Applications in Drug Discovery and Development

As a synthetic intermediate, this compound is primarily utilized in the construction of more complex molecules with potential therapeutic applications. The presence of two fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. Fluorination is a well-established strategy in medicinal chemistry to block metabolic sites, increase binding affinity, and modulate the acidity of nearby functional groups.

While specific biological activity data for this compound itself is limited in the public domain, its role as a precursor suggests its incorporation into molecules targeting a wide range of biological pathways. Research on other fluoroindole isomers has demonstrated activities including antimicrobial and anticancer effects, and as ligands for various receptors.[2][3] It is plausible that derivatives of this compound are being investigated for similar therapeutic areas.

Experimental Protocols and Biological Activity: A Note on Data Availability

A comprehensive search of scientific literature and public databases reveals a notable scarcity of detailed experimental protocols and specific biological activity data for this compound. The majority of available information pertains to its role as a chemical intermediate and its general physicochemical properties.

Data Limitation: At present, there are no publicly available, in-depth studies detailing the in vitro or in vivo biological activities, mechanisms of action, or specific signaling pathways directly modulated by this compound. Consequently, detailed experimental protocols for biological assays involving this specific compound cannot be provided in this guide.

Researchers and drug development professionals are encouraged to consider this data gap when planning research involving this compound. Its value currently lies in its potential as a building block for the synthesis of novel compounds, whose biological activities would then need to be determined through dedicated screening and mechanistic studies.

Conclusion

This compound is a chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its well-defined physicochemical properties make it a valuable tool for chemists. However, the lack of publicly available data on its specific biological activities and associated experimental protocols underscores the need for further research to fully elucidate its potential in drug discovery and development. As a key building block, the future applications of this compound will be driven by the ingenuity of researchers in incorporating this fluorinated scaffold into new and effective bioactive molecules.

References

Spectroscopic Data of 5,7-Difluoroindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for 5,7-difluoroindole is limited. The data presented in this guide for this compound is therefore predictive, based on established principles of spectroscopy and comparative analysis with the known data of 5-fluoroindole. This document aims to provide a robust framework for the spectroscopic characterization of this compound.

Predicted Spectroscopic Data for this compound

The introduction of a second fluorine atom at the 7-position of the indole ring is expected to significantly influence the spectroscopic properties compared to 5-fluoroindole. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (NH)~8.3br s-
H-2~7.3tJH,H ≈ 2.5
H-3~6.5ddJH,H ≈ 3.0, JH,F ≈ 1.5
H-4~7.0ddJH,H ≈ 9.0, JH,F ≈ 4.5
H-6~6.8tJH,F ≈ 9.0
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-2~125dJC,F ≈ 3
C-3~103dJC,F ≈ 4
C-3a~128ddJC,F ≈ 10, JC,F ≈ 5
C-4~110dJC,F ≈ 5
C-5~158dJC,F ≈ 240
C-6~100ddJC,F ≈ 25, JC,F ≈ 5
C-7~150dJC,F ≈ 245
C-7a~120ddJC,F ≈ 15, JC,F ≈ 5
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CFCl₃ (δ = 0.00 ppm)

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-5~ -120d
F-7~ -135d
Table 4: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch
~3100-3000MediumAromatic C-H stretch
~1620, ~1580Medium-StrongAromatic C=C stretch
~1250-1150StrongC-F stretch
~850-750StrongC-H out-of-plane bend
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

Ionization Mode: Electron Ionization (EI)

m/zPredicted Relative IntensityAssignment
153High[M]⁺ (Molecular Ion)
126Medium[M - HCN]⁺
108Low[M - HCN - F]⁺

Comparative Spectroscopic Data of 5-Fluoroindole

For comparative purposes, the following tables provide the available experimental spectroscopic data for 5-fluoroindole.

Table 6: ¹H NMR Spectroscopic Data for 5-Fluoroindole

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

ProtonChemical Shift (δ, ppm)Multiplicity
H-1 (NH)8.10br s
H-27.23t
H-36.49dd
H-47.27dd
H-66.95ddd
H-77.35dd
Table 7: ¹³C NMR Spectroscopic Data for 5-Fluoroindole

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

CarbonChemical Shift (δ, ppm)
C-2124.9
C-3102.8
C-3a128.2
C-4110.4
C-5157.5 (d, JC,F = 234 Hz)
C-6105.5 (d, JC,F = 26 Hz)
C-7121.2
C-7a132.3
Table 8: ¹⁹F NMR Spectroscopic Data for 5-Fluoroindole

Solvent: CDCl₃, Reference: CFCl₃ (δ = 0.00 ppm)

FluorineChemical Shift (δ, ppm)
F-5-125.4
Table 9: IR Absorption Data for 5-Fluoroindole
Wavenumber (cm⁻¹)IntensityAssignment
3410Medium, SharpN-H stretch
3100-3000MediumAromatic C-H stretch
1620, 1585Medium-StrongAromatic C=C stretch
~1200StrongC-F stretch
~800StrongC-H out-of-plane bend
Table 10: Mass Spectrometry Fragmentation Data for 5-Fluoroindole

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
135100[M]⁺ (Molecular Ion)
10850[M - HCN]⁺
8120[M - HCN - HCN]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pipette and filter

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • ¹⁹F NMR: Acquire the spectrum using a standard fluorine pulse sequence. Proton decoupling may be applied to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an appropriate internal/external standard.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (a small, pure sample)

  • Mass spectrometer with an Electron Ionization (EI) source

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the EI source. This will cause ionization and fragmentation of the molecules.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Processing:

    • The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and major fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., TLC, HPLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Proposal Structure Proposal Data_Integration->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: Workflow for the spectroscopic identification of a chemical compound.

5,7-Difluoroindole: A Technical Guide to its Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoroindole is a fluorinated heterocyclic compound that holds significant promise as a versatile building block in the synthesis of novel therapeutic agents. The strategic placement of two fluorine atoms on the indole scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are highly sought after in drug discovery to enhance pharmacokinetic and pharmacodynamic profiles. While direct and extensive research on the biological activities of this compound itself is limited in publicly available literature, this technical guide provides a comprehensive overview of the known biological activities of closely related fluorinated indoles. This information serves as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Physicochemical Properties of Fluorinated Indoles

The introduction of fluorine atoms into the indole ring system imparts unique properties that are advantageous for drug design. Fluorine's high electronegativity and relatively small size can alter the electronic distribution of the molecule, influencing its acidity, basicity, and ability to form hydrogen bonds. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, thereby increasing the metabolic stability and bioavailability of drug candidates. These characteristics make fluorinated indoles, including this compound, attractive scaffolds for the development of new pharmaceuticals with improved efficacy and safety profiles.

Biological Activities of Fluorinated Indole Derivatives

While specific data for this compound is scarce, extensive research on other fluorinated indole derivatives provides valuable insights into its potential biological activities. The following sections summarize the key therapeutic areas where these compounds have shown promise.

Antimicrobial Activity

Derivatives of fluorinated indoles have demonstrated significant potential as antimicrobial agents. Notably, 5-fluoroindole has been investigated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 1: Antimicrobial Activity of 5-Fluoroindole

CompoundTarget OrganismAssay TypeKey Metric (Unit)Result
5-FluoroindoleMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)4.7[1]

MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.

The data indicates that 5-fluoroindole is a potent inhibitor of Mycobacterium tuberculosis growth. This suggests that this compound and its derivatives could also be explored for their antimycobacterial properties.

Anticancer Activity

Fluorinated indoles have been extensively studied for their potential as anticancer agents. Derivatives of 5-fluoroindole have shown cytotoxic effects against various cancer cell lines.

Table 2: Anticancer and Cytotoxic Activity of 5-Fluoroindole Derivatives

CompoundActivity TypeCell Line/TargetIC50 / EC50 (µM)
5-Fluoroindole-2-carboxylic acidAPE1 Inhibition-10[2]
5-Fluoro-2-oxindole derivative 3f α-Glucosidase Inhibition-35.83 ± 0.98[3]
5-Fluoro-2-oxindole derivative 3d α-Glucosidase Inhibition-49.89 ± 1.16[3]
5-Fluoro-2-oxindole derivative 3i α-Glucosidase Inhibition-56.87 ± 0.42[3]
Quinazolinone-based 5-fluoroindole hybrid 20f Cytotoxic ActivityMCF-742.4[2]
Quinazolinone-based 5-fluoroindole hybrid 20f Cytotoxic ActivityHepG215.8[2]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.

These findings highlight the potential of the 5-fluoroindole scaffold in developing novel anticancer therapies. The difluoro substitution in this compound may offer opportunities to further enhance this activity.

Enzyme Inhibition

Fluorinated indoles have been identified as potent inhibitors of various enzymes implicated in disease. For instance, derivatives of 5-fluoro-2-oxindole are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential in managing diabetes.[3]

Table 3: Enzyme Inhibition by Fluorinated Indole Derivatives

Compound ClassTarget EnzymeKey Metric (Unit)Potency
5-Fluoro-2-oxindole derivativesα-GlucosidaseIC50 (µM)High[3]
6-Fluoroindole derivativesTryptophan 2,3-dioxygenase (TDO2)IC50 (µM)< 1[3]
6-FluoroindazoleRho-associated coiled-coil containing protein kinase 1 (ROCK1)IC50 (nM)14[3]

The potent and selective inhibition of these enzymes by fluorinated indoles underscores the potential of this compound as a scaffold for designing novel enzyme inhibitors for a range of therapeutic applications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are generalized protocols for key experiments commonly used to evaluate the biological activity of indole derivatives.

Synthesis of this compound Derivatives

The synthesis of substituted indoles can be achieved through various established methods. A common approach for creating derivatives of this compound would be the Fischer indole synthesis.

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start 5,7-Difluorophenylhydrazine Hydrazone Formation of 5,7-Difluorophenylhydrazone Start->Hydrazone Ketone Ketone or Aldehyde Ketone->Hydrazone Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization Indole This compound Derivative Cyclization->Indole

Caption: A generalized workflow for the Fischer indole synthesis of this compound derivatives.

Antimicrobial Susceptibility Testing: Resazurin Microtiter Assay (REMA)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

REMA Experimental Workflow

REMA_Workflow Prep Prepare serial dilutions of This compound derivative in 96-well plate Inoc Inoculate wells with bacterial suspension Prep->Inoc Inc1 Incubate at 37°C Inoc->Inc1 Res Add Resazurin solution Inc1->Res Inc2 Re-incubate overnight Res->Inc2 Read Read results (color change) Inc2->Read

Caption: Workflow for the Resazurin Microtiter Assay (REMA) to determine antimicrobial activity.

Cytotoxicity Assay: MTT Assay

The MTT assay is a standard colorimetric assay for assessing the metabolic activity of cells, which can be used to determine the cytotoxicity of a compound.

MTT Assay Experimental Workflow

MTT_Assay_Workflow Seed Seed cells in 96-well plate Treat Treat cells with various concentrations of This compound derivative Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate MTT_add Add MTT solution Incubate->MTT_add Incubate2 Incubate for 2-4 hours MTT_add->Incubate2 Solubilize Add solubilization solution Incubate2->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure

Caption: A standard workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, research on other indole derivatives suggests potential targets. Indole compounds are known to interact with a variety of signaling pathways implicated in cancer and inflammation.

Potential Signaling Pathways for Indole Derivatives

Signaling_Pathways Indole Indole Derivative (e.g., this compound) PI3K PI3K/Akt/mTOR Pathway Indole->PI3K Inhibition NFkB NF-κB Pathway Indole->NFkB Inhibition MAPK MAPK Pathway Indole->MAPK Modulation Apoptosis Apoptosis Indole->Apoptosis Induces Proliferation Cell Proliferation PI3K->Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes MAPK->Proliferation Promotes

Caption: Potential signaling pathways that may be modulated by indole derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The advantageous properties conferred by fluorine substitution, combined with the proven biological activities of related fluorinated indoles, strongly suggest that this compound and its derivatives are worthy of further investigation. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays to uncover their full therapeutic potential. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their development as novel therapeutic agents for various diseases, including cancer, infectious diseases, and metabolic disorders. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of 5,7-Difluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of the 5,7-difluoroindole scaffold. Due to the limited direct research on this compound, this document focuses on a key study of a closely related di-fluorinated indole derivative and contextualizes its potential by drawing on the broader landscape of fluorinated indole research.

Introduction: The Role of Fluorine in Indole-Based Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a molecule. When applied to the indole scaffold, a "privileged structure" in drug discovery renowned for its presence in numerous bioactive compounds, fluorination can lead to improved metabolic stability, increased membrane permeability, and modulated binding affinity to biological targets. These enhancements have been successfully leveraged in the development of therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders.

Core Evidence: Biological Activity of a 4,7-Difluoroindole Derivative

While direct studies on this compound are scarce, a pivotal study on 4,7-difluoro-5,6-dihydroxytryptamine provides the most direct insight into the potential of this di-fluorination pattern on the indole core. This compound shares the 4,7-difluoro substitution pattern, which is electronically analogous to the 5,7-difluoro substitution.

Quantitative Data Summary

The study evaluated the cytotoxicity and affinity for the serotonergic uptake system of the fluorinated derivatives compared to the parent compound, 5,6-dihydroxytryptamine (5,6-DHT). The key findings for the 4,7-difluoro derivative are summarized below.

CompoundCytotoxicity in Neuroblastoma N-2a cells (IC50)Affinity for Serotonergic Uptake System (vs. 5,6-DHT)
4,7-difluoro-5,6-dihydroxytryptamine 125 µM13-fold higher affinity
5,6-dihydroxytryptamine (Parent Compound)92 µM1-fold (Reference)

Data sourced from "Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines"[1].

The results indicate that the introduction of two fluorine atoms at the 4 and 7 positions of the indole ring leads to a remarkable 13-fold increase in affinity for the serotonergic uptake system [1]. This suggests that the this compound scaffold could be a valuable core for developing potent modulators of serotonin transport, with potential applications in treating depression, anxiety, and other neurological disorders. Notably, this significant increase in affinity did not come with a substantial increase in cytotoxicity, indicating a favorable therapeutic window[1].

Potential Therapeutic Applications: An Inferred Landscape

Based on the direct evidence for the 4,7-difluoroindole derivative and the broader activities of other fluorinated indoles, the following therapeutic areas are of high interest for the this compound scaffold.

  • Neuroscience: The demonstrated high affinity for the serotonergic uptake system strongly suggests the potential for developing novel antidepressants and anxiolytics[1]. The modulation of physicochemical properties by the two fluorine atoms could lead to improved brain penetration and a more desirable pharmacokinetic profile.

  • Oncology: 5-Fluoroindole derivatives have shown promise as anticancer agents, often acting as inhibitors of crucial protein kinases or as prodrugs for targeted cancer therapy. The 5,7-difluoro substitution could offer a unique electronic and steric profile to enhance kinase binding or to fine-tune the activation of anticancer prodrugs.

  • Antimicrobial Agents: The antimicrobial activity of fluorinated indoles, particularly against Mycobacterium tuberculosis, is well-documented. The specific substitution pattern of this compound may confer a novel mechanism of action or improved potency against drug-resistant microbial strains.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 4,7-difluoro-5,6-dihydroxytryptamine, providing a template for the evaluation of novel this compound derivatives.

Synthesis of Fluorinated Tryptamine Derivatives

The synthesis of 4,7-difluoro-5,6-dihydroxytryptamine was achieved through a multi-step process that can be adapted for other similar derivatives[1].

  • Preparation of the Indole Core: The synthesis starts with 1,4-difluoro-2,3-dimethoxybenzene, which is converted to 4,7-difluoro-5,6-[(diphenylmethylene)dioxy]indole via the reductive cyclization of a 2-nitro-β-(dialkylamino)styrene intermediate prepared in situ from the corresponding 2-nitrotoluene[1].

  • Introduction of the Aminoethyl Side Chain: The indole core is then converted to the corresponding indole-3-acetonitrile.

  • Final Conversion: The indole-3-acetonitrile is reduced to yield the final tryptamine derivative, 4,7-difluoro-5,6-dihydroxytryptamine[1].

Cytotoxicity Assay: [³H]Thymidine Incorporation

This assay measures the inhibitory effect of a compound on DNA synthesis, a hallmark of cytotoxicity.

  • Cell Culture: Mouse neuroblastoma clone N-2a cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 4,7-difluoro-5,6-dihydroxytryptamine) and the reference compound (5,6-DHT). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Radiolabeling: 1 µCi of [³H]thymidine is added to each well, and the plates are incubated for an additional 4 hours.

  • Harvesting: The cells are harvested onto glass fiber filters, and the filters are washed with PBS to remove unincorporated [³H]thymidine.

  • Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of [³H]thymidine incorporation is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Serotonergic Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin into cells.

  • Cell Preparation: N-2a cells are grown to confluence, harvested, and washed with a suitable buffer (e.g., Krebs-Ringer buffer).

  • Pre-incubation: The cell suspension is pre-incubated at 37°C for 10 minutes.

  • Compound Addition: Various concentrations of the test and reference compounds are added to the cell suspension and incubated for 15 minutes.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of [³H]5-HT (serotonin).

  • Incubation: The reaction is allowed to proceed for 5 minutes at 37°C.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]5-HT.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition of [³H]5-HT uptake is calculated for each concentration of the test compound, and the IC50 value is determined. The affinity is then compared to that of the reference compound.

Visualizations

Signaling Pathway: Serotonin Transporter (SERT) Inhibition

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5-HT_ext Extracellular Serotonin (5-HT) Postsynaptic_Receptor Postsynaptic 5-HT Receptor 5-HT_ext->Postsynaptic_Receptor Binding SERT Serotonin Transporter (SERT) 5-HT_ext->SERT Reuptake 5-HT_int Intracellular Serotonin (5-HT) Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade SERT->5-HT_int 5,7-Difluoroindole_Derivative This compound Derivative 5,7-Difluoroindole_Derivative->SERT Inhibition

Caption: Inhibition of serotonin reuptake by a this compound derivative.

Experimental Workflow: Cytotoxicity Assay

G A Seed N-2a cells in 96-well plates B Treat cells with this compound derivative A->B C Incubate for 24 hours B->C D Add [3H]thymidine C->D E Incubate for 4 hours D->E F Harvest cells and measure radioactivity E->F G Calculate IC50 F->G

Caption: Workflow for determining the cytotoxicity of a this compound derivative.

References

5,7-Difluoroindole as a Bioisostere: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of medicinal chemistry. Bioisosterism, the principle of substituting one functional group with another that retains similar biological activity, is a powerful tool in this endeavor. The indole scaffold is a privileged structure found in numerous biologically active molecules. However, its metabolic susceptibility can limit its therapeutic potential. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability. This guide provides an in-depth technical overview of 5,7-difluoroindole as a bioisostere, offering insights into its synthesis, physicochemical properties, and application in drug design, with a focus on quantitative data and detailed experimental methodologies.

The Role of Fluorine in Bioisosterism

Fluorine's unique properties, including its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable element in drug design. As a bioisostere for hydrogen, fluorine can modulate the electronic properties of a molecule without significantly increasing its size. This can influence pKa, lipophilicity, and conformational preferences, which in turn can affect a compound's interaction with its biological target and its overall pharmacokinetic profile. In the context of the indole ring, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

Physicochemical Properties of Fluoroindoles

The introduction of fluorine atoms to the indole ring alters its electronic distribution and, consequently, its key physicochemical parameters. While direct experimental data for this compound is sparse, we can infer its properties from data on related fluoroindoles and general principles of fluorine chemistry.

pKa and Lipophilicity (logP)

Fluorine is an electron-withdrawing group, which generally decreases the pKa (increases the acidity) of nearby acidic protons. For the indole N-H, fluorination on the benzene ring is expected to lower its pKa compared to the parent indole. Similarly, fluorination typically increases a molecule's lipophilicity, as measured by its partition coefficient (logP).

CompoundMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)
1H-Indole117.15253-254~17
5-Fluoro-1H-indole135.14120 (at 1 mmHg)16.16 ± 0.30[1]
5,7-Difluoro-1H-indole153.13253.2 ± 20.0[2]Not Reported

Table 1: Comparison of Physicochemical Properties of Indole and Fluoroindoles.

Synthesis of this compound

The synthesis of fluoroindoles can be achieved through several established methods, with the Leimgruber-Batcho and Fischer indole syntheses being the most common.

Leimgruber-Batcho Indole Synthesis

This method is a popular choice for industrial-scale synthesis due to its high yields and mild reaction conditions.[3] It involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.[4]

start 2,4-Difluoro-6-nitrotoluene enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine indole This compound enamine->indole Reduction (e.g., Pd/C, H2)

Caption: Leimgruber-Batcho Synthesis Workflow.

Fischer Indole Synthesis

A classic and versatile method, the Fischer indole synthesis involves the acid-catalyzed cyclization of a (fluorophenyl)hydrazine with an aldehyde or a ketone.[5][6][7][8][9]

start 2,4-Difluorophenylhydrazine + Aldehyde/Ketone hydrazone Hydrazone Intermediate start->hydrazone Condensation indole This compound hydrazone->indole Acid Catalyst (e.g., PPA, ZnCl2), Heat

Caption: Fischer Indole Synthesis Workflow.

Case Study: this compound in Influenza PB2 Inhibitors

A notable example of this compound as a bioisostere is in the development of influenza virus polymerase basic protein 2 (PB2) inhibitors. In this study, the 7-azaindole scaffold of a known inhibitor, Pimodivir, was replaced with 7-fluoro-substituted indoles. Specifically, a this compound derivative was identified as a potent and metabolically stable influenza inhibitor.

CompoundScaffoldPB2 Binding IC50 (nM)Antiviral Activity EC50 (nM)
Pimodivir7-Azaindole20.4
Analog 11aThis compound51.3

Table 2: Comparative Biological Activity of Pimodivir and its this compound Bioisostere.

The this compound analog (11a) demonstrated a favorable oral pharmacokinetic profile and in vivo efficacy in a mouse model of influenza infection. This case study highlights the successful application of this compound as a bioisostere to improve metabolic stability while retaining potent biological activity.

Signaling Pathway: PI3K/Akt Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in many cancers.[10] Several kinase inhibitors targeting this pathway incorporate indole or azaindole scaffolds. The bioisosteric replacement of these scaffolds with this compound can be a strategy to enhance drug-like properties.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Inhibitor This compound-based PI3K Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols

Synthesis of 5-Fluoro-6-chloroindole (via Modified Leimgruber-Batcho)

This protocol describes a scalable synthesis of a related difluoro-substituted indole and can be adapted for this compound.

Step 1: Enamine Formation

  • A mixture of 3-chloro-4-fluoro-6-methylnitrobenzene (100 kg), N,N-dimethylformamide di-isopropyl acetal (203.5 kg), and N,N-dimethylformamide (400 L) are heated to 100°C and stirred for 3 hours.

  • The mixture is then cooled to room temperature.

Step 2: Reductive Cyclization

  • A mixture of toluene (880 L), acetic acid (800 L), iron powder (230 kg), and silica gel (200 kg) are heated to 60°C and stirred for 30 minutes.

  • To this mixture, the enamine solution from Step 1 is added dropwise, maintaining the temperature below 80°C.

  • The mixture is heated to 100°C and stirred for 2 hours.

  • The reaction progress is monitored by HPLC.

  • After cooling, ethyl acetate is added, and the mixture is filtered.

  • The filtrate is washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • The organic layer is dried over sodium sulfate and concentrated in vacuo.

  • The crude product is purified by recrystallization from a mixture of MDC and hexane to yield 6-chloro-5-fluoroindole.

In Vitro PI3Kδ Enzyme Activity Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kδ.[11]

Materials:

  • Purified recombinant PI3Kδ enzyme

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a kinase reaction buffer containing the lipid substrate.

  • Add the test compound at various concentrations to the wells of the assay plate.

  • Add the PI3Kδ enzyme to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Add Inhibitor and Enzyme to Plate A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 60 min) C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Incubate (40 min) E->F G Generate Luminescence (Kinase Detection Reagent) F->G H Incubate (30 min) G->H I Measure Luminescence H->I

Caption: ADP-Glo™ Kinase Assay Workflow.

Cell Viability (MTT) Assay

This assay assesses the effect of a compound on cell proliferation and viability.[12]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the test compound.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Pooled human liver microsomes

  • Potassium phosphate buffer (pH 7.4)

  • NADPH

  • Test compound

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Dissolve the test compound in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding NADPH.

  • Incubate the mixture for up to 60 minutes, taking samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding cold acetonitrile.

  • Analyze the amount of the parent compound remaining in each sample by LC-MS/MS.

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.

Conclusion

This compound represents a valuable building block in medicinal chemistry, serving as an effective bioisostere for indole and other bicyclic heteroaromatic systems. Its strategic incorporation into drug candidates can lead to significant improvements in metabolic stability and overall pharmacokinetic properties, without compromising biological activity. The synthetic routes to this compound are well-established, and a variety of in vitro assays are available to characterize the biological and metabolic profiles of its derivatives. As the demand for more robust and effective therapeutics continues to grow, the use of fluorinated bioisosteres like this compound will undoubtedly play an increasingly important role in drug discovery and development.

References

The Electronic Influence of Vicinal Fluorination: A Technical Guide to 5,7-Difluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fluorination is a cornerstone strategy in modern medicinal chemistry, employed to modulate the physicochemical and pharmacological properties of bioactive molecules. This technical guide provides an in-depth analysis of the electronic effects of fluorine substitution in the 5,7-difluoroindole scaffold. We explore how the potent inductive effects of the two fluorine atoms influence the molecule's spectroscopic characteristics, acidity, and reactivity in key chemical transformations. This document consolidates theoretical principles with available empirical data from related analogues to serve as a comprehensive resource for professionals engaged in the synthesis and application of fluorinated heterocyclic compounds.

Introduction

The indole nucleus is a privileged scaffold, appearing in a vast array of natural products and pharmaceuticals. Its electron-rich nature makes it a versatile template for chemical modification. The strategic introduction of fluorine atoms can profoundly alter a molecule's properties, including metabolic stability, membrane permeability, and binding affinity for biological targets.[1]

This compound, featuring two fluorine atoms on the carbocyclic ring adjacent to the heteroatom, presents a unique case study. The combined electron-withdrawing power of these substituents significantly modulates the electron density distribution across the bicyclic system, impacting its chemical behavior. Understanding these electronic effects is paramount for predicting reactivity and designing rational synthetic routes for novel drug candidates.

Synthesis of this compound

The synthesis of fluorinated indoles can be achieved through several established methodologies, including the Fischer, Bischler, Sugasawa, and Leimgruber-Batcho syntheses.[2] The Leimgruber-Batcho indole synthesis is particularly noteworthy for its high yields and use of readily available starting materials, making it suitable for industrial applications.[2][3]

Below is a representative workflow and a detailed experimental protocol adapted from the Leimgruber-Batcho synthesis for the preparation of this compound from 2,4-difluoro-1-methyl-3-nitrobenzene.

G Workflow for Leimgruber-Batcho Synthesis of this compound start 2,4-Difluoro-1-methyl- 3-nitrobenzene enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine, Δ cyclization This compound enamine->cyclization Reductive Cyclization (e.g., Pd/C, H₂ or Fe/AcOH) purification Purification (Column Chromatography) cyclization->purification Crude Product final Pure this compound purification->final

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Experimental Protocol (Adapted Leimgruber-Batcho Synthesis)

Step 1: Enamine Formation

  • To a solution of 2,4-difluoro-1-methyl-3-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.2 eq).[3]

  • Heat the reaction mixture to reflux (approx. 130-140°C) and stir for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which can often be used directly in the next step.[3]

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in ethyl acetate or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[3]

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi) until hydrogen uptake ceases.

  • After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.[3]

  • Combine the filtrates and remove the solvent under reduced pressure.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Core Electronic Effects of Fluorine

The electronic character of this compound is dominated by the interplay between the strong electron-withdrawing inductive effect (-I) of the fluorine atoms and the electron-donating mesomeric or resonance effect (+M) of the indole nitrogen's lone pair.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful through-sigma-bond electron-withdrawing effect.[1] In this compound, this effect significantly lowers the electron density of the carbocyclic ring and, to a lesser extent, the pyrrole ring.

  • Mesomeric Effect (+M): The lone pair of electrons on the indole nitrogen participates in the π-system, donating electron density into the ring. This effect is primarily responsible for the high nucleophilicity of the C3 position in indoles.

The presence of two fluorine atoms at the 5 and 7 positions creates a cumulative and potent inductive pull, which generally overrides any weak +M effect from the fluorine atoms themselves. This results in an overall decrease in the electron density of the aromatic system compared to unsubstituted indole.

G Dominant Electronic Effects in this compound cluster_indole indole_img inductive_F5 -I Effect F5_pos inductive_F5->F5_pos inductive_F7 -I Effect F7_pos inductive_F7->F7_pos mesomeric_N +M Effect N_pos mesomeric_N->N_pos C3_pos C3_annotation Nucleophilic Center (C3) C3_annotation->C3_pos

Caption: Inductive (-I) and mesomeric (+M) effects in this compound.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of fluorine causes deshielding of nearby nuclei, resulting in downfield shifts (higher ppm) in NMR spectra.[4]

Table 1: Comparison of Typical ¹H and ¹³C NMR Chemical Shifts (ppm)

Position Indole (¹H) 5-Fluoroindole (¹H) This compound (Predicted ¹H) Indole (¹³C) 5-Fluoroindole (¹³C)[5] This compound (Predicted ¹³C)
N-H ~8.1 ~8.1 ~8.2 (Broader) - - -
C2-H ~7.1 ~7.2 ~7.3 ~125 ~126 ~127
C3-H ~6.5 ~6.5 ~6.6 ~102 ~102 ~103
C4-H ~7.6 ~7.4 ~7.1 (dd) ~121 ~111 ~110 (d)
C5 - - - ~122 ~158 (d) ~159 (d)
C6-H ~7.1 ~7.0 (ddd) ~6.8 (dd) ~120 ~110 (d) ~105 (dd)
C7-H ~7.6 ~7.4 - ~111 ~112 ~150 (d)

Note: Predicted values are estimations based on additive effects of fluorine substitution. d denotes a doublet, dd a doublet of doublets, due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic bands for the indole core, with the addition of strong C-F stretching absorptions.

Table 2: Characteristic IR Absorption Bands

Vibration Typical Wavenumber (cm⁻¹) Expected Appearance for this compound
N-H Stretch 3400-3300 Sharp to medium band
Aromatic C-H Stretch 3100-3000 Multiple weak, sharp bands[6]
Aromatic C=C Stretch 1600-1450 Multiple medium to strong bands[6]
Aromatic C-F Stretch 1250-1100 Two strong, characteristic bands [7]

| C-H Out-of-plane Bend | 900-675 | Medium to strong bands indicative of substitution pattern |

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of the indole chromophore typically result in two main absorption bands. Fluorine substitution is not expected to dramatically shift the absorption maxima (λmax) but may alter the molar absorptivity (ε).

Table 3: Typical UV-Vis Absorption Data (in Methanol)

Compound ¹La Band (λmax) ¹Lb Band (λmax)
Indole ~220 nm ~270-280 nm, with fine structure[8]
This compound (Predicted) ~220-225 nm ~275-285 nm, fine structure may be less resolved

Note: Data is based on typical values for indole derivatives.[8]

Chemical Reactivity and Properties

Acidity (pKa)

The N-H proton of indole is weakly acidic. The strong inductive effect of the two fluorine atoms in this compound withdraws electron density from the entire ring system, including the nitrogen atom. This stabilizes the resulting indolide anion after deprotonation, thereby increasing the acidity (i.e., lowering the pKa) compared to the parent indole.[9][10]

Table 4: Acidity of Indole Derivatives

Compound Approximate pKa
Indole ~16.7
5-Fluoroindole ~16.2
5-Fluoro-7-methylindole[11] 16.46 (Predicted)

| this compound | < 16.0 (Predicted) |

Electrophilic Aromatic Substitution

The hallmark reaction of indoles is electrophilic aromatic substitution (SEAr), which overwhelmingly occurs at the C3 position.[12] This regioselectivity is dictated by the ability of the nitrogen atom to stabilize the cationic Wheland intermediate (sigma complex).

G Electrophilic Substitution at C3 of this compound start This compound + E⁺ intermediate Resonance-Stabilized Cationic Intermediate (Sigma Complex) start->intermediate anno1 Attack at C3 product 3-Substituted Product intermediate->product anno2 Deprotonation (-H⁺) anno3 Fluorine atoms (-I effect) decrease ring nucleophilicity, slowing the reaction rate. intermediate->anno3

Caption: Mechanism of electrophilic substitution on this compound.

While the C3 position remains the most nucleophilic site, the overall reactivity of the this compound ring towards electrophiles is significantly diminished compared to indole. The potent -I effects of the two fluorine atoms reduce the electron density of the π-system, making it a less potent nucleophile.[13] Consequently, reactions such as Friedel-Crafts, nitration, or halogenation often require harsher conditions (e.g., stronger Lewis acids, higher temperatures) to proceed at a reasonable rate.[13]

Applications in Drug Development

Despite its reduced reactivity, this compound is a valuable building block in medicinal chemistry. The incorporation of fluorine can confer several advantageous properties to a drug candidate:

  • Metabolic Stability: Fluorine can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), increasing the half-life of a drug.[1]

  • Enhanced Binding Affinity: The C-F bond can participate in favorable electrostatic and hydrogen-bond interactions with protein targets.[1]

  • Modulated pKa: As discussed, fluorine can alter the acidity/basicity of nearby functional groups, which can optimize ionization at physiological pH and improve cell membrane permeability.[1]

Conclusion

The electronic landscape of this compound is a delicate balance between the powerful, deactivating inductive effects of two fluorine atoms and the activating resonance donation from the ring nitrogen. This duality results in a scaffold that retains the characteristic C3-nucleophilicity of indoles but exhibits attenuated reactivity. Its spectroscopic properties are predictably influenced by deshielding effects, and its N-H acidity is enhanced. For drug development professionals, these characteristics make this compound a strategic building block for creating metabolically robust and potent therapeutic agents. A thorough understanding of its underlying electronic properties is essential for harnessing its full potential in organic synthesis and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5,7-Difluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5,7-difluoroindole, a key building block in the development of novel pharmaceutical agents. The presented methodology is based on the robust and scalable Leimgruber-Batcho indole synthesis, a widely utilized method in both academic and industrial settings. This document offers a comprehensive guide, including a multi-step experimental protocol, tabulated data of key intermediates and the final product, and a visual representation of the synthetic pathway.

Introduction

Fluorinated indoles are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Specifically, this compound serves as a versatile precursor for the synthesis of a variety of biologically active molecules. Direct selective C-H fluorination of the indole nucleus at the 5 and 7-positions presents significant regioselectivity challenges. Therefore, a multi-step approach commencing with a pre-fluorinated starting material is the preferred and more controlled synthetic strategy. The Leimgruber-Batcho indole synthesis offers a reliable and high-yielding route to substituted indoles from o-nitrotoluenes.[1][2][3] This method involves the formation of an enamine followed by a reductive cyclization to construct the indole ring system.[1][3]

Synthesis Pathway Overview

The synthesis of this compound via the Leimgruber-Batcho method is a two-step process starting from 2,4-difluoro-6-nitrotoluene. The first step involves the formation of a β-nitro-enamine intermediate by reaction with a formamide acetal. The second step is a reductive cyclization of the enamine to yield the final this compound.

Synthesis_Pathway cluster_start Starting Material cluster_product Final Product Indole Indole Start 2,4-Difluoro-6-nitrotoluene Intermediate 1-(2-(2,4-Difluoro-6-nitrophenyl)vinyl)pyrrolidine (Enamine Intermediate) Start->Intermediate Step 1: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, DMF, Reflux Product This compound Intermediate->Product Step 2: Reductive Cyclization (e.g., H2, Pd/C or Fe/AcOH)

Figure 1: Leimgruber-Batcho Synthesis of this compound.

Data Presentation

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
2,4-Difluoro-6-nitrotoluene2,4-Difluoro-6-nitrotolueneC₇H₅F₂NO₂173.12-
1-(2-(2,4-Difluoro-6-nitrophenyl)vinyl)pyrrolidineEnamine IntermediateC₁₂H₁₂F₂N₂O₂266.24Expected as a colored solid
This compoundthis compoundC₈H₅F₂N153.13Light yellow liquid[4]

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1-(2-(2,4-Difluoro-6-nitrophenyl)vinyl)pyrrolidine (Enamine Intermediate)

This protocol is adapted from established Leimgruber-Batcho procedures for analogous fluorinated indoles.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: To the solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 130-150 °C) and maintain stirring for 2-4 hours. Monitor the reaction for the consumption of the starting material by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the DMF under reduced pressure.

    • The resulting crude enamine, often a dark red oil or solid, can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reductive Cyclization)

Several reduction methods are effective for the cyclization of the enamine intermediate.[3] Two common procedures are provided below.

Protocol 2A: Catalytic Hydrogenation

  • Reaction Setup: Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethyl acetate or methanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Protocol 2B: Reduction with Iron in Acetic Acid

  • Reaction Setup: In a round-bottom flask, suspend iron powder (excess, e.g., 5-10 eq) in glacial acetic acid.

  • Reagent Addition: Heat the suspension to 80-100 °C. Add a solution of the crude enamine intermediate from Step 1 in acetic acid dropwise to the heated suspension.

  • Reaction Conditions: Maintain the reaction at 100-115 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Filter the mixture to remove the iron residues.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Light yellow liquid.[4]

  • ¹H NMR: Spectral data should be consistent with the structure of this compound.

  • ¹⁹F NMR: The spectrum should show two distinct fluorine signals corresponding to the fluorine atoms at the 5 and 7 positions.

  • Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated molecular weight of this compound (153.13 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of enamine Incomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
Decomposition of starting material or productMonitor the reaction closely by TLC to avoid prolonged heating.
Step 2: Incomplete reduction Inactive catalyst (Protocol 2A)Use fresh Pd/C catalyst. Ensure proper hydrogen delivery.
Insufficient reducing agent (Protocol 2B)Use a larger excess of iron powder.
Final Product: Impurities after purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization if the product is a solid at room temperature.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2,4-Difluoro-6-nitrotoluene is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • Catalytic hydrogenation should be performed with appropriate safety measures due to the flammable nature of hydrogen gas.

  • Reactions with iron in acetic acid can produce hydrogen gas; ensure adequate ventilation.

References

Application Notes and Protocols: The Role of 5,7-Difluoroindole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,7-Difluoroindole is a fluorinated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry.[1] The strategic placement of two fluorine atoms on the indole ring significantly alters the molecule's physicochemical properties.[1] Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[1][2][3][4] These desirable characteristics make this compound an attractive starting point for the development of novel therapeutic agents across various disease areas, including infectious diseases and oncology.[1][5][6]

Applications in Medicinal Chemistry

The unique electronic properties and metabolic stability conferred by the difluoro substitution make this compound a privileged structure in the design of various therapeutic agents.[1]

  • Antiviral Agents: The this compound moiety has been successfully incorporated into potent inhibitors of the influenza virus.[5] For example, it serves as a bioisosteric replacement for the 7-azaindole scaffold in inhibitors of the influenza PB2 cap-binding region, leading to compounds with improved metabolic stability and favorable pharmacokinetic profiles.[5]

  • Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors, and fluorination can enhance their potency and selectivity.[7][8][9] While specific examples of this compound-based kinase inhibitors are still emerging, the known benefits of fluorination in this class of drugs suggest its high potential.

  • Antibacterial Agents: Fluorinated indoles have been investigated for their antibacterial properties.[6][10] The this compound scaffold can be a key component in the synthesis of novel antibacterial compounds aimed at overcoming drug resistance.[6]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative data for various this compound-containing compounds, highlighting their potential in different therapeutic areas.

Table 1: Antiviral Activity of this compound Derivatives

Compound IDTargetAssayActivity (EC50)Reference
11aInfluenza A PB2 cap regionCell-based antiviral assayPotent (specific value not provided)[5]

Table 2: Metabolic Stability of this compound Derivative 11a

Compound IDSystemParameterValueReference
11aHuman Liver MicrosomesIntrinsic Clearance (Clint)< 7.7 µL/min/mg protein[5]

Table 3: Safety Profile of this compound Derivative 11a

Compound IDAssayResultReference
11aKinase Panel (59 kinases)No inhibition at 1µM[5]
11aAMES II TestNo toxicity[5]
11aMicronucleus Test (TK-6 cells)No formation of micronuclei[5]
11ahERG Channel BindingNo significant binding (> 10 µM)[5]

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Influenza Inhibitor (Analogue 11a)

This protocol describes a key step in the synthesis of a potent influenza inhibitor based on the this compound scaffold, as adapted from the literature.[5]

Objective: To synthesize the tosyl-protected this compound, a key intermediate.

Materials:

  • This compound

  • Toluene

  • Tetrabutylammonium hydrogen sulfate

  • 50% Sodium Hydroxide (NaOH) in H₂O

  • p-Toluenesulfonyl chloride

  • Nitrogen gas atmosphere

Procedure:

  • Add this compound (500 mg, 3.27 mmol) to toluene (8 mL) in a reaction vessel with stirring under a nitrogen atmosphere.

  • Add tetrabutylammonium hydrogen sulfate (83 mg, 0.25 mmol) to the mixture.

  • Add 5 mL of 50% aqueous NaOH solution and stir the mixture vigorously.

  • Prepare a solution of p-toluenesulfonyl chloride (654 mg, 3.43 mmol) in toluene (8 mL).

  • Add the p-toluenesulfonyl chloride solution to the reaction mixture.

  • Stir the final mixture for 3 hours at room temperature.

  • Upon completion, the reaction yields 5,7-difluoro-1-tosyl-1H-indole (6a), which can be isolated using standard workup and purification procedures.

G Synthesis of a Tosyl-Protected this compound Intermediate cluster_start Starting Materials cluster_reagents Reagents & Conditions A This compound D Reaction Mixture A->D B p-Toluenesulfonyl chloride B->D C Toluene (Solvent) Tetrabutylammonium hydrogen sulfate (Phase Transfer Catalyst) 50% NaOH (Base) Room Temperature, 3h C->D E 5,7-Difluoro-1-tosyl-1H-indole (Intermediate 6a) D->E Tosyl Protection F Further Steps: Bromination, etc. E->F

Caption: Synthetic workflow for the protection of this compound.

Protocol 2: Resazurin Microtiter Assay (REMA) for Antimicrobial Activity

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[10]

Objective: To determine the lowest concentration of a this compound derivative that inhibits the growth of M. tuberculosis.

Materials:

  • 96-well microtiter plates

  • 7H9 broth

  • Test compound (e.g., a this compound derivative)

  • M. tuberculosis H37Rv strain

  • Resazurin solution

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in 7H9 broth directly in the 96-well plates.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Further dilute this suspension.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compound.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: After the initial incubation period, add 30 µL of the resazurin solution to each well.

  • Re-incubation: Re-incubate the plates overnight.

  • Data Analysis: Determine the MIC by observing the color change. Blue wells (resazurin) indicate no bacterial growth, while pink wells (resorufin) indicate bacterial growth. The MIC is the lowest compound concentration in a well that remains blue.

G Workflow for Resazurin Microtiter Assay (REMA) A Prepare serial dilutions of This compound derivative in 96-well plate C Inoculate wells with bacteria A->C B Prepare and dilute M. tuberculosis inoculum B->C D Incubate at 37°C for 7 days C->D E Add Resazurin solution to each well D->E F Re-incubate overnight E->F G Read results: Blue = Inhibition Pink = Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Experimental workflow for the REMA antimicrobial assay.

Signaling Pathways

Kinase Signaling Pathway Inhibition

Many kinase inhibitors function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates. This inhibition disrupts signaling cascades that are often hyperactive in cancer cells, leading to reduced cell proliferation and survival. This compound derivatives can be designed as kinase inhibitors that target these pathways.

G Generic Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling cluster_inhibition Mechanism of Inhibition A Growth Factor Signal B Receptor Tyrosine Kinase A->B C Kinase Active Site B->C E Downstream Substrate (Active) C->E Phosphorylation D Downstream Substrate (Inactive) D->E F Cell Proliferation, Survival, etc. E->F G This compound-based Kinase Inhibitor G->C Binds to active site H ATP H->C Blocked by inhibitor

Caption: Inhibition of a kinase signaling pathway by a competitive inhibitor.

References

Synthetic Routes to 5,7-Difluoroindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoroindole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. The strategic incorporation of two fluorine atoms onto the indole scaffold can profoundly influence the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides a detailed overview of established synthetic routes to this compound derivatives, complete with experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Key Synthetic Strategies

The synthesis of this compound derivatives primarily relies on classical indole ring-forming reactions, with necessary adaptations for the specific difluorinated starting materials. The most prominent methods include the Leimgruber-Batcho, Fischer, and Bischler indole syntheses.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding method for the preparation of indoles, particularly those unsubstituted at the 2- and 3-positions. The synthesis commences with an o-nitrotoluene derivative, which for the synthesis of this compound would be 2,4-difluoro-6-nitrotoluene. This starting material undergoes condensation with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole core.

Workflow for Leimgruber-Batcho Synthesis of this compound

Leimgruber_Batcho start 2,4-Difluoro-6-nitrotoluene enamine Intermediate Enamine start->enamine DMF-DMA, Pyrrolidine indole This compound enamine->indole Reductive Cyclization (e.g., H2, Pd/C)

Caption: Leimgruber-Batcho synthesis pathway for this compound.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, the required starting material is (2,4-difluorophenyl)hydrazine. This is condensed with an appropriate carbonyl compound to form a phenylhydrazone, which then undergoes an acid-catalyzed-sigmatropic rearrangement to form the indole.

Workflow for Fischer Indole Synthesis of a this compound Derivative

Fischer_Indole start (2,4-Difluorophenyl)hydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone Intermediate start->hydrazone Condensation indole Substituted this compound hydrazone->indole Acid-catalyzed Cyclization (e.g., PPA, ZnCl2)

Caption: Fischer indole synthesis pathway for this compound derivatives.

Bischler Indole Synthesis

The Bischler synthesis provides a route to indoles through the reaction of an arylamine with an α-halo- or α-hydroxyketone. To synthesize this compound derivatives, 2,4-difluoroaniline would be the starting material. This method is particularly useful for accessing indoles with specific substitution patterns.

Quantitative Data Summary

The following table summarizes typical reaction yields for the synthesis of fluorinated indoles based on the described methods. Data for this compound specifically may vary depending on the exact substrate and reaction conditions.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)
Leimgruber-Batcho2,4-Difluoro-6-nitrotolueneDMF-DMA, Pyrrolidine, H₂, Pd/C70-90
Fischer Indole(2,4-Difluorophenyl)hydrazineAldehyde/Ketone, PPA60-85
Bischler Indole2,4-Difluoroanilineα-haloketone50-75

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of this compound

Step 1: Enamine Formation

  • To a solution of 2,4-difluoro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.1 eq).

  • Heat the reaction mixture to 110-120 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50-100 psi) until the reaction is complete (as monitored by TLC or HPLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Fischer Indole Synthesis of 2-Methyl-5,7-difluoroindole

Step 1: Hydrazone Formation

  • Dissolve (2,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

  • Add acetone (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

  • The hydrazone can be isolated by filtration or used directly in the next step.

Step 2: Cyclization

  • Add the hydrazone from the previous step to polyphosphoric acid (PPA).

  • Heat the reaction mixture to 100-120 °C for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, carefully pour the hot reaction mixture onto ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-methyl-5,7-difluoroindole.

Conclusion

The synthesis of this compound derivatives can be effectively achieved through well-established indole synthetic methodologies. The choice of a particular route will depend on the availability of starting materials, the desired substitution pattern on the indole ring, and the scalability of the reaction. The protocols and data provided herein serve as a valuable resource for chemists engaged in the synthesis of these important fluorinated heterocyclic compounds for various applications in drug discovery and materials science.

Application Notes: Protocols for N-Protection of 5,7-Difluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Difluoroindole is a valuable heterocyclic building block in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The indole nitrogen is nucleophilic and reactive, often requiring protection during synthetic transformations such as lithiation, halogenation, or cross-coupling reactions to prevent undesired side reactions and direct regioselectivity. This document provides detailed protocols for the N-protection of this compound with common protecting groups.

Overview of Common N-Protecting Groups

The choice of a protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal. Three commonly employed N-protecting groups for indoles are the tosyl (Ts), tert-butyloxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM) groups.

  • Tosyl (Ts) Group: A robust, electron-withdrawing group that significantly decreases the nucleophilicity of the indole nitrogen. It is stable to a wide range of reaction conditions but typically requires strong reducing agents or harsh basic conditions for removal.

  • Boc (tert-Butyloxycarbonyl) Group: Widely used due to its ease of introduction and removal under acidic conditions. The Boc group is generally stable to basic and nucleophilic reagents.

  • SEM (2-(Trimethylsilyl)ethoxymethyl) Group: Stable to a variety of conditions, including bases and organometallic reagents. Its removal is typically achieved with fluoride sources or acidic conditions.[1]

Experimental Protocols

Protocol 1: N-Tosylation of this compound

This protocol employs phase-transfer catalysis for an efficient and high-yielding reaction.[2]

Reagents and Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Toluene

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) in toluene, add tetrabutylammonium hydrogen sulfate (0.076 eq).[2]

  • Add a 50% aqueous solution of NaOH and stir the biphasic mixture vigorously.[2]

  • Prepare a solution of p-toluenesulfonyl chloride (1.05 eq) in toluene.[2]

  • Add the p-toluenesulfonyl chloride solution to the reaction mixture and continue to stir vigorously at room temperature for 3 hours.[2]

  • Upon completion, dilute the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for N-Boc Protection of Indoles

This protocol is a general method applicable to many indole substrates.

Reagents and Materials:

  • Indole (e.g., this compound)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the indole (1.0 eq) in THF or ACN.

  • Add DMAP (0.1 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 3: General Procedure for N-SEM Protection of Indoles

This protocol uses a strong base to deprotonate the indole nitrogen prior to alkylation.

Reagents and Materials:

  • Indole (e.g., this compound)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of the indole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-protection of indoles.

Protecting GroupSubstrateReagentsBase / CatalystSolventTime (h)Yield (%)Reference
Tosyl (Ts) This compoundTsClNaOH / TBAHSToluene/H₂O3High[2]
Boc General Indole(Boc)₂ODMAPTHF or ACN4-1290-98General
SEM General IndoleSEM-ClNaHDMF or THF2-685-95General

Deprotection Strategies

  • N-Tosyl Group: Removal can be achieved using strong reducing conditions, such as sodium naphthalenide.[3] Another mild method involves using cesium carbonate in a mixture of THF and methanol.[4]

  • N-Boc Group: Commonly cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), or with HCl in an organic solvent.[5] Thermolytic deprotection using solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) is also effective, especially under microwave-assisted conditions.[6][7]

  • N-SEM Group: The SEM group can be removed by treatment with fluoride sources like tetrabutylammonium fluoride (TBAF) in THF or under acidic conditions such as aqueous HCl in ethanol.[8]

Workflow Visualizations

N_Protection_Workflow cluster_start Starting Materials cluster_process Reaction cluster_end Outcome Start This compound Reaction Reaction Vessel (Solvent, Temp, Time) Start->Reaction Reagent Protecting Group Precursor (e.g., TsCl, Boc₂O) Reagent->Reaction Base Base / Catalyst (e.g., NaOH, DMAP, NaH) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Purification (Chromatography) Workup->Purification Product N-Protected This compound Purification->Product

Caption: General workflow for the N-protection of this compound.

Tosylation_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Indole This compound Catalyst TBAHS (Phase Transfer Catalyst) TsCl p-Toluenesulfonyl Chloride (TsCl) Base 50% NaOH (aq) Solvent Toluene / H₂O Temp Room Temp, 3h Product 5,7-Difluoro-1-tosyl-1H-indole Temp->Product High Yield

Caption: Reaction scheme for the N-tosylation of this compound.

References

Application Notes and Protocols: 5,7-Difluoroindole in the Synthesis of PB2 Inhibitors for Influenza Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 5,7-difluoroindole as a key scaffold in the synthesis of potent inhibitors targeting the influenza virus polymerase basic protein 2 (PB2) subunit. The focus is on a specific derivative, compound 11a , which has demonstrated significant potential as a metabolically stable and orally bioavailable antiviral agent.

Introduction

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp) complex, essential for viral replication, is a prime target for antiviral drug design. The PB2 subunit of this complex plays a crucial role in the "cap-snatching" mechanism, where it binds to the 5' cap of host pre-mRNAs to initiate transcription of viral mRNAs. Inhibition of this cap-binding function is a validated strategy for suppressing viral replication.

Recent research has identified 7-fluoro-substituted indoles as effective bioisosteric replacements for the 7-azaindole scaffold found in earlier PB2 inhibitors like Pimodivir.[1][2][3] Specifically, a this compound derivative, designated as 11a , has emerged as a highly potent and metabolically stable influenza inhibitor with a favorable oral pharmacokinetic profile and proven in vivo efficacy.[1][2][3][4] A key advantage of this scaffold is its reduced susceptibility to metabolism by aldehyde oxidase, a common metabolic pathway for related compounds.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound derivative 11a and related compounds, highlighting its potency and pharmacokinetic properties.

CompoundTargetAssayIC50 (µM)EC50 (nM)Kd (nM)In Vivo Efficacy (Mouse Model)
11a (this compound derivative) Influenza A PB2 cap-bindingCAP-binding assay>50[1]N/AN/ADemonstrated in vivo efficacy[1][2][3]
Pimodivir (VX-787)Influenza A PB2 cap-bindingVariousN/A<1[5]N/AClinically evaluated[5]

Note: N/A indicates data not available in the provided search results. The IC50 value for 11a in the CAP-binding assay was reported as >50 μM, while it demonstrated potent cellular antiviral activity.

Experimental Protocols

Synthesis of this compound-based PB2 Inhibitor (Compound 11a)

This protocol describes the key steps in the synthesis of the potent PB2 inhibitor 11a starting from commercially available this compound.[4]

Step 1: Tosyl Protection of this compound

  • To a solution of this compound in a suitable solvent (e.g., DMF), add sodium hydride (NaH) at 0°C.

  • After stirring for a short period, add p-toluenesulfonyl chloride (TsCl).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield 5,7-difluoro-1-tosyl-1H-indole.

Step 2: Bromination of the Indole Core

  • Dissolve the tosyl-protected indole in a suitable solvent (e.g., DMF).

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product via column chromatography to obtain the 3-bromo-5,7-difluoro-1-tosyl-1H-indole intermediate.

Step 3: Suzuki Coupling with Pyrimidine Boronic Ester

  • To a reaction vessel containing the 3-bromoindole intermediate and the corresponding pyrimidine boronic ester, add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

  • Add a suitable solvent system (e.g., dioxane/water) and heat the mixture under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product.

  • Purify the coupled product by column chromatography.

Step 4: Deprotection of the Tosyl Group

  • Dissolve the coupled product in a suitable solvent (e.g., methanol).

  • Add a base (e.g., sodium methoxide) and stir the reaction at room temperature.

  • Monitor the deprotection by TLC.

  • Neutralize the reaction and remove the solvent under reduced pressure.

  • Purify the final compound 11a by column chromatography or recrystallization.

PB2 Cap-Binding Assay

This protocol outlines a general method for assessing the ability of a compound to inhibit the binding of the m7GTP cap analog to the PB2 subunit.

  • Materials: Recombinant influenza A virus PB2 protein, m7GTP-biotin probe, streptavidin-coated plates, test compounds, and a suitable buffer system.

  • Procedure:

    • Coat the streptavidin plates with the m7GTP-biotin probe.

    • Add a solution of the recombinant PB2 protein to the wells.

    • Add serial dilutions of the test compound (e.g., 11a ) to the wells.

    • Incubate the plate to allow for binding competition.

    • Wash the plate to remove unbound protein and compound.

    • Detect the amount of bound PB2 protein using a specific primary antibody followed by a labeled secondary antibody.

    • Measure the signal (e.g., fluorescence or absorbance) and calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in PB2 binding.[1]

Cell-Based Antiviral Activity Assay

This protocol describes a general method to evaluate the antiviral activity of compounds in a cellular context.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral testing.[4]

  • Procedure:

    • Seed MDCK cells in 96-well plates and grow to confluence.

    • Prepare serial dilutions of the test compounds.

    • Infect the cells with a specific strain of influenza A virus (e.g., A/Victoria/3/1975, an H3N2 strain) in the presence of the test compounds.[1]

    • Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

    • Assess the cytopathic effect (CPE) of the virus or quantify viral replication using methods such as quantitative PCR (qPCR) for viral RNA or an immunoassay for a viral protein (e.g., nucleoprotein).

    • Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start This compound Step1 Tosyl Protection (TsCl, NaH) Start->Step1 Intermediate1 5,7-Difluoro-1-tosyl-1H-indole Step1->Intermediate1 Step2 Bromination (NBS) Intermediate1->Step2 Intermediate2 3-Bromo-5,7-difluoro- 1-tosyl-1H-indole Step2->Intermediate2 Step3 Suzuki Coupling (Pd catalyst, Base) Intermediate2->Step3 Pyrimidine Pyrimidine Boronic Ester Pyrimidine->Step3 Intermediate3 Coupled Product Step3->Intermediate3 Step4 Tosyl Deprotection (Base) Intermediate3->Step4 End PB2 Inhibitor (11a) Step4->End

Caption: Synthetic route to the PB2 inhibitor 11a from this compound.

Mechanism of Action: PB2 Inhibition

Mechanism_of_Action cluster_virus Influenza Virus cluster_host Host Cell Nucleus PB2 PB2 Subunit (Cap-Binding Domain) PB1 PB1 Subunit PB2->PB1 forms polymerase complex Cap_Snatching Cap-Snatching PB2->Cap_Snatching initiates PA PA Subunit PA->PB1 vRNA Viral RNA Host_pre_mRNA Host pre-mRNA (with 5' cap) Host_pre_mRNA->PB2 binds to Inhibitor This compound PB2 Inhibitor (11a) Inhibitor->PB2 blocks binding site Viral_mRNA_Synth Viral mRNA Synthesis Cap_Snatching->Viral_mRNA_Synth provides primer for Viral_Replication Viral Replication Viral_mRNA_Synth->Viral_Replication leads to

Caption: Inhibition of the influenza virus "cap-snatching" mechanism by a this compound-based PB2 inhibitor.

References

Applications of 5,7-Difluoroindole in Agrochemical Synthesis: A Case Study on a Structurally Related Nematicidal and Insecticidal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

While 5,7-Difluoroindole is a valuable fluorinated building block for organic synthesis, its direct application in commercially available agrochemicals is not extensively documented in publicly available literature. However, the unique physicochemical properties imparted by the fluorine atoms—such as increased metabolic stability and binding affinity—make it a scaffold of significant interest in agrochemical research.

This document focuses on a closely related di-halogenated indole, 7-fluoro-5-iodoindole , which has demonstrated notable nematicidal and insecticidal activities. The structural similarity between this compound and 7-fluoro-5-iodoindole, particularly the presence of a fluorine atom at the 7-position, suggests that this compound derivatives could exhibit similar biological activities. This case study on 7-fluoro-5-iodoindole, therefore, serves as a valuable proxy for understanding the potential applications of this compound in the development of novel agrochemicals.

Nematicidal and Insecticidal Properties of 7-Fluoro-5-iodoindole

Research has shown that 7-fluoro-5-iodoindole exhibits significant activity against various nematode and insect pests.[1][2] This activity is attributed to its interaction with crucial biological targets within these organisms.

Key Findings:

  • Nematicidal Activity: 7-fluoro-5-iodoindole has demonstrated lethal effects against the pinewood nematode (Bursaphelenchus xylophilus) and the root-knot nematode (Meloidogyne incognita).[1][2][3]

  • Insecticidal Activity: The compound has also shown insecticidal properties against pests such as the mealworm beetle (Tenebrio molitor).[1]

  • Mode of Action: In silico screening and subsequent biological assays suggest that halogenated indoles like 7-fluoro-5-iodoindole may act as activators of glutamate-gated chloride channels (GluCls) in invertebrates.[1] These channels are critical for nerve and muscle function in nematodes and insects, and their disruption can lead to paralysis and death. This mode of action is distinct from many existing classes of nematicides and insecticides, suggesting a lower probability of cross-resistance.

Quantitative Data

The following table summarizes the reported biological activity of 7-fluoro-5-iodoindole against selected pests.

CompoundTarget OrganismBioassay TypeActivity MetricValueReference
7-Fluoro-5-iodoindoleBursaphelenchus xylophilusIn vitroLC50Data not specified[1][2]
7-Fluoro-5-iodoindoleBursaphelenchus xylophilusIn vitroLC90Data not specified[1][2]
7-Fluoro-5-iodoindoleMeloidogyne incognitaIn vitro-Similar to 5-iodoindole[2][3]
7-Fluoro-5-iodoindoleTenebrio molitorTopical Application-Data not specified[1]

Experimental Protocols

Protocol: Fischer Indole Synthesis of a 7-Fluoro-5-Iodoindole Analogue

This protocol describes a generalized procedure for the synthesis of a 5,7-dihalogenated indole, which can be adapted for the synthesis of 7-fluoro-5-iodoindole.

Step 1: Formation of (2-Fluoro-4-iodophenyl)hydrazine

  • Diazotization: To a stirred solution of 2-fluoro-4-iodoaniline in a suitable acidic medium (e.g., hydrochloric acid), an aqueous solution of sodium nitrite is added dropwise at 0-5 °C. The reaction progress is monitored for the complete consumption of the starting aniline.

  • Reduction: The resulting diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, at a low temperature to yield the corresponding hydrazine salt.

  • Isolation: The hydrazine salt is isolated by filtration, washed with a cold solvent, and can be used directly in the next step or after neutralization.

Step 2: Condensation with a Carbonyl Compound

  • The (2-fluoro-4-iodophenyl)hydrazine is reacted with an appropriate aldehyde or ketone (e.g., pyruvic acid or an aldehyde) in a suitable solvent like ethanol or acetic acid.

  • The mixture is typically heated to reflux to drive the condensation reaction and formation of the corresponding phenylhydrazone.

Step 3: Cyclization to the Indole Ring

  • The crude phenylhydrazone is treated with a cyclizing agent. Common reagents for the Fischer indole synthesis include polyphosphoric acid (PPA), zinc chloride, or strong protic acids like sulfuric acid.

  • The reaction mixture is heated to facilitate the[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

  • Work-up and Purification: After cooling, the reaction mixture is quenched with water or ice and neutralized with a base. The crude product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final product is purified by column chromatography on silica gel to afford the desired 7-fluoro-5-iodoindole derivative.

Diagrams

experimental_workflow cluster_step1 Step 1: Hydrazine Formation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Cyclization & Purification start 2-Fluoro-4-iodoaniline diazotization Diazotization (NaNO2, HCl) start->diazotization reduction Reduction (SnCl2, HCl) diazotization->reduction hydrazine (2-Fluoro-4-iodophenyl)hydrazine reduction->hydrazine condensation Condensation (Ethanol, Reflux) hydrazine->condensation carbonyl Aldehyde or Ketone carbonyl->condensation hydrazone Phenylhydrazone Intermediate condensation->hydrazone cyclization Fischer Indole Synthesis (e.g., PPA, Heat) hydrazone->cyclization workup Work-up & Extraction cyclization->workup purification Column Chromatography workup->purification final_product 7-Fluoro-5-iodoindole Derivative purification->final_product

Generalized workflow for the Fischer indole synthesis of a 7-fluoro-5-iodoindole derivative.

signaling_pathway Halogenated_Indole 7-Fluoro-5-iodoindole GluCl Glutamate-Gated Chloride Channel (GluCl) Halogenated_Indole->GluCl Activates Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cells Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death of Nematode/Insect Paralysis->Death

Proposed mode of action for 7-fluoro-5-iodoindole in nematodes and insects.

References

Developing Bioactive Compounds from 5,7-Difluoroindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of bioactive compounds derived from the versatile scaffold, 5,7-Difluoroindole. The strategic incorporation of fluorine atoms at the 5 and 7 positions of the indole ring enhances the metabolic stability and bioavailability of resulting drug candidates, making this a molecule of significant interest in medicinal chemistry.[1] This document outlines key therapeutic applications, quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visual diagrams of relevant pathways and workflows.

Therapeutic Applications of this compound Derivatives

Indole derivatives are renowned for their presence in a wide array of bioactive compounds, exhibiting properties such as antifungal, anti-inflammatory, and anticancer activities.[1] The fluorinated structure of this compound enhances its electrophilic properties, making it a valuable precursor for complex molecules in pharmaceuticals.[1] While specific data on this compound is emerging, extensive research on closely related 5-fluoroindole derivatives provides strong evidence for their therapeutic potential in several key areas.

Antimicrobial Activity

Derivatives of fluoroindoles have demonstrated significant potential as antimicrobial agents. Notably, 5-fluoroindole has shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3]

Antiviral Activity

Fluorinated indoles have been identified as powerful antiviral agents. Specifically, derivatives of 5-fluoroindole have shown high potency against the Human Immunodeficiency Virus 1 (HIV-1) and the Coxsackie B4 virus (CVB4).[4]

Anticancer Activity

The indole scaffold is a promising foundation for the design of anticancer drugs due to its high bioavailability and unique chemical properties.[5] 5-Fluoro-2-oxindole derivatives, in particular, have been synthesized as analogues of existing cancer therapies and have demonstrated significant tumor cell growth inhibition.[5]

α-Glucosidase Inhibition for Diabetes Management

5-Fluoro-2-oxindole derivatives have been investigated as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate metabolism.[6] Inhibition of this enzyme can help control postprandial hyperglycemia, a key aspect of managing type 2 diabetes.[6]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the biological activities of various 5-fluoroindole derivatives, providing a clear comparison of their potency.

Table 1: Antimicrobial Activity of Fluoroindoles against Mycobacterium tuberculosis

CompoundTarget OrganismAssay TypeKey Metric (Unit)Result
5-FluoroindoleM. tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)4.7
6-FluoroindoleM. tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)74.0
4-FluoroindoleM. tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)18.5
7-FluoroindoleM. tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)148.0

MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.[2]

Table 2: Antiviral Activity of 5-Fluoroindole Derivatives

Compound ClassVirusCell LineKey Metric (Unit)Potency Range
5-Fluoroindole-carboxamidesHIV-1 WTHuman T-lymphocyte (CEM)EC50 (nM)2.0 - 4.6
5-Fluoroindole-3-carbonitrilesHIV-1---EC50 (nM)4 - 460
5-Fluoroindole-thiosemicarbazidesCoxsackie B4 (CVB4)Hela and VeroEC50 (µg/mL)0.4 - 2.1

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.[4]

Table 3: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-Oxindole Derivatives

CompoundKey Metric (Unit)IC50 (µM)
5-Fluoro-2-oxindoleIC50 (µM)7510 ± 170
Derivative 3dIC50 (µM)56.87 ± 0.42
Derivative 3fIC50 (µM)49.89 ± 1.16
Derivative 3iIC50 (µM)35.83 ± 0.98
Acarbose (Reference)IC50 (µM)569.43 ± 43.72

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of bioactive 5-fluoroindole derivatives and the key biological assays used for their evaluation.

Synthesis of 5-Fluoroindole Derivatives

A common and versatile method for the synthesis of 5-fluoroindoles is the Leimgruber-Batcho indole synthesis.

Protocol: Leimgruber-Batcho Synthesis of 5-Fluoroindole

  • Enamine Formation: 5-Fluoro-2-nitrotoluene is reacted with dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form an enamine.

  • Reductive Cyclization: The resulting enamine undergoes reductive cyclization to yield 5-fluoroindole. This step is typically carried out using a catalyst such as Raney-Nickel or Palladium on carbon (Pd/C) with hydrogen gas, or alternatively with iron in acetic acid.[7]

A 5-Fluoro-2-nitrotoluene B Enamine intermediate A->B DMF-DMA, Pyrrolidine C 5-Fluoroindole B->C Reductive Cyclization (e.g., Raney-Ni, H2)

Leimgruber-Batcho Indole Synthesis Workflow.

Biological Evaluation Protocols

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[2]

  • Preparation of Bacterial Inoculum: Culture M. tuberculosis H37Rv in an appropriate broth medium to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 5-fluoroindole derivatives) in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add resazurin solution to each well and incubate for an additional 24-48 hours.

  • Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare M. tuberculosis inoculum C Inoculate 96-well plates A->C B Prepare serial dilutions of test compounds B->C D Incubate for 7 days at 37°C C->D E Add resazurin solution D->E F Incubate for 24-48 hours E->F G Observe color change (blue to pink) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Workflow for Resazurin Microtiter Assay (REMA).

This protocol is used to evaluate the inhibitory effect of compounds on α-glucosidase activity.[6]

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Reaction Mixture: In a 96-well plate, add the α-glucosidase solution to wells containing various concentrations of the test compounds. Include a positive control (acarbose) and a negative control (enzyme and buffer only).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

cluster_pathway α-Glucosidase Action and Inhibition A α-Glucosidase C Glucose (and p-Nitrophenol) A->C Hydrolysis B Carbohydrates (e.g., pNPG) B->A Substrate D 5-Fluoro-2-oxindole Derivative (Inhibitor) D->A Inhibition

Inhibition of α-Glucosidase Signaling Pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics. The strategic incorporation of fluorine atoms confers advantageous physicochemical properties that can lead to enhanced biological activity. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the full potential of this versatile chemical scaffold in drug discovery and development.

References

5,7-Difluoro-1H-indole: A Versatile Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,7-Difluoro-1H-indole is a halogenated heterocyclic compound that has emerged as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, enhance its utility as a precursor for a variety of complex, biologically active molecules. The fluorine substituents can improve the metabolic stability, bioavailability, and binding affinity of the resulting compounds, making 5,7-difluoro-1H-indole a sought-after building block in modern drug discovery.[1] This document provides detailed application notes and experimental protocols for the use of 5,7-difluoro-1H-indole in the synthesis of functionalized indole derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5,7-difluoro-1H-indole is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 301856-25-7[2][3]
Molecular Formula C₈H₅F₂N[2][3]
Molecular Weight 153.13 g/mol [2][3]
Appearance Light yellow liquid[3]
Boiling Point 253.2 ± 20.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]
Purity ≥97.0%[3]

Applications in Organic Synthesis

5,7-Difluoro-1H-indole serves as a versatile scaffold for the synthesis of a wide range of bioactive molecules, including those with potential antifungal, anti-inflammatory, and anticancer properties.[1] The electron-withdrawing nature of the fluorine atoms influences the reactivity of the indole ring, enabling selective functionalization at various positions. Key synthetic transformations include N-alkylation and C3-functionalization, which are fundamental steps in the elaboration of the indole core.

Synthetic Workflow Overview

The following diagram illustrates a general workflow for the functionalization of 5,7-difluoro-1H-indole to generate diverse derivatives for biological screening.

G start 5,7-Difluoro-1H-indole n_alkylation N-Alkylation start->n_alkylation c3_formylation C3-Formylation (Vilsmeier-Haack) start->c3_formylation n_alkylated_indole N-Alkyl-5,7-difluoro-1H-indole n_alkylation->n_alkylated_indole indole_3_carboxaldehyde 5,7-Difluoro-1H-indole-3-carbaldehyde c3_formylation->indole_3_carboxaldehyde derivatization1 Further Derivatization n_alkylated_indole->derivatization1 derivatization2 Further Derivatization indole_3_carboxaldehyde->derivatization2 bioactive_molecules1 Bioactive Molecules (e.g., Kinase Inhibitors) derivatization1->bioactive_molecules1 bioactive_molecules2 Bioactive Molecules derivatization2->bioactive_molecules2 G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates gsk3 GSK-3 akt->gsk3 Inhibits beta_catenin β-catenin gsk3->beta_catenin Inhibits proliferation Cell Proliferation & Survival beta_catenin->proliferation inhibitor 5,7-Difluoro-1H-indole Derivative inhibitor->gsk3

References

Application Notes and Protocols for the Large-Scale Synthesis of 5,7-Difluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a proposed large-scale synthesis of 5,7-Difluoroindole, a key building block in the development of novel pharmaceuticals and agrochemicals. The protocol is based on the robust and scalable Leimgruber-Batcho indole synthesis, which is well-suited for industrial applications due to its high yields and relatively mild reaction conditions.

Introduction

This compound is a valuable heterocyclic intermediate. The presence of two fluorine atoms on the indole ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it an attractive scaffold for medicinal chemistry programs. This protocol outlines a two-step process starting from the commercially available 2,4-difluorotoluene, proceeding through a nitration step to form the key intermediate, 2,4-difluoro-6-nitrotoluene. This is followed by the Leimgruber-Batcho synthesis to yield the final product.

Overall Reaction Scheme

The proposed synthesis involves three main stages:

  • Nitration of 2,4-difluorotoluene: Formation of the key intermediate, 2,4-difluoro-6-nitrotoluene.

  • Enamine Formation: Reaction of 2,4-difluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine.

  • Reductive Cyclization: Conversion of the enamine intermediate to this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. These values are based on typical yields for analogous reactions reported in the literature.

StepReactantProductMolecular Weight ( g/mol )Stoichiometric RatioTheoretical Yield (kg)Expected Yield (%)Expected Purity (%)
1. Nitration2,4-Difluorotoluene2,4-Difluoro-6-nitrotoluene173.111.013.585-95>98
2. Enamine Formation2,4-Difluoro-6-nitrotoluene(E)-1-(2,4-difluoro-6-nitrophenyl)-N,N-dimethyl-ethenamine228.181.017.890-98>95 (crude)
3. Reductive CyclizationEnamine IntermediateThis compound153.131.011.980-90>99 (after purification)

Note: The theoretical yield is calculated based on a starting quantity of 10 kg of 2,4-difluorotoluene.

Experimental Protocols

Step 1: Synthesis of 2,4-Difluoro-6-nitrotoluene

Materials:

  • 2,4-Difluorotoluene (10.0 kg, 78.0 mol)

  • Fuming nitric acid (90%) (7.5 L)

  • Concentrated sulfuric acid (98%) (15.0 L)

  • Ice

  • Dichloromethane

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a cooled (0-5 °C) and stirred mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2,4-difluorotoluene over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with dichloromethane (3 x 10 L).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,4-difluoro-6-nitrotoluene as a yellow oil.

Step 2: Synthesis of (E)-1-(2,4-difluoro-6-nitrophenyl)-N,N-dimethylethenamine (Enamine Formation)

Materials:

  • 2,4-Difluoro-6-nitrotoluene (from Step 1)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF) (4 volumes)

  • Pyrrolidine (catalytic amount)

Procedure:

  • In a suitable reactor, combine 2,4-difluoro-6-nitrotoluene, DMF, DMF-DMA, and a catalytic amount of pyrrolidine.

  • Heat the mixture to 100-110 °C and stir for 3-4 hours.

  • Monitor the reaction by TLC or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The resulting enamine solution is typically used directly in the next step without isolation.

Step 3: Synthesis of this compound (Reductive Cyclization)

Materials:

  • Enamine solution (from Step 2)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

  • Celite

Procedure:

  • Transfer the enamine solution to a hydrogenation reactor.

  • Add 10% Pd/C catalyst.

  • Pressurize the reactor with hydrogen gas (50-100 psi).

  • Stir the reaction mixture at room temperature until hydrogen uptake ceases. The reaction is typically complete within 4-8 hours.

  • Monitor the reaction by TLC or HPLC to confirm the disappearance of the enamine.

  • Carefully depressurize the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound as a solid.

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Reductive Cyclization & Purification start 2,4-Difluorotoluene nitration Nitration (HNO3, H2SO4, 0-5 °C) start->nitration intermediate1 2,4-Difluoro-6-nitrotoluene nitration->intermediate1 enamine_formation Enamine Formation (DMF-DMA, Pyrrolidine, 100-110 °C) intermediate1->enamine_formation intermediate2 (E)-1-(2,4-difluoro-6-nitrophenyl)- N,N-dimethylethenamine enamine_formation->intermediate2 reductive_cyclization Reductive Cyclization (H2, Pd/C) intermediate2->reductive_cyclization purification Purification (Recrystallization/Chromatography) reductive_cyclization->purification final_product This compound purification->final_product

Caption: Synthetic workflow for the large-scale production of this compound.

Logical Relationship of Synthesis Stages

G A Starting Material (2,4-Difluorotoluene) B Key Intermediate (2,4-Difluoro-6-nitrotoluene) A->B Nitration C Enamine Intermediate B->C Enamine Formation D Final Product (this compound) C->D Reductive Cyclization

Caption: Key stages in the synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,7-Difluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 5,7-Difluoroindole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The synthesis of this compound, like other indole derivatives, can be approached through several established methods. The most common routes include the Fischer, Leimgruber-Batcho, and Bischler indole syntheses, each with its own advantages and challenges.[1][2][3] The choice of method often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.

Q2: I am observing low yields in my Fischer Indole Synthesis of this compound. What are the likely causes and how can I improve it?

A2: Low yields in the Fischer Indole Synthesis are a common issue.[2] Several factors can contribute to this problem, particularly with di-substituted anilines. Key areas to investigate include:

  • Poor quality of starting materials: Ensure the purity of the (2,4-difluorophenyl)hydrazine and the carbonyl compound.

  • Inappropriate acid catalyst: The choice and concentration of the acid (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical.[2] An empirical optimization of the acid catalyst is often necessary.

  • Suboptimal reaction temperature and time: Both insufficient heat and prolonged reaction at high temperatures can lead to incomplete reaction or degradation of the product.[2] Careful monitoring by TLC or LC-MS is recommended.

  • Side reactions: The electron-withdrawing nature of the two fluorine atoms can influence the cyclization step and may lead to side reactions.

Q3: My Leimgruber-Batcho synthesis is producing a significant amount of a polar byproduct. What could this be?

A3: A known side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate, which leads to the formation of an aminophenyl-ethylamine derivative instead of the desired indole.[2] This byproduct is typically more polar than the indole. To mitigate this, consider:

  • Choice of reducing agent: While Raney nickel and hydrogen are common, alternatives like iron in acetic acid or sodium dithionite might offer better selectivity.[2]

  • Control of reduction conditions: Carefully control the hydrogen pressure and reaction time to avoid over-reduction.[2]

Q4: How can I purify the final this compound product effectively?

A4: Purification of this compound typically involves standard techniques such as column chromatography and recrystallization.[4][5]

  • Column Chromatography: Silica gel is commonly used. The choice of eluent (e.g., hexane/ethyl acetate mixtures) should be optimized to achieve good separation from any byproducts.

  • Recrystallization: This method can be very effective for obtaining highly pure material, provided a suitable solvent system is identified where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4]

Q5: Are there any specific safety precautions I should take when working with fluorinated indoles and their precursors?

A5: Yes, standard laboratory safety precautions should be strictly followed. Many of the reagents used in indole synthesis are corrosive, flammable, or toxic. Fluorinated organic compounds can have unique toxicological properties and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Conversion
Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential product degradation at higher temperatures.
Inactivated Catalyst For reactions involving catalysts (e.g., Pd/C in reductive cyclization), ensure the catalyst is fresh and active. Consider using a higher catalyst loading or a different type of catalyst.
Poor Solubility of Starting Materials Experiment with different solvent systems to ensure all reactants are fully dissolved at the reaction temperature.
Incorrect Stoichiometry Carefully re-check the molar ratios of all reactants and reagents.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Troubleshooting Steps
Isomer Formation (in Fischer Synthesis) If using an unsymmetrical ketone, the formation of regioisomers is possible.[2] Consider using a symmetrical ketone or aldehyde if the substitution pattern allows. Purification by column chromatography will be necessary to separate the isomers.
Side Reactions due to Harsh Conditions If using strong acids or high temperatures, consider milder reaction conditions. For example, the Leimgruber-Batcho synthesis is generally milder than the Fischer synthesis.[3]
Product Degradation This compound may be sensitive to the reaction conditions. Minimize reaction time and consider performing the reaction at a lower temperature.[6]
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is Volatile During solvent removal under reduced pressure, some product may be lost due to sublimation.[1] Use lower temperatures for evaporation or consider alternative purification methods like crystallization.
Emulsion Formation During Workup Add brine to the aqueous layer to help break up emulsions. Alternatively, filter the mixture through a pad of Celite.
Product is Unstable on Silica Gel If you observe streaking or decomposition on TLC plates, consider deactivating the silica gel with a small amount of a neutral amine (e.g., triethylamine) in the eluent.
Product is a Liquid or Low-Melting Solid The product is described as a light yellow liquid.[7] Purification by column chromatography followed by vacuum distillation might be necessary.

Quantitative Data Summary

The following tables provide example data for optimizing key reaction parameters. Note: This data is illustrative and should be adapted based on experimental observations for the synthesis of this compound.

Table 1: Optimization of Acid Catalyst in Fischer Indole Synthesis

Entry Acid Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1H₂SO₄Ethanol80635
2PPAToluene110455
3ZnCl₂Acetic Acid100848
4PPAXylene130362

Table 2: Optimization of Reducing Agent in Leimgruber-Batcho Reductive Cyclization

Entry Reducing Agent Solvent Temperature (°C) Pressure/Conc. Yield (%)
1Raney Ni, H₂Ethanol2550 psi65
2Fe, Acetic AcidEthanol/Water80-75
310% Pd/C, H₂Ethyl Acetate2550 psi81
4Na₂S₂O₄Dioxane/Water90-68

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound (General Procedure)
  • Hydrazone Formation: To a solution of (2,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the desired ketone or aldehyde (1.1 eq). Stir the mixture at room temperature until the formation of the phenylhydrazone is complete (monitor by TLC).

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid) to the reaction mixture. Heat the mixture to the optimized temperature (e.g., 110-130°C) and monitor the reaction progress by TLC.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Leimgruber-Batcho Synthesis of this compound (General Procedure)
  • Enamine Formation: React 2,4-difluoro-1-nitro-benzene derivative (e.g., 3,5-difluoro-2-nitrotoluene) (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in a suitable solvent like DMF. Heat the mixture to facilitate the formation of the enamine intermediate.[2]

  • Reductive Cyclization: To the solution containing the enamine, add a reducing agent. A common system is 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.[5] Alternatively, iron powder in acetic acid can be used.[9] The reaction is typically heated to effect the reduction of the nitro group and subsequent cyclization.

  • Work-up and Purification: After the reaction is complete, filter off the catalyst (if applicable). Perform an aqueous work-up, including an acidic wash to remove any basic byproducts. Extract the product with an organic solvent, dry, and concentrate. Purify the crude this compound by column chromatography or vacuum distillation.[2]

Visualizations

Fischer_Indole_Synthesis_Workflow Start Start: (2,4-Difluorophenyl)hydrazine + Carbonyl Hydrazone Hydrazone Formation (Room Temperature) Start->Hydrazone Cyclization Acid-Catalyzed Cyclization (Heat) Hydrazone->Cyclization Workup Aqueous Work-up (Neutralization) Cyclization->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification End Product: this compound Purification->End

Fischer Indole Synthesis Workflow

Leimgruber_Batcho_Synthesis_Workflow Start Start: 3,5-Difluoro-2-nitrotoluene Derivative Enamine Enamine Formation (DMF-DMA, Heat) Start->Enamine Reduction Reductive Cyclization (e.g., Pd/C, H2) Enamine->Reduction Workup Aqueous Work-up (Acidic Wash) Reduction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Column Chromatography/Distillation) Extraction->Purification End Product: this compound Purification->End

Leimgruber-Batcho Synthesis Workflow

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Multiple_Products Multiple Products? Incomplete->Multiple_Products No Optimize_Temp Optimize Temperature and Time Incomplete->Optimize_Temp Yes Optimize_Conditions Modify Reaction Conditions (Milder Acid/Base) Multiple_Products->Optimize_Conditions Yes Purification_Issue Difficulty in Purification? Multiple_Products->Purification_Issue No Optimize_Temp->Check_Reaction Optimize_Catalyst Optimize Catalyst/ Reagents Optimize_Conditions->Check_Reaction Change_Purification Change Purification Method (e.g., Recrystallization, Distillation) Purification_Issue->Change_Purification Yes End Optimized Yield and Purity Purification_Issue->End No Change_Purification->End

References

Technical Support Center: 5,7-Difluoroindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5,7-Difluoroindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the synthesis of this important fluorinated indole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on common synthetic routes such as the Fischer, Madelung, and Leimgruber-Batcho indole syntheses.

Q1: I am attempting a Fischer Indole Synthesis of this compound and observing a low yield and multiple spots on my TLC plate. What are the likely side products?

A1: The Fischer Indole Synthesis, while a versatile method for preparing indoles, can be prone to several side reactions, particularly with substituted phenylhydrazines like (2,4-difluorophenyl)hydrazine.[1] Common issues and potential side products include:

  • Incomplete Cyclization: Harsh acidic conditions and high temperatures can sometimes lead to the degradation of starting materials or intermediates. If the reaction is not heated sufficiently or for an adequate duration, you may observe unreacted (2,4-difluorophenyl)hydrazone.[2]

  • Rearrangement and Dimerization Products: Under strongly acidic conditions, the enamine intermediate or the final indole product can undergo further reactions, leading to complex mixtures and the formation of polymeric or tar-like byproducts.[2]

  • Regioisomeric Products: If an unsymmetrical ketone is used as a starting material, the formation of an isomeric indole product is possible. The directing effects of the two fluorine atoms can influence the cyclization step.

Troubleshooting Steps:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical.[1] A systematic evaluation of different acids and their concentrations may be necessary to find the optimal conditions.

  • Temperature Control: Carefully control the reaction temperature. Too high a temperature can promote side reactions, while a temperature that is too low will result in an incomplete reaction.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

  • Purification: Purification by column chromatography is often necessary to separate the desired this compound from byproducts.[3]

Potential Side Product Reason for Formation Suggested Mitigation Strategy
Unreacted (2,4-difluorophenyl)hydrazoneIncomplete reactionOptimize reaction time and temperature.[2]
Polymeric/tar-like materialsHarsh acidic conditionsUse a milder acid catalyst or lower reaction temperature.[2]
Regioisomers (with unsymmetrical ketones)Non-selective cyclizationModify acid catalyst and reaction conditions to improve regioselectivity.

Q2: My Leimgruber-Batcho synthesis of this compound is resulting in a significant amount of a polar byproduct. What could this be?

A2: A known side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate. This can lead to the formation of the corresponding 2,3-dihydroindole (indoline) derivative or other reduced species, which are typically more polar than the desired indole.

Troubleshooting Steps:

  • Choice of Reducing Agent: While Raney nickel and hydrogen are commonly used, alternatives like iron in acetic acid or sodium dithionite can offer better selectivity and milder reaction conditions.[4]

  • Control of Reduction Conditions: Carefully control the reaction conditions during the reduction step, such as hydrogen pressure and reaction time, to avoid over-reduction.[2]

  • Easy Separation: Fortunately, some over-reduction byproducts, like aminophenyl-ethylamines, are basic and can often be easily separated from the neutral indole product by an acidic wash during the work-up.[2]

Potential Side Product Reason for Formation Suggested Mitigation Strategy
5,7-DifluoroindolineOver-reduction of the enamine intermediateUse a milder reducing agent or optimize reduction conditions (pressure, time).[2]
2-Amino-3,5-difluorophenylethylamine derivativesCleavage and over-reductionEmploy a more selective reducing agent and carefully monitor the reaction.[2]

Q3: The Madelung synthesis I am attempting for this compound is producing a lot of charring and the yield is very low. How can I improve this?

A3: The Madelung synthesis is notorious for requiring harsh conditions (strong base and high temperatures), which can often lead to the formation of polymeric or tarry byproducts and consequently low yields.[5] The presence of two electron-withdrawing fluorine atoms can further influence the reactivity of the starting N-(2-methyl-3,5-difluorophenyl)amide.

Troubleshooting Steps:

  • Lower Reaction Temperature: Carrying out the reaction at a lower temperature, if possible, can significantly reduce the formation of tarry side products and improve the overall yield.[2] Modern modifications of the Madelung synthesis have been developed that proceed under milder conditions.[6]

  • Alternative Bases: While traditional conditions use sodium or potassium alkoxides, exploring other strong, non-nucleophilic bases might provide better results.[5]

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.

Potential Side Product Reason for Formation Suggested Mitigation Strategy
Polymeric/tar-like materialsHigh reaction temperature and strong baseLower the reaction temperature and consider modern, milder Madelung protocols.[2][6]
Unreacted starting materialInsufficient base strength or temperatureEnsure anhydrous conditions and use a sufficiently strong base.[5]
Products from base-mediated degradationDecomposition under harsh conditionsReduce reaction time and temperature.

Experimental Protocols

General Protocol for Fischer Indole Synthesis of this compound

  • Hydrazone Formation: In a round-bottom flask, dissolve (2,4-difluorophenyl)hydrazine (1 equivalent) and a suitable ketone or aldehyde (1.1 equivalents) in a solvent such as ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, or a solution of sulfuric acid in ethanol) to the reaction mixture. Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., NaOH or NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

General Protocol for Leimgruber-Batcho Synthesis of this compound

  • Enamine Formation: React 2,4-difluoro-6-nitrotoluene (1 equivalent) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) in a suitable solvent like DMF or pyrrolidine. Heat the mixture to facilitate the formation of the enamine intermediate.[2]

  • Reductive Cyclization: To the solution containing the enamine, add a reducing agent. A common system is Raney nickel with hydrazine hydrate, or alternatively, iron powder in acetic acid. The reaction is typically heated to effect the reduction of the nitro group and subsequent cyclization.[4]

  • Work-up and Purification: After the reaction is complete, filter off the catalyst. Perform an extractive work-up and purify the crude product by column chromatography.

Mandatory Visualization

Fischer_Indole_Synthesis_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield / Multiple Spots in TLC cause1 Incomplete Cyclization start->cause1 cause2 Rearrangement / Dimerization start->cause2 cause3 Isomer Formation (unsymmetrical ketone) start->cause3 sol1 Optimize Acid Catalyst & Reaction Conditions (T, t) cause1->sol1 sol2 Use Milder Acid / Lower Temperature cause2->sol2 sol3 Modify Conditions for Regioselectivity cause3->sol3 sol4 Purify by Column Chromatography sol1->sol4 sol2->sol4 sol3->sol4

Caption: Troubleshooting workflow for the Fischer Indole Synthesis.

Leimgruber_Batcho_Side_Reaction start Starting Material (2,4-difluoro-6-nitrotoluene) enamine Enamine Intermediate start->enamine DMF-DMA indole Desired Product (this compound) enamine->indole Reductive Cyclization (e.g., Fe/AcOH) side_product Side Product (5,7-Difluoroindoline) enamine->side_product Over-reduction (e.g., excess H₂/Raney Ni)

Caption: Reaction pathway showing a common side product in the Leimgruber-Batcho synthesis.

Madelung_Synthesis_Challenges cluster_outcomes Possible Outcomes input Starting Material: N-(2-methyl-3,5-difluorophenyl)amide Conditions: Strong Base, High Temperature product Desired Product This compound input->product Successful Cyclization side_product Side Products (Polymeric/tar-like materials) input->side_product Degradation

Caption: Challenges and potential outcomes in the Madelung synthesis.

References

Technical Support Center: Purification of 5,7-Difluoroindole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5,7-Difluoroindole using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of this compound, presented in a question-and-answer format.

Q1: My this compound is streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?

A1: Streaking or tailing is a common issue when purifying indole compounds on silica gel.[1] This is often due to the interaction of the basic nitrogen atom in the indole ring with the acidic silica gel.[1]

  • Potential Cause: Acidic nature of the silica gel stationary phase.

  • Solution:

    • Deactivate the silica gel: Prepare your eluent with a small amount (0.5-2%) of a basic modifier like triethylamine.[1][2] Before running the column, you can flush the packed silica gel with this modified solvent to neutralize the acidic sites.[1][2]

    • Alternative stationary phase: Consider using a less acidic stationary phase such as neutral alumina.[1][2]

Q2: I'm having difficulty separating this compound from impurities with very similar polarities. How can I improve the separation?

A2: Achieving good separation between compounds with similar Rf values can be challenging.

  • Potential Causes & Solutions:

    • Suboptimal Mobile Phase: The polarity of your eluent is critical for good separation.[1]

      • Optimization: Systematically test various solvent systems using Thin Layer Chromatography (TLC). The ideal mobile phase should give your this compound an Rf value of approximately 0.2-0.4.[1]

      • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to effectively separate compounds with a range of polarities.[1]

    • Column Dimensions: A longer and thinner column generally provides better separation.[1]

    • Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands.[1] Reduce the amount of sample loaded.

Q3: this compound is colorless. How can I effectively visualize it on a TLC plate to monitor the purification?

A3: Most indole derivatives, including this compound, are UV-active due to their aromatic structure.[3]

  • Visualization Methods:

    • UV Light (254 nm): This is the most common and non-destructive method. The compound will appear as a dark spot on a fluorescent TLC plate (F254) under short-wave UV light.[3][4]

    • Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds, including indoles, to appear as temporary yellow-brown spots.[3][4]

    • Specific Stains: Ehrlich's reagent is a highly specific stain for indoles, typically producing blue or purple spots.[3] Potassium permanganate (KMnO₄) is a universal stain that can also be used.[3]

Q4: I suspect my this compound is decomposing on the silica gel column. How can I confirm this and prevent it?

A4: Indole compounds can be sensitive to the acidic nature of silica gel and may degrade during purification.[2]

  • Confirmation of Decomposition:

    • 2D TLC: To check for decomposition, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If you see spots that are not on the diagonal, it indicates that the compound is degrading on the silica.[1]

  • Prevention Strategies:

    • Deactivation of Silica Gel: As mentioned in Q1, adding a small percentage of triethylamine to your eluent can neutralize the acidic silica.[1][2]

    • Use an Alternative Stationary Phase: Neutral or basic alumina can be a good substitute for silica gel for acid-sensitive compounds.[2]

    • Minimize Time on Column: Work efficiently to minimize the time your compound spends in contact with the silica gel.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present in your crude sample.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare an appropriate mobile phase. A common starting point for indole compounds is a mixture of hexane and ethyl acetate.[5]

  • Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for this compound.[6]

  • If streaking is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.[2]

2. Column Packing (Wet Slurry Method):

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.[7]

  • Add a thin layer of sand (approx. 1 cm) over the plug.[7][8]

  • In a beaker, create a slurry of silica gel in your initial, least polar mobile phase.[7][8]

  • Pour the slurry into the column, ensuring no air bubbles are trapped.[7][8] Gently tap the column to promote even packing.[7][8]

  • Allow the silica gel to settle, then add another thin layer of sand on top to protect the silica bed.[8]

  • Drain the excess solvent until the solvent level is just above the top layer of sand.[8]

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).[7][8] Carefully apply the solution to the top of the silica bed using a pipette.[7][8]

  • Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1][9] Carefully add this powder to the top of the prepared column.[1][9]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.[7]

  • Begin collecting the eluate in fractions (e.g., in test tubes).[7]

  • If using a gradient elution, gradually increase the polarity of the mobile phase.[1][7]

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure this compound.[7]

  • Combine the fractions that contain the pure product.[7][8]

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[7][8]

Data Presentation

Table 1: Recommended Solvent Systems and Approximate Rf Values for this compound

Mobile Phase (Hexane:Ethyl Acetate, v/v)Approximate Rf ValueObservations
9:1~0.2-0.3A good starting point for optimal separation.[1][6]
8:2~0.4-0.5May be suitable for faster elution if separation from impurities is good.
7:3> 0.6Likely too polar; may result in poor separation from more polar impurities.[8]

Note: Rf values are approximate and can vary. It is essential to perform TLC analysis with your specific crude mixture to determine the optimal solvent system.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Streaking/TailingAcidic silica gelAdd 0.5-1% triethylamine to the eluent; use neutral alumina.[1][2]
Poor SeparationSuboptimal mobile phase; column overloadingOptimize eluent polarity with TLC; use gradient elution; reduce sample load.[1]
Product DecompositionAcid-sensitive compoundDeactivate silica with triethylamine; use neutral alumina; minimize purification time.[2]
No Spots on TLCCompound is not UV-active or concentration is too lowUse a stain (e.g., iodine, Ehrlich's reagent); concentrate the sample.[3]

Visualization

Purification_Workflow Purification of this compound: Workflow and Troubleshooting start Start: Crude this compound tlc 1. TLC Analysis (Optimize Mobile Phase, Rf ~0.2-0.3) start->tlc streaking Streaking on TLC? tlc->streaking add_tea Add 0.5-1% Triethylamine to Mobile Phase streaking->add_tea Yes packing 2. Column Packing (Silica Gel Slurry) streaking->packing No add_tea->packing loading 3. Sample Loading (Wet or Dry Method) packing->loading elution 4. Elution & Fraction Collection loading->elution monitor 5. Monitor Fractions by TLC elution->monitor poor_sep Poor Separation? monitor->poor_sep gradient Use Gradient Elution or Re-optimize Mobile Phase poor_sep->gradient Yes combine 6. Combine Pure Fractions poor_sep->combine No gradient->elution evaporation 7. Solvent Evaporation combine->evaporation product Pure this compound evaporation->product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: 5,7-Difluoro-1H-indole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the purification of 5,7-Difluoro-1H-indole, with a focus on crystallization-based methods.

Frequently Asked Questions (FAQs)

Q1: I want to purify 5,7-Difluoro-1H-indole by recrystallization, but it's a liquid. Is this possible?

A1: That is a critical point. Pure 5,7-Difluoro-1H-indole is a light yellow liquid at standard conditions, so it cannot be purified by conventional recrystallization of the freebase form at room temperature.[1][2] However, there are two common scenarios where a crystallization-based purification may be applicable:

  • Your crude product is a solid: If your synthesis has resulted in a solid crude product, it is likely that impurities are causing it to solidify. In this case, a carefully selected solvent system may allow for the dissolution of the crude material and subsequent crystallization of the purified 5,7-Difluoro-1H-indole, which may still present as a low-melting solid or oil upon purification.

  • Purification via a solid derivative: A common and effective technique for purifying liquid basic compounds is to convert them into a solid salt, which can then be purified by recrystallization. Following purification of the salt, the freebase 5,7-Difluoro-1H-indole can be regenerated as a pure liquid.

Q2: What type of salt of 5,7-Difluoro-1H-indole can be formed for purification?

A2: Indoles are weakly basic and can form salts with strong acids. For the purpose of purification by recrystallization, it is advantageous to form a salt that is a stable, crystalline solid. Common acids used for this purpose with nitrogen-containing heterocycles include hydrochloric acid (to form the hydrochloride salt) and oxalic acid (to form the oxalate salt). The choice of acid will depend on the ease of crystallization of the resulting salt.

Q3: What are the best solvent systems for recrystallizing indole derivatives?

A3: The choice of solvent is crucial for successful recrystallization and needs to be determined experimentally. However, based on the purification of indole and its derivatives, some common and effective solvent systems include:

  • Mixed solvent systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) often yields the best results. Common pairs for indoles include methanol/water and ethanol/water.[3]

  • Single solvent systems: For some indole derivatives, a single solvent can be effective. Solvents like ethanol or toluene have been used.

  • Non-polar solvents: For less polar indole derivatives, solvents like n-hexane have been shown to be effective for crystallization.[4]

Troubleshooting Guides

Scenario 1: Recrystallization of a Solid Crude Product
IssuePossible Cause(s)Troubleshooting Steps
Oiling Out The melting point of your compound is lower than the boiling point of the solvent. Impurities are depressing the melting point. The solution is cooling too rapidly.- Reheat the solution to dissolve the oil. - Add a small amount of a "good" solvent to the hot solution. - Allow the solution to cool more slowly. - Try a lower-boiling point solvent system.
No Crystal Formation Too much solvent was used. The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath or freezer.
Low Recovery Yield Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled to maximize crystal precipitation. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb the desired product.
Scenario 2: Purification via Salt Formation and Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
Salt Does Not Precipitate The salt is too soluble in the chosen solvent. The concentration of the acid is too low.- Add an anti-solvent (a solvent in which the salt is insoluble) to the solution. - Increase the concentration of the acid. - Cool the solution to a lower temperature.
Formation of an Oily Salt The salt has a low melting point or is not readily crystalline under the current conditions.- Try a different acid to form a more crystalline salt. - Experiment with different solvent systems for the salt formation and recrystallization.
Incomplete Regeneration of Freebase The pH of the aqueous solution is not sufficiently basic to deprotonate the indole salt.- Ensure the pH of the solution is well above the pKa of the indole's conjugate acid by adding a strong base (e.g., 1M NaOH) and checking with pH paper or a pH meter.
Low Recovery of Liquid Indole after Regeneration The freebase indole is partially soluble in the aqueous layer. Multiple extractions were not performed.- Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product from the aqueous layer. - Use a saturated sodium chloride solution (brine) to wash the combined organic extracts to reduce the solubility of the organic product in any remaining aqueous phase.

Experimental Protocols

Protocol 1: Recrystallization of a Solid Crude of 5,7-Difluoro-1H-indole

This protocol is a general guideline and the choice of solvent should be optimized for your specific crude product. A methanol/water system is often a good starting point for indole derivatives.[3]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude solid in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent (e.g., methanol) and heat the mixture with stirring. Continue adding the hot "good" solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot solution, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid. Add a few drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of Liquid 5,7-Difluoro-1H-indole via Oxalate Salt Formation

This protocol describes the purification of liquid 5,7-Difluoro-1H-indole by forming its oxalate salt, recrystallizing the salt, and then regenerating the pure liquid freebase.

Part A: Oxalate Salt Formation

  • Dissolve the crude liquid 5,7-Difluoro-1H-indole in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • In a separate flask, prepare a saturated solution of oxalic acid in the same solvent.

  • Slowly add the oxalic acid solution to the indole solution with stirring.

  • The oxalate salt should precipitate as a solid. If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask.

  • Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent.

Part B: Recrystallization of the Oxalate Salt

  • Select a suitable solvent for recrystallization of the oxalate salt. A polar solvent such as ethanol or an ethanol/water mixture is a good starting point.

  • Dissolve the crude salt in a minimal amount of the hot recrystallization solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the purified salt crystals under vacuum.

Part C: Regeneration of Pure 5,7-Difluoro-1H-indole

  • Dissolve the purified oxalate salt in water.

  • Make the aqueous solution basic by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is > 8.

  • Extract the aqueous solution multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified liquid 5,7-Difluoro-1H-indole.

Data Presentation

Table 1: Potential Solvent Systems for Recrystallization of 5,7-Difluoro-1H-indole Derivatives

Solvent SystemTypeComments
Methanol / WaterMixed SolventGood for many indole derivatives. Allows for fine-tuning of polarity.[3]
Ethanol / WaterMixed SolventSimilar to methanol/water, another good starting point.
n-HexaneSingle SolventEffective for less polar indoles; may cause oiling out if the compound has a low melting point.[4]
TolueneSingle SolventCan be effective for aromatic compounds.
EthanolSingle SolventA versatile polar solvent for many organic compounds.

Visualizations

Recrystallization_Workflow Diagram 1: General Workflow for Recrystallization of a Solid Crude crude Solid Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for the recrystallization of a solid crude product.

Salt_Purification_Workflow Diagram 2: Workflow for Purification via Salt Formation cluster_salt_formation Salt Formation cluster_recrystallization Recrystallization cluster_regeneration Regeneration crude_liquid Crude Liquid Indole add_acid Add Acid Solution (e.g., Oxalic Acid in Ether) crude_liquid->add_acid precipitate_salt Precipitate and Isolate Crude Salt add_acid->precipitate_salt recrystallize Recrystallize Salt (e.g., from Ethanol/Water) precipitate_salt->recrystallize pure_salt Pure Crystalline Salt recrystallize->pure_salt dissolve_salt Dissolve Pure Salt in Water pure_salt->dissolve_salt basify Basify with NaHCO3 or NaOH dissolve_salt->basify extract Extract with Organic Solvent basify->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate pure_liquid Pure Liquid Indole dry_evaporate->pure_liquid

Caption: Workflow for the purification of liquid 5,7-Difluoro-1H-indole via salt formation.

References

avoiding over-fluorination in indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid over-fluorination during indole synthesis.

Troubleshooting Guides and FAQs

FAQ 1: What are the common signs of over-fluorination in my indole synthesis?

Over-fluorination typically manifests as the formation of di- or poly-fluorinated products, or subsequent reactions of the fluorinated indole. Common indicators include:

  • Unexpected spots on Thin Layer Chromatography (TLC): The appearance of new, often more polar, spots in addition to your desired mono-fluorinated product.

  • Complex Nuclear Magnetic Resonance (NMR) spectra: The presence of multiple sets of peaks, especially in the aromatic region, and complex fluorine-carbon coupling patterns (e.g., large ¹JCF coupling constants for multiple fluorine atoms).

  • Mass Spectrometry (MS) data: Detection of molecular ions corresponding to the addition of more than one fluorine atom to your starting material.

  • Low yield of the desired mono-fluorinated product: Over-fluorination consumes the starting material and the desired product, leading to a lower than expected yield.

FAQ 2: How can I control the stoichiometry of the fluorinating agent to prevent over-fluorination?

Precise control over the amount of the fluorinating agent is critical. Here are some strategies:

  • Use a slight excess of the limiting reagent (indole): This ensures the fluorinating agent is consumed before it can react further.

  • Slow addition of the fluorinating agent: Adding the fluorinating agent portion-wise or via a syringe pump over an extended period can help maintain a low concentration of the reagent in the reaction mixture, favoring mono-fluorination.[1]

  • Careful monitoring: Regularly monitor the reaction progress by TLC or LC-MS to stop the reaction as soon as the starting material is consumed and before significant over-fluorination occurs.

FAQ 3: Which fluorinating agent is best for avoiding over-fluorination?

The choice of fluorinating agent is crucial. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ are commonly used.[2]

  • NFSI is often considered a milder fluorinating agent compared to Selectfluor™.[3]

  • Selectfluor™ is a powerful fluorinating agent and its reactivity can sometimes be difficult to control, potentially leading to di-fluorination or the formation of fluorooxindoles.[4][5]

The optimal choice depends on the specific indole substrate and reaction conditions. It is advisable to perform small-scale test reactions to screen different fluorinating agents.

Troubleshooting: Formation of Multiple Products

Problem: My reaction is producing a mixture of mono- and di-fluorinated indoles.

Solutions:

  • Lower the reaction temperature: Many fluorination reactions are exothermic. Reducing the temperature can decrease the reaction rate and improve selectivity.[1]

  • Change the solvent: The solvent can significantly influence the reactivity of the fluorinating agent. A less polar solvent may reduce the reactivity and improve selectivity.

  • Use a less reactive fluorinating agent: If you are using a highly reactive agent like Selectfluor™, consider switching to a milder one like NFSI.

  • Protecting groups: Introducing a bulky protecting group on the indole nitrogen can sterically hinder the approach of the fluorinating agent to certain positions, potentially improving regioselectivity and preventing over-fluorination.

Data Presentation

The following tables summarize quantitative data from studies on the fluorination of indoles, highlighting the impact of reaction conditions on product distribution.

Table 1: Effect of Selectfluor™ Stoichiometry on the Fluorination of Skatole (3-methylindole)

Equivalents of Selectfluor™Solvent SystemYield of 3-fluoro-3-methyloxindole (%)Reference
1Acetonitrile/Water (1/1)Low[4]
2Acetonitrile/Water (4/1)45[4]
3Acetonitrile/Water (1/1)71[4]
>3Acetonitrile/Water (1/1)Low[4]

Table 2: Fluorination of Various Indoles with Selectfluor™

SubstrateSolvent SystemProductYield (%)
N-acetyltryptamineAcetonitrile/WaterN-acetyl-3-fluoro-tryptamine85
N-acetylserotonin methyl etherAcetonitrile/WaterN-acetyl-3-fluoro-serotonin methyl ether92
N-acetyl-L-tryptophan methyl esterAcetonitrile/WaterN-acetyl-3-fluoro-L-tryptophan methyl ester88 (46% de)

Data adapted from a study on the synthesis of 3-fluorooxindoles from indoles mediated by Selectfluor™. The products are examples of difluorination and oxidation.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Monofluorination of 2-methyl-1H-indole with NFSI

This protocol is a representative procedure for the selective monofluorination of an indole derivative.

Reagents and Materials:

  • 2-methyl-1H-indole

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1H-indole (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add NFSI (1.1 eq) to the stirred solution in a single portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-fluoro-2-methyl-1H-indole.[1]

Visualizations

The following diagrams illustrate key concepts and workflows for avoiding over-fluorination in indole synthesis.

decision_tree start Start: Need to monofluorinate an indole substrate_check Is the indole electron-rich or electron-poor? start->substrate_check electron_rich Electron-rich substrate_check->electron_rich Rich electron_poor Electron-poor substrate_check->electron_poor Poor reagent_choice_mild Consider a milder fluorinating agent (e.g., NFSI) electron_rich->reagent_choice_mild reagent_choice_strong A stronger agent (e.g., Selectfluor™) may be needed, but proceed with caution electron_poor->reagent_choice_strong conditions_optimization Optimize reaction conditions reagent_choice_mild->conditions_optimization reagent_choice_strong->conditions_optimization low_temp Start at low temperature (e.g., 0 °C) conditions_optimization->low_temp slow_addition Slowly add the fluorinating agent low_temp->slow_addition monitor Monitor reaction closely by TLC/LC-MS slow_addition->monitor workup Quench reaction upon completion monitor->workup overfluorination Over-fluorination observed monitor->overfluorination Side products detected end Desired monofluorinated indole workup->end troubleshoot Troubleshoot: Lower temperature, change solvent, or use a milder reagent overfluorination->troubleshoot troubleshoot->conditions_optimization

Caption: Decision tree for selecting a fluorinating agent and conditions.

Caption: Troubleshooting workflow for over-fluorination.

References

Technical Support Center: Selective Fluorination of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective fluorination of indoles.

Frequently Asked Questions (FAQs)

Q1: Why is the selective fluorination of indoles a significant challenge in synthetic chemistry?

A1: The selective fluorination of indoles is challenging due to the electron-rich nature of the indole nucleus, which makes it susceptible to oxidation and polymerization under harsh reaction conditions.[1] Achieving high regioselectivity can be difficult as there are multiple potential sites for fluorination (e.g., C2, C3, C4, C5, C6, C7, and N-H). Furthermore, the C-F bond is strong, and its introduction can be thermodynamically and kinetically demanding. Undesired side reactions, such as defluorination of the product, can also occur, leading to impurities and reduced yields.[2]

Q2: What are the most common electrophilic fluorinating reagents used for indoles, and how do they compare?

A2: The most common electrophilic fluorinating reagents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4).[3] Selectfluor is generally considered a more reactive and powerful fluorinating agent than NFSI.[2] NFSI is a neutral reagent, while Selectfluor is a cationic salt, which enhances its electrophilicity.[3] The choice between them often depends on the specific indole substrate and the desired reactivity. For instance, while NFSI can be effective, some reactions may require the higher reactivity of Selectfluor to proceed efficiently.[4]

Q3: What are the primary factors that influence the regioselectivity of indole fluorination?

A3: The regioselectivity of indole fluorination is influenced by several factors:

  • Electronic Properties of the Indole Ring: The inherent nucleophilicity of the C3 position makes it the most common site for electrophilic attack.[5]

  • Protecting Groups: The presence and nature of a protecting group on the indole nitrogen can direct the fluorination to different positions. For example, some directing groups can facilitate C2-selective fluorination.

  • Steric Hindrance: Bulky substituents on the indole ring can hinder the approach of the fluorinating reagent to certain positions, thereby influencing the regioselectivity.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity of the reaction.

Q4: What is defluorination, and why is it a concern with fluorinated indoles?

A4: Defluorination is the removal of one or more fluorine atoms from a molecule.[2] It is a significant concern because the introduction of fluorine is often intended to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6] The unintended loss of fluorine can lead to the formation of impurities, a lower yield of the desired product, and a loss of the desired pharmacological properties.[2]

Q5: Are certain fluorinated indole derivatives more prone to defluorination?

A5: Yes, the stability of the fluorinated group is crucial. For instance, the stability of 6-substituted 1H-indoles increases in the order of CH₂F < CHF₂ « CF₃.[2] Monofluoromethyl groups are generally more susceptible to nucleophilic displacement and elimination reactions than difluoromethyl and trifluoromethyl groups.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the selective fluorination of indoles and provides potential solutions.

Problem 1: Low or no yield of the desired fluorinated indole.

Possible Cause Recommended Solution
Inactive Fluorinating Reagent The fluorinating agent (e.g., Selectfluor, NFSI) may have degraded due to improper storage or handling. Use a fresh batch of the reagent and ensure it is stored in a desiccator away from moisture.
Suboptimal Reaction Temperature The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition. Optimize the temperature by running small-scale experiments at different temperatures (e.g., 0 °C, room temperature, 50 °C).
Incorrect Solvent The polarity and nature of the solvent can significantly affect the reaction. Acetonitrile is a common choice for electrophilic fluorination.[5] However, screening other anhydrous, non-nucleophilic solvents may be beneficial. Be aware that some reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[7]
Presence of Moisture Water can quench the fluorinating agent and lead to unwanted side reactions. Ensure all glassware is oven-dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Problem 2: Poor regioselectivity with multiple fluorinated isomers formed.

Possible Cause Recommended Solution
Inherent Reactivity of the Indole Substrate For some indole substrates, the electronic and steric differences between potential reaction sites may be small, leading to a mixture of products.
Reaction Conditions Not Optimized for Selectivity The choice of fluorinating reagent, solvent, and temperature can influence regioselectivity. For example, a bulkier fluorinating reagent might favor reaction at a less sterically hindered position. A systematic optimization of reaction conditions is recommended.
Lack of a Directing Group The use of a suitable directing group on the indole nitrogen can significantly enhance regioselectivity for a specific position (e.g., C2).

Problem 3: Significant defluorination of the product is observed.

Possible Cause Recommended Solution
Harsh Reaction Conditions High temperatures and the use of strong acids or bases can promote defluorination.[2] Lower the reaction temperature and consider using milder reaction conditions.
Inappropriate Work-up or Purification Exposure to acidic or basic conditions during work-up can cause defluorination. Use a mild work-up procedure with buffered solutions if necessary. For purification, consider using neutral or deactivated silica gel, as the acidic nature of standard silica gel can sometimes promote degradation.
Instability of the Fluorinated Product As mentioned in the FAQs, some fluorinated groups are inherently less stable. If possible, consider synthesizing an analogue with a more stable fluorinated group (e.g., CHF₂ or CF₃ instead of CH₂F).[2]

Data Presentation

Table 1: Comparison of Synthetic Routes to 3-fluoro-2-methyl-1H-indole [8]

Parameter Route 1: Dearomative Electrophilic Fluorination Route 2: Direct C-H Electrophilic Fluorination
Starting Material 2-methyl-1H-indole2-methyl-1H-indole
Key Reagents Benzoyl chloride, NFSI, Phenylsilane, LiOHSelectfluor
Number of Steps 4 (including protection and deprotection)1
Overall Yield ~75% (estimated)40-60% (typical range)
Reaction Temperature Room temperature to 50°C0°C to room temperature
Reaction Time ~24-36 hours~2-4 hours
Purification Multiple chromatographic separationsSingle chromatographic separation
Scalability Demonstrated on mmol scaleGenerally scalable
Selectivity High C3-F selectivityPotential for side products

Experimental Protocols

Protocol 1: Direct C3-Fluorination of 2-methyl-1H-indole using Selectfluor [5]

This protocol describes the direct electrophilic fluorination of 2-methyl-1H-indole at the C3 position.

Materials:

  • 2-methyl-1H-indole

  • Selectfluor™

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous solution of sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply

Procedure:

  • To a stirred solution of 2-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask under an argon atmosphere at room temperature, add Selectfluor™ (1.1 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Electrophilic_Fluorination_Mechanism cluster_legend Reaction Stages Indole Indole Substrate Intermediate Sigma Complex (Wheland Intermediate) Indole->Intermediate Electrophilic Attack FluorinatingAgent Electrophilic Fluorinating Agent (E.g., Selectfluor) Product Fluorinated Indole Intermediate->Product Loss of H+ Deprotonation Deprotonation Attack Nucleophilic Attack Reactants Reactants Troubleshooting_Workflow Start Low Yield in Indole Fluorination CheckReagent Check Fluorinating Agent Activity Start->CheckReagent CheckConditions Review Reaction Conditions CheckReagent->CheckConditions Reagent OK UseFreshReagent Use Fresh Reagent CheckReagent->UseFreshReagent Reagent Degraded CheckPurity Verify Starting Material Purity CheckConditions->CheckPurity Conditions OK OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Suboptimal Temp OptimizeSolvent Optimize Solvent CheckConditions->OptimizeSolvent Suboptimal Solvent CheckPurity->UseFreshReagent Impure CheckPurity->OptimizeTemp Pure PurifyStartingMaterial Purify Starting Material

References

improving the regioselectivity of 5,7-Difluoroindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the regioselectivity of reactions involving 5,7-difluoroindole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity for electrophilic aromatic substitution (EAS) on the this compound scaffold?

A1: The regioselectivity of EAS on this compound is governed by a combination of the inherent electronic properties of the indole nucleus and the directing effects of the two fluorine substituents.

  • C3 Position: The pyrrole ring of indole is electron-rich, making the C3 position the most nucleophilic and the kinetically favored site for most electrophilic attacks. This intrinsic reactivity is often the dominant factor.

  • Benzene Ring (C4, C6): The fluorine atoms are electron-withdrawing by induction but are ortho-, para-directing via resonance. The C5-fluorine directs towards the C4 and C6 positions, while the C7-fluorine directs towards the C6 position. However, the strong deactivating inductive effect of the two fluorine atoms generally makes the benzene ring less reactive towards electrophiles than the C3 position.[1][2]

Therefore, electrophilic substitution will predominantly occur at the C3 position . Substitution on the benzene ring typically requires harsher conditions or alternative strategies.

Q2: My electrophilic substitution reaction is yielding a mixture of isomers. How can I improve selectivity for the C3 position?

A2: Achieving high selectivity for the C3 position often involves optimizing reaction conditions to favor the kinetically controlled product.

  • Mild Reaction Conditions: Use the mildest possible conditions (lower temperature, less reactive electrophile, weaker Lewis acid) that still allow the reaction to proceed. Harsher conditions can overcome the activation barrier for substitution at other positions.

  • Choice of Lewis Acid: The strength of the Lewis acid in reactions like Friedel-Crafts acylation can significantly impact selectivity.[3][4] Screen different Lewis acids (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂, InCl₃) to find the optimal balance of reactivity and selectivity.

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. Experiment with a range of solvents from nonpolar (e.g., hexane, CH₂Cl₂) to polar aprotic (e.g., THF, MeCN).

Q3: How can I achieve regioselective substitution on the benzene ring, specifically at the C4 or C6 positions?

A3: Functionalizing the benzene ring of this compound requires overcoming the high intrinsic reactivity of the C3 position. Common strategies include:

  • Blocking the C3 Position: If the C3 position is already substituted (e.g., with a removable group), electrophilic attack is forced onto the next most reactive site, which would be on the benzene ring.

  • Directed ortho-Metalation (DoM): This is a powerful technique for achieving substitution at specific positions ortho to a directing metalation group (DMG).[5][6][7] By installing a suitable DMG on the indole nitrogen (e.g., pivaloyl, carbamate, or phosphinamide), you can direct lithiation to the C7 or potentially the C2 position.[8][9] Subsequent quenching with an electrophile installs the desired functionality. Achieving C4 or C6 functionalization via DoM often requires more complex strategies, such as installing a directing group at C3 to direct C4 functionalization.[8][9]

  • Palladium-Catalyzed C-H Activation: Modern C-H functionalization methods can provide access to specific positions on the benzene core.[8][9] These reactions often employ a directing group on the indole nitrogen to guide the palladium catalyst to a specific C-H bond (e.g., C7 or C6).[8]

Q4: My metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is giving a low yield. What are the common troubleshooting steps?

A4: Low yields in cross-coupling reactions are a frequent issue. Consider the following troubleshooting steps:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.

  • Reagent Quality: Use high-purity, dry solvents and reagents. Water can interfere with the catalytic cycle and the stability of organometallic reagents. Boronic acids can degrade if impure.[10]

  • Catalyst, Ligand, and Base Screening: The combination of the palladium source, phosphine ligand, and base is critical.[10] There is no universal system, and optimization is often required. Refer to the data tables below for starting points.

  • N-Protection: The acidic N-H proton of the indole can sometimes interfere with the catalytic cycle or the base.[10] Protecting the indole nitrogen with a group like Boc, SEM, or tosyl can improve yields, although some protocols are developed for unprotected indoles.[11]

Troubleshooting Guides

Problem: Poor Regioselectivity in Electrophilic Aromatic Substitution
  • Symptom: Formation of a mixture of products substituted at C3 and other positions (e.g., C4, C6).

  • Possible Cause: Reaction conditions are too harsh, allowing for thermodynamically favored but less selective pathways to compete.

  • Solutions:

Reaction TypeParameter to AdjustRecommended Starting Point & Rationale
Friedel-Crafts Acylation Lewis Acid Start with milder Lewis acids like ZnCl₂ or In(OTf)₃ instead of AlCl₃. This reduces the reactivity of the electrophile, enhancing kinetic control.[3][4]
Temperature Run the reaction at 0 °C or lower. Low temperatures favor the pathway with the lowest activation energy, which is typically C3 substitution.
Solvent Use a non-coordinating, nonpolar solvent like CH₂Cl₂ or CS₂ to minimize side reactions.
Vilsmeier-Haack Formylation Reagent Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. Excess reagent can lead to side products.[12][13]
Temperature Perform the initial addition of the Vilsmeier reagent at 0 °C, then allow the reaction to proceed at room temperature. Avoid excessive heating.[14]
Halogenation Halogenating Agent Use less reactive reagents (e.g., NBS for bromination, NCS for chlorination) instead of Br₂ or Cl₂. This increases selectivity for the most nucleophilic site.
Problem: Difficulty in Functionalizing the C4 or C6 Positions
  • Symptom: Reactions consistently yield the C3-substituted product, or no reaction occurs on the benzene ring.

  • Possible Cause: The kinetic barrier for C3 substitution is significantly lower than for any position on the deactivated benzene ring.

  • Solutions: A directed metalation or C-H activation strategy is required.

StrategyDirecting Group (on N1)Target PositionKey Steps & Rationale
Directed ortho-Metalation (DoM) Pivaloyl (Piv) or -P(O)tBu₂C7The carbonyl or phosphinamide oxygen coordinates with the lithium base (e.g., s-BuLi, LDA), directing deprotonation to the adjacent C7 position.[5][8][9]
Carbamate (-CONR₂)C7A powerful directing group that facilitates regioselective lithiation at the ortho C7 position.[5]
Directed C-H Borylation Pivaloyl (Piv) at C3C4The C3-pivaloyl group can direct a borylation reagent (e.g., using BBr₃) to the C4 position, which can then be used in subsequent cross-coupling reactions.[8][9]

Experimental Protocols

Protocol 1: Regioselective C3-Formylation via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the highly regioselective formylation of this compound at the C3 position.[12][13][14]

Materials:

  • This compound (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (used as reagent and solvent)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • Saturated sodium acetate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine, Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equiv) dropwise to the DMF via the dropping funnel over 15-20 minutes. The formation of the Vilsmeier reagent is exothermic.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equiv) in a small amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by slowly adding a saturated solution of sodium acetate.

  • Heat the mixture to 50-60 °C for 30 minutes to complete the hydrolysis of the iminium intermediate.

  • Cool the mixture to room temperature and extract the product with DCM or EtOAc (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5,7-difluoro-1H-indole-3-carbaldehyde.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid. This example assumes a bromo-substituted indole (e.g., 4-bromo-5,7-difluoroindole).[10][11][15]

Materials:

  • Bromo-5,7-difluoroindole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/EtOH/H₂O)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-5,7-difluoroindole (1.0 equiv), arylboronic acid (1.2 equiv), base (3.0 equiv), and palladium catalyst (0.05 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indoles

Note: Data for closely related substrates is provided as a starting point for optimization.

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
5,7-DibromoindolePhenylboronic acidPd(PPh₃)₄ (3.0)K₂CO₃H₂O10091[11]
5,7-Dibromoindole4-Methoxyphenyl-boronic acidPd(PPh₃)₄ (3.0)K₂CO₃H₂O10088[11]
6-Bromo-fluoroindoleArylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Dioxane/H₂O10070-95[10]
Aryl BromideTerminal Alkyne[DTBNpP]Pd(crotyl)Cl (5)TMPDMSORT~95[16]

Visualizations

G cluster_start Troubleshooting Workflow: Poor Regioselectivity cluster_goal Define Synthetic Goal cluster_c3 C3-Substitution Strategy cluster_benzene Benzene Ring Substitution Strategy Start Problem: Mixture of Isomers Goal What is the desired position of substitution? Start->Goal C3_Strategy Optimize EAS Conditions Goal->C3_Strategy C3 Benzene_Strategy Employ Advanced Strategy Goal->Benzene_Strategy C4 / C6 / C7 C3_Actions • Lower Temperature • Use Milder Lewis Acid • Screen Solvents C3_Strategy->C3_Actions Benzene_Actions 1. Block C3 Position 2. Use Directed Metalation (DoM) 3. Use C-H Activation Benzene_Strategy->Benzene_Actions

Caption: Troubleshooting workflow for poor regioselectivity.

Caption: Electronic directing effects in this compound.

References

Technical Support Center: 5,7-Difluoroindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,7-Difluoroindole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes for preparing a difluoro-substituted indole like this compound?

A1: The most common and versatile methods for synthesizing fluoro-substituted indoles are the Fischer, Leimgruber-Batcho, and Bischler indole syntheses.[1][2][3] The choice of method often depends on the availability of the starting materials, desired scale, and tolerance to reaction conditions. For this compound, the logical starting material would be derived from 2,4-difluoroaniline or a related compound.

Q2: I am observing a low yield in my Fischer indole synthesis of a fluorinated indole. What are the common causes?

A2: Low yields in the Fischer indole synthesis can be attributed to several factors. The electron-withdrawing nature of fluorine atoms can hinder the acid-catalyzed[2][2]-sigmatropic rearrangement, a key step in the mechanism.[4] Incomplete cyclization due to harsh acidic conditions and high temperatures can also lead to degradation of starting materials or intermediates.[5] Furthermore, the formation of isomeric byproducts is a possibility, especially with unsymmetrical ketones.[5]

Q3: What are the typical side reactions to watch out for in the Leimgruber-Batcho synthesis of fluoroindoles?

A3: A known side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate, which leads to the formation of a 2-aminophenylethylamine derivative instead of the desired indole.[5] This byproduct is generally more polar than the indole product. The choice of reducing agent is crucial to avoid this; alternatives to Raney nickel and hydrogen include iron in acetic acid or sodium dithionite, which can offer better selectivity.[5]

Q4: My purified fluoroindole product is colored (e.g., pink or brown). What is the cause and how can I fix it?

A4: Indoles, including fluorinated derivatives, are susceptible to oxidation and degradation, which can result in the formation of colored impurities.[6] This process can be accelerated by exposure to air, light, and residual acid from the synthesis. To decolorize the product, you can treat a solution of the crude material with activated charcoal before a final purification step like recrystallization.[6] Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark is recommended to prevent discoloration.[6]

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low to no conversion of starting material Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor the progress by TLC. Prolong the reaction time as needed.
Inactive catalyst or reagents.Use fresh, high-purity reagents and catalysts. For reactions requiring anhydrous conditions, ensure all solvents and reagents are properly dried.
Formation of multiple byproducts Reaction conditions are too harsh (e.g., too high temperature or strong acid concentration).Optimize the reaction conditions by lowering the temperature or using a milder acid catalyst. A screening of different acids and their concentrations can improve selectivity.[5]
Side reactions specific to the chosen synthetic route (e.g., over-reduction in Leimgruber-Batcho).Refer to the specific troubleshooting guide for your synthetic method below. Consider alternative reducing agents or reaction conditions.[5]
Product loss during workup or purification Product is volatile or sublimes under reduced pressure.Use careful handling during solvent removal. For volatile compounds, consider using a rotary evaporator with a cold trap and controlled vacuum.[3]
Emulsion formation during liquid-liquid extraction.Add a small amount of brine to the aqueous layer to break the emulsion.
Product Purification Issues
Symptom Possible Cause Suggested Solution
Poor separation of product from impurities by column chromatography Inappropriate solvent system (eluent).Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for indole derivatives is a mixture of hexane and ethyl acetate.[6]
Compound streaking on the TLC plate and column.The compound may be interacting too strongly with the acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[7]
Low recovery after recrystallization The chosen solvent is not optimal.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6]
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product completely.[6]

Experimental Protocols

Leimgruber-Batcho Synthesis (Adapted for this compound)

This two-step synthesis is a popular method for preparing indoles.

Step 1: Enamine Formation

  • To a solution of 2,4-difluoro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).[8]

  • Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The crude enamine intermediate, which often appears as a dark red oil or solid, can be used in the next step without further purification after removing the solvent under reduced pressure.[8]

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate, ethanol, or tetrahydrofuran.[8]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until hydrogen uptake ceases.[8]

  • Alternatively, the reduction can be achieved using iron powder in acetic acid. Heat the mixture to around 100°C and stir for 1-2 hours.[8]

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Fischer Indole Synthesis (Adapted for this compound)

This classic method involves the reaction of a phenylhydrazine with a ketone or aldehyde.

Step 1: Hydrazone Formation

  • Dissolve 2,4-difluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add an aldehyde or ketone (e.g., pyruvic acid or an equivalent) (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.[8]

Step 2: Cyclization

  • To the hydrazone from the previous step, add an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[9]

  • Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of General Indole Synthesis Methods

Synthetic Route Starting Materials Key Reagents/Conditions General Advantages General Disadvantages
Leimgruber-Batcho Substituted o-nitrotolueneDMF-DMA, pyrrolidine; Reductive cyclization (e.g., Pd/C, H₂ or Fe/AcOH)[2]High yields, mild cyclization conditions, avoids harsh acids.[10]Availability of substituted o-nitrotoluenes can be a limitation.
Fischer Substituted phenylhydrazine, aldehyde or ketoneAcid catalyst (Brønsted or Lewis), heat[9]Versatile, a wide range of catalysts can be used.Can produce isomeric mixtures, requires acidic conditions which may not be suitable for all substrates.[8]
Bischler α-haloketone, excess anilineHeat[11]Simple starting materials.Often requires harsh conditions, can give low yields and unpredictable regioselectivity.[11]

Mandatory Visualizations

Leimgruber_Batcho_Workflow Leimgruber-Batcho Synthesis Workflow for this compound start Start: 2,4-Difluoro-6-nitrotoluene enamine_formation Enamine Formation (DMF-DMA, Pyrrolidine, Heat) start->enamine_formation enamine_intermediate Crude Enamine Intermediate enamine_formation->enamine_intermediate reductive_cyclization Reductive Cyclization (e.g., Pd/C, H2 or Fe/AcOH) enamine_intermediate->reductive_cyclization crude_product Crude this compound reductive_cyclization->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Leimgruber-Batcho Synthesis Workflow

References

byproduct identification in 5,7-Difluoroindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Difluoroindole. The information is designed to help identify and mitigate the formation of common byproducts in various reactions.

FAQs and Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and functionalization of this compound, offering potential causes and solutions to minimize byproduct formation and improve reaction outcomes.

General Issues

Q1: My reaction with this compound is resulting in a complex mixture of products. What are the general causes?

A1: Complex reaction mixtures when working with indole derivatives like this compound can arise from several factors:

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or strong acids/bases, can lead to degradation of the starting material or product.

  • Reagent Purity: Impurities in starting materials or solvents can participate in side reactions.

  • Atmosphere: Sensitivity to air or moisture can lead to oxidative or hydrolytic side products. Running reactions under an inert atmosphere (e.g., nitrogen or argon) is often recommended.

  • Regioselectivity: The indole nucleus has multiple reactive sites, and competing reactions at different positions can lead to a mixture of isomers.

Troubleshooting Steps:

  • Optimize reaction temperature and time by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ensure the purity of all reagents and solvents. Use freshly distilled solvents when necessary.

  • Perform reactions under an inert atmosphere if sensitivity to air or moisture is suspected.

  • Employ regioselective reaction conditions or protecting group strategies to favor the desired product.

N-Alkylation Reactions

Q2: I am observing a mixture of N-alkylated and C3-alkylated products in my N-alkylation reaction of this compound. How can I improve N-selectivity?

A2: The formation of C3-alkylated byproducts is a common issue in the N-alkylation of indoles due to the high nucleophilicity of the C3 position. The regioselectivity is influenced by the reaction conditions.

IssuePotential CauseSuggested Solution
Mixture of N- and C3-Alkylation Incomplete deprotonation of the indole nitrogen.Use a stronger base (e.g., NaH, KHMDS) in an appropriate aprotic solvent (e.g., DMF, THF) to ensure complete formation of the indolide anion before adding the alkylating agent.
Reaction temperature is too low.Higher temperatures generally favor the thermodynamically more stable N-alkylated product. Consider increasing the reaction temperature.
Nature of the cation.The choice of counter-ion from the base can influence regioselectivity. Experiment with different bases (e.g., NaH vs. KH).

Experimental Protocol: General Procedure for N-Alkylation of this compound

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Electrophilic Substitution Reactions (e.g., Vilsmeier-Haack, Mannich)

Electrophilic substitution on the indole ring typically occurs at the C3 position due to the electronic nature of the heterocycle. However, the presence of two electron-withdrawing fluorine atoms on the benzene ring of this compound can influence the reactivity and may lead to side reactions.

Vilsmeier-Haack Reaction (Formylation)

Q3: My Vilsmeier-Haack formylation of this compound is giving a low yield of the desired 3-formyl product and other unidentified byproducts. What could be the issue?

A3: The Vilsmeier-Haack reaction introduces a formyl group, typically at the C3 position of indoles.[1][2] Low yields or byproduct formation can be attributed to several factors.

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction or degradation.Optimize the amount of the Vilsmeier reagent (POCl₃ and DMF) and the reaction temperature. Monitor the reaction by TLC to avoid prolonged reaction times that can lead to degradation.
Byproduct Formation Reaction at other positions or polymerization.While C3 is the most common site, reaction at other positions is possible under certain conditions. Acid-catalyzed polymerization of indoles can also occur.[3] Ensure slow, controlled addition of the Vilsmeier reagent at a low temperature.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • In a flask under an inert atmosphere, cool anhydrous DMF (3.0 equiv) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Slowly add the solution of this compound to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Mannich Reaction (Aminomethylation)

Q4: I am attempting a Mannich reaction with this compound and observing the formation of multiple products, including what appears to be a bis-indolyl methane derivative.

A4: The Mannich reaction introduces an aminomethyl group at the C3 position of indoles.[4] The formation of byproducts such as bis(indolyl)methanes can occur, especially if the concentration of the electrophilic iminium ion is low or if the reaction conditions are not optimized.

IssuePotential CauseSuggested Solution
Bis(indolyl)methane byproduct Reaction of the intermediate gramine derivative with a second molecule of indole.Use a slight excess of formaldehyde and the secondary amine to ensure a sufficient concentration of the iminium ion. Pre-forming the iminium ion before adding the indole can sometimes improve selectivity.
Low Yield Instability of the Mannich base product.Mannich bases can be unstable. It is often advisable to use the crude product directly in subsequent steps or to isolate it as a more stable salt (e.g., hydrochloride).

Experimental Protocol: Mannich Reaction of this compound

  • To a stirred solution of a secondary amine (e.g., dimethylamine, 1.2 equiv) in a suitable solvent like acetic acid or methanol at 0 °C, add aqueous formaldehyde (1.2 equiv).

  • Stir the mixture for 30 minutes to pre-form the Eschenmoser's salt precursor.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into an ice-water mixture and basify with a suitable base (e.g., NaOH or K₂CO₃).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting start Complex Reaction Mixture (Multiple Byproducts) check_conditions Review Reaction Conditions (Temp, Time, Reagents) start->check_conditions harsh_conditions Harsh Conditions? check_conditions->harsh_conditions optimize_conditions Optimize Conditions: - Lower Temperature - Shorter Reaction Time - Milder Reagents harsh_conditions->optimize_conditions Yes reagent_purity Reagent Purity Issue? harsh_conditions->reagent_purity No desired_product Improved Yield of Desired Product optimize_conditions->desired_product purify_reagents Purify Starting Materials and Solvents reagent_purity->purify_reagents Yes regioselectivity Regioselectivity Issue? reagent_purity->regioselectivity No purify_reagents->desired_product modify_selectivity Modify Reaction for Regiocontrol: - Change Base/Solvent - Use Protecting Group - Alter Catalyst regioselectivity->modify_selectivity Yes regioselectivity->desired_product No modify_selectivity->desired_product

Troubleshooting workflow for byproduct formation.
Reaction Pathway for N- vs. C3-Alkylation of this compound

Alkylation_Selectivity cluster_0 This compound cluster_2 Products indole This compound base Base (e.g., NaH) indole->base Deprotonation alkyl_halide Alkyl Halide (R-X) n_alkylation N-Alkylated Product (Thermodynamic) base->n_alkylation N-Attack c3_alkylation C3-Alkylated Byproduct (Kinetic) base->c3_alkylation C3-Attack

Competing N- and C3-alkylation pathways.

References

Technical Support Center: Scaling Up 5,7-Difluoroindole Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 5,7-Difluoroindole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presentation to facilitate your research and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for fluorinated indoles like this compound?

A1: The Leimgruber-Batcho and Fischer indole syntheses are the most prevalent and scalable methods for producing substituted indoles. The Leimgruber-Batcho synthesis is often favored for its typically high yields and milder reaction conditions, contingent on the availability of the necessary substituted o-nitrotoluene starting materials.[1][2] The Fischer indole synthesis is also a robust and widely used method, though it can sometimes require harsher acidic conditions.[3][4]

Q2: My this compound product is discolored (e.g., pink, brown, or black). What is the cause and how can I fix it?

A2: Indoles, including fluorinated derivatives, are prone to oxidation and degradation, which can result in colored impurities.[5] This degradation can be accelerated by exposure to air, light, and residual acid from the synthesis. To decolorize the product, you can treat a solution of the crude material with activated charcoal before the final purification step, such as recrystallization. Storing the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light will help prevent discoloration.[5]

Q3: What are the key safety considerations when handling this compound and its precursors?

A3: this compound and its intermediates should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and vapors, and prevent contact with skin and eyes. Many of the reagents used in indole synthesis, such as strong acids and catalysts like Raney Nickel, are hazardous and require special handling and quenching procedures.

Q4: How does the fluorine substitution in this compound affect its stability?

A4: The incorporation of fluorine atoms into the indole ring generally enhances metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450.[6] This often leads to a longer biological half-life. From a chemical stability perspective, the carbon-fluorine bond is very strong, making the molecule robust. However, like other indoles, it can still be sensitive to strong acids, bases, and prolonged exposure to heat, which can lead to degradation or polymerization.[7]

Troubleshooting Guides

Synthesis

Problem 1: Low yield in the Leimgruber-Batcho synthesis of this compound.

  • Potential Cause: Incomplete formation of the enamine intermediate from the starting 3,5-difluoro-2-nitrotoluene.

  • Recommended Action:

    • Ensure the freshness and purity of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Monitor the enamine formation step by TLC or HPLC to ensure the complete consumption of the starting material before proceeding to the reductive cyclization.

    • Optimize the reaction temperature and time for the enamine formation. For related fluoroindoles, temperatures around 100-110°C for 3-4 hours are common.[8]

  • Potential Cause: Inefficient reductive cyclization.

  • Recommended Action:

    • Ensure the catalyst (e.g., Palladium on carbon, Raney Nickel) is active and not poisoned. Use a fresh batch if necessary.

    • For catalytic hydrogenation, ensure efficient hydrogen gas dispersion through vigorous stirring.

    • Alternative reducing agents like iron in acetic acid can be employed.[9]

    • Control the temperature during the reduction, as excessive heat can lead to side reactions.

Problem 2: Formation of significant byproducts or tar in the Fischer indole synthesis.

  • Potential Cause: Harsh acidic conditions and high temperatures leading to degradation and polymerization.

  • Recommended Action:

    • Optimize the choice and concentration of the acid catalyst. While strong Brønsted acids are common, Lewis acids like ZnCl₂ might offer better results with fewer side reactions.[3][10]

    • Maintain strict temperature control using a jacketed reactor to avoid exothermic spikes.

    • Monitor the reaction closely by TLC or HPLC and stop the reaction once the product formation has peaked to avoid degradation.

Purification

Problem 3: Difficulty in purifying crude this compound by column chromatography.

  • Potential Cause: Suboptimal solvent system (eluent).

  • Recommended Action:

    • Perform thorough TLC analysis with various solvent systems to identify an eluent that provides good separation with an Rf value for the product of approximately 0.2-0.3. A common starting point for indoles is a mixture of hexane and ethyl acetate.[5]

    • If the product streaks on the TLC plate, it may be due to interaction with the acidic silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent can mitigate this issue.[5]

  • Potential Cause: Column overloading.

  • Recommended Action:

    • Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-2% of the weight of the silica gel.[5]

Problem 4: this compound "oils out" during recrystallization instead of forming crystals.

  • Potential Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.

  • Recommended Action:

    • Select a solvent or solvent system with a boiling point lower than the melting point of this compound.

    • Use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid. Allow the solution to cool slowly.

    • If oiling persists, try adding a seed crystal of pure this compound to induce crystallization.

    • Scratching the inside of the flask at the solution's surface with a glass rod can also initiate crystal formation.[11]

Data Presentation

The following table provides a template for summarizing key quantitative data at different scales of production. This will allow for easy comparison and optimization of the process.

ParameterLab Scale (e.g., 1-10 g)Pilot Scale (e.g., 100-1000 g)Production Scale (e.g., >1 kg)
Starting Material SpecifySpecifySpecify
Reaction Volume
Reaction Time
Reaction Temperature
Catalyst & Loading
Crude Yield (%)
Purification Method
Purified Yield (%)
Purity (by HPLC, %)
Key Impurities (%)

Experimental Protocols

Leimgruber-Batcho Synthesis of this compound (Adapted from similar syntheses)

This protocol is a general guideline and should be optimized for your specific laboratory and scale conditions.

Step 1: Enamine Formation

  • To a solution of 3,5-difluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and pyrrolidine (0.1 equivalents).[8]

  • Heat the mixture to 100-110 °C and stir for 3-4 hours.[8]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate enamine may be used directly in the next step or isolated.

Step 2: Reductive Cyclization

  • Suspend the crude enamine from the previous step in a suitable solvent such as ethanol or toluene.

  • Add a palladium on carbon catalyst (10% Pd/C, 2-5 mol%).

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) or add a hydrogen source like hydrazine hydrate (5 equivalents).[8]

  • Heat the mixture to 60-80 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and carefully filter the catalyst under an inert atmosphere.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate).

  • Alternatively, purify by recrystallization from a suitable solvent system to obtain high-purity this compound.

Visualizations

Leimgruber_Batcho_Synthesis start 3,5-Difluoro-2-nitrotoluene enamine Enamine Intermediate start->enamine Enamine Formation product This compound enamine->product Reductive Cyclization reagent1 DMF-DMA, Pyrrolidine reagent1->enamine reagent2 Pd/C, H₂ (or other reducing agent) reagent2->product

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Purification_Troubleshooting start Crude this compound chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization issue1 Poor Separation? chromatography->issue1 issue2 Oiling Out? recrystallization->issue2 pure_product Pure this compound issue1->pure_product No solution1 Optimize Eluent / Check Loading issue1->solution1 Yes issue2->pure_product No solution2 Change Solvent / Use Seed Crystal issue2->solution2 Yes solution1->chromatography solution2->recrystallization

Caption: Troubleshooting logic for purification of this compound.

References

Technical Support Center: Synthesis of 5,7-Difluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Difluoroindole (CAS: 301856-25-7). This document addresses common challenges, offers potential solutions, and provides detailed experimental protocols to facilitate a smooth and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific proprietary methods exist, analogous syntheses of other fluoroindoles suggest that common routes like the Fischer indole synthesis, Leimgruber-Batcho synthesis, and Sugasawa indole synthesis could be adapted. These methods generally involve the cyclization of a suitably substituted aniline or nitroaromatic precursor.[1] The production often starts with a difluorinated benzene derivative and builds the indole ring system.[2]

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Precise control over reaction conditions is crucial to maximize yield and minimize impurity formation. Key parameters include:

  • Temperature: Both excessively high and low temperatures can lead to incomplete reactions or the formation of byproducts.[3]

  • Catalyst Selection and Concentration: The choice of acid or metal catalyst is critical and often substrate-dependent.[4]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.[4]

  • Atmosphere: Due to the susceptibility of indoles to oxidation, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.[5]

Q3: My final this compound product is colored (e.g., pink or brown). What is the cause and how can I fix it?

A3: Indoles, including fluorinated derivatives, are prone to oxidation and degradation, which can result in colored impurities.[5] This can be caused by exposure to air, light, or residual acid from the synthesis. To decolorize the product, you can treat a solution of the crude material with activated charcoal before the final purification step. Storing the purified this compound under an inert atmosphere and protected from light is also recommended to prevent discoloration.[5]

Q4: I am observing poor separation of this compound from impurities during column chromatography. What can I do?

A4: Poor separation on a silica gel column is often due to a suboptimal solvent system. To address this:

  • Optimize the Eluent: Before running a column, perform TLC with various solvent systems to find the one that provides the best separation, ideally with a retention factor (Rf) of 0.2-0.3 for the desired product.[5]

  • Adjust Polarity: If the compound runs too high on the TLC plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent. If it runs too low (low Rf), increase the eluent's polarity. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate.[5]

  • Reduce Streaking: If the compound streaks on the TLC plate, it may be interacting too strongly with the acidic silica gel. Adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can help mitigate this issue.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Causes Troubleshooting Steps
Low or No Product Yield 1. Poor quality of starting materials. 2. Suboptimal reaction conditions (temperature, time, catalyst). 3. Reaction is sensitive to moisture.1. Ensure the purity of all reagents and solvents. Purify starting materials if necessary. 2. Systematically vary the reaction temperature, time, and catalyst concentration to find the optimal conditions. 3. Use dry solvents and conduct the reaction under an inert atmosphere.[4]
Formation of Multiple Products (Byproducts) 1. Side reactions due to harsh conditions. 2. Formation of regioisomers in reactions like the Fischer indole synthesis. 3. Decomposition of the starting material or product.1. Lower the reaction temperature to favor the desired kinetic product.[4] 2. Modify the acid catalyst or reaction conditions to improve regioselectivity. 3. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed to prevent product degradation.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup. 2. Product degradation on acidic silica gel during chromatography.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Neutralize the crude product before column chromatography or use a deactivated silica gel. Adding a small amount of triethylamine to the eluent can also help.[5]

Key Experimental Protocols

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, the following are generalized protocols for common indole syntheses that can be adapted.

Protocol 1: General Procedure for Fischer Indole Synthesis (Adapted for Fluoroindoles)

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and a carbonyl compound under acidic conditions.[6]

Step 1: Formation of the Phenylhydrazone

  • Dissolve the substituted (e.g., 2,4-difluorophenyl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired aldehyde or ketone (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

  • The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.[6]

Step 2: Cyclization to the Indole

  • To the phenylhydrazone from the previous step, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.

  • Heat the reaction mixture, typically between 80-150 °C, for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: General Procedure for Leimgruber-Batcho Indole Synthesis (Adapted for Fluoroindoles)

This method is often preferred for industrial-scale synthesis due to its high yields and mild conditions.[6]

Step 1: Enamine Formation

  • To a solution of the appropriately substituted o-nitrotoluene (e.g., 2,4-difluoro-6-nitrotoluene) (1.0 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Heat the reaction mixture to reflux (typically 130-140 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.[6]

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethyl acetate, ethanol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until hydrogen uptake ceases. Alternatively, reduction can be achieved using iron powder in acetic acid.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 301856-25-7[2]
Molecular Formula C₈H₅F₂N[2]
Molecular Weight 153.129 g/mol [2]
Appearance Light yellow liquid[2]
Boiling Point 253.2 ± 20.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 106.9 ± 21.8 °C[2]

Visualizations

Experimental Workflow: General Indole Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A Starting Materials (e.g., Substituted Aniline/Nitroarene) B Reaction (e.g., Fischer, Leimgruber-Batcho) A->B C Crude Product B->C D Quenching & Extraction C->D Proceed to Workup E Washing & Drying D->E F Solvent Removal E->F G Column Chromatography F->G Proceed to Purification H Recrystallization (Optional) G->H I Pure this compound H->I

Caption: A generalized workflow for the synthesis and purification of indole derivatives.

Logical Relationship: Troubleshooting Low Yield in Indole Synthesis

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions A Low or No Product Yield B Poor Reagent Quality A->B C Suboptimal Conditions A->C D Moisture Sensitivity A->D E Purify Starting Materials & Solvents B->E F Optimize Temperature, Time, & Catalyst C->F G Use Dry Solvents & Inert Atmosphere D->G

Caption: A troubleshooting guide for addressing low product yield in indole synthesis.

References

stability of 5,7-Difluoroindole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5,7-Difluoroindole in various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is a light yellow liquid at room temperature with a boiling point of 253.2 ± 20.0 °C at 760 mmHg, which suggests moderate thermal stability.[1] For storage, it is recommended to keep it in a cool, well-ventilated area to maintain its integrity.[1] Like other indole derivatives, its stability can be compromised by exposure to strong acids, bases, oxidizing agents, and light over extended periods.[2]

Q2: How does pH affect the stability of this compound?

The stability of the indole ring is highly dependent on pH. Generally, indoles are more susceptible to degradation in acidic conditions compared to neutral or basic conditions.[2]

  • Acidic Conditions: Strong acids can lead to the protonation of the indole ring, typically at the C3 position. This makes the molecule highly reactive and prone to polymerization, often observed as a discoloration (pink, purple, or brown) of the solution.[2]

  • Neutral Conditions: Under neutral pH, this compound is expected to be relatively stable for short-term experiments.[2]

  • Basic Conditions: this compound is generally more stable in basic conditions. However, prolonged exposure to strong bases, particularly at elevated temperatures, may lead to slow degradation.[2] The two electron-withdrawing fluorine atoms increase the acidity of the N-H proton, making it more susceptible to deprotonation under basic conditions.[2]

Q3: How do the fluorine substituents at the 5 and 7 positions affect the stability and reactivity of the indole ring?

The two fluorine atoms are electron-withdrawing groups, which have the following effects on the indole ring's stability and reactivity:

  • Decreased Electron Density: The fluorine atoms reduce the electron density of the indole ring system. This can decrease its susceptibility to some electrophilic substitution reactions compared to unsubstituted indole.[2]

  • Increased Acidity of N-H: The electron-withdrawing nature of the fluorine atoms increases the acidity of the N-H proton, making it more easily deprotonated under basic conditions.[2] This can be a factor in reactions where the indole nitrogen acts as a nucleophile or in base-mediated reactions.

Q4: Is N-protection necessary when using this compound in reactions?

The necessity of N-protection depends on the specific reaction conditions.

  • In reactions involving strong bases or organometallics (e.g., Grignard reagents, organolithiums): The acidic N-H proton can be deprotonated, which may interfere with the desired reaction. In such cases, protection of the indole nitrogen is often recommended.

  • In cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): The unprotected N-H can sometimes interfere with the catalytic cycle, leading to lower yields.[3] While many protocols for unprotected indoles exist, if issues like low yield or side reactions are encountered, N-protection with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) should be considered.

  • In electrophilic substitution reactions (e.g., Friedel-Crafts, Vilsmeier-Haack): N-protection can prevent side reactions at the nitrogen atom and may influence the regioselectivity of the substitution on the indole ring.

Troubleshooting Guides

Issue 1: Reaction mixture turns dark (pink, purple, or brown) upon addition of an acid.
Possible Cause Solutions
Acid-catalyzed polymerization: The indole ring is likely being protonated, leading to polymerization.[2]Use a milder acid: If possible, switch to a weaker acid or use a lower concentration of the strong acid.
Lower the reaction temperature: Performing the reaction at a lower temperature (e.g., 0 °C or below) can reduce the rate of polymerization.
Use dilute solutions: Working with more dilute solutions of this compound can disfavor the intermolecular polymerization reaction.
Protect the indole nitrogen: If the reaction chemistry allows, protecting the N-H group can prevent protonation at the C3 position and subsequent polymerization.
Issue 2: Low yield or multiple byproducts in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
Possible Cause Solutions
Interference from the unprotected N-H group: The acidic N-H proton can react with the base or interfere with the catalyst.[3]Protect the indole nitrogen: Use a suitable protecting group (e.g., Boc, SEM) to block the N-H proton. This often improves yields and reaction consistency.
Catalyst deactivation: The palladium catalyst may be sensitive to oxygen or impurities.[3]Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal reaction conditions: The choice of base, solvent, ligand, and temperature may not be ideal for this specific substrate.Screen reaction parameters: Systematically vary the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvent (e.g., dioxane, toluene, DMF), and temperature to find the optimal conditions.
Dehalogenation or protodeboronation (in Suzuki coupling): The starting materials may be degrading.[3]Use high-purity reagents: Ensure the purity of the this compound derivative and the boronic acid/ester. Consider using more stable boronate esters (e.g., pinacol esters).[3]

Stability Data Summary

The following table summarizes the expected stability of this compound under various conditions, extrapolated from data on related fluoroindoles.

Condition Reagent/Environment Expected Stability Potential Degradation Products/Side Reactions
Acidic Strong acids (e.g., HCl, H₂SO₄, TFA)LowColored oligomers and polymers
Basic Strong bases (e.g., NaOH, KOH, NaH)Moderate to High (may deprotonate N-H)Slow degradation at elevated temperatures
Oxidative Air, H₂O₂, m-CPBAModerateOxindoles and other oxidized species
Reductive H₂/Pd, NaBH₄, LiAlH₄High (ring is generally stable)Reduction of other functional groups on the molecule
Thermal High temperaturesModerate[1]Decomposition, especially in the presence of acids or bases[2]
Photochemical UV lightLow to ModeratePotential for photodecomposition[2]

Experimental Protocols

General Protocol for Assessing Stability Under Reaction Conditions

This protocol provides a general workflow to test the stability of this compound under specific reaction conditions before committing to a full-scale reaction.

Objective: To determine the stability of this compound under proposed reaction conditions (solvents, reagents, temperature) over time.

Materials:

  • This compound

  • Proposed reaction solvent(s)

  • Proposed reagents (e.g., acid, base, catalyst), excluding the main coupling partner

  • Internal standard (a stable, non-reactive compound with a distinct analytical signal)

  • Analytical instruments (e.g., HPLC, LC-MS, or GC-MS)

Procedure:

  • Prepare a stock solution: Accurately weigh a sample of this compound and the internal standard and dissolve them in the chosen reaction solvent to create a stock solution of known concentration.

  • Set up the control experiment: In a reaction vessel, combine the solvent and all reagents for the planned reaction, except for the main coupling partner.

  • Initiate the experiment: Add a known volume of the this compound/internal standard stock solution to the reaction vessel to achieve the desired final concentration.

  • Incubate under reaction conditions: Stir the mixture at the intended reaction temperature.

  • Time-point sampling: Withdraw small aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench and analyze: Immediately quench the reaction in the aliquot (if necessary) and analyze it by a suitable chromatographic method (HPLC, LC-MS, or GC-MS).

  • Data analysis: Quantify the amount of this compound remaining at each time point relative to the internal standard. A significant decrease in the concentration of this compound over time indicates instability under the tested conditions. Also, analyze the chromatograms for the appearance of new peaks, which could correspond to degradation products.

Visualizations

G Troubleshooting Workflow for this compound Instability cluster_stable Troubleshoot Other Parameters cluster_unstable Modify Reaction Conditions start Low yield or complex mixture observed check_stability Run control experiment: This compound under reaction conditions (without other starting materials) start->check_stability stable This compound is stable check_stability->stable No degradation unstable This compound degrades check_stability->unstable Degradation observed reagent_quality Check purity of other reagents stable->reagent_quality lower_temp Lower reaction temperature unstable->lower_temp reaction_setup Optimize reaction setup (e.g., inertness, mixing) reagent_quality->reaction_setup other_pathway Consider alternative reaction pathway reaction_setup->other_pathway change_reagents Change reagents (e.g., milder acid/base) lower_temp->change_reagents protect_N Protect indole N-H change_reagents->protect_N

Caption: Troubleshooting workflow for instability of this compound.

G Hypothesized Acid-Catalyzed Degradation of this compound indole This compound protonation Protonation at C3 indole->protonation + H⁺ indoleninium Indoleninium Cation (Reactive Electrophile) protonation->indoleninium dimerization Nucleophilic attack by another indole molecule indoleninium->dimerization + this compound dimer Dimer dimerization->dimer propagation Further polymerization dimer->propagation polymer Colored Oligomers/Polymers propagation->polymer

Caption: Postulated acid-catalyzed degradation pathway of this compound.

References

Validation & Comparative

The Elusive NMR Signature of 5,7-Difluoroindole: A Comparative Guide to its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and spectral databases, detailed experimental 1H and 19F Nuclear Magnetic Resonance (NMR) characterization data for 5,7-Difluoroindole remains largely unavailable in the public domain. This scarcity of data prevents a direct and detailed comparison of its NMR properties. However, to address the need for comparative NMR analysis of fluorinated indoles, this guide provides a detailed characterization of 4,6-Difluoroindole and compares it with the well-documented 5-Fluoroindole. This comparison offers valuable insights into the influence of fluorine substitution patterns on the NMR spectra of the indole scaffold, a crucial aspect for researchers in medicinal chemistry and drug development.

Comparison of 1H and 19F NMR Data

The following tables summarize the reported 1H and 19F NMR spectral data for 4,6-Difluoroindole and 5-Fluoroindole. The data highlights the distinct chemical shifts (δ) and coupling constants (J) that arise from the different fluorine substitution patterns.

1H NMR Spectral Data
CompoundSolventH1 (δ, mult, J)H2 (δ, mult, J)H3 (δ, mult, J)H4 (δ, mult, J)H5 (δ, mult, J)H6 (δ, mult, J)H7 (δ, mult, J)
4,6-Difluoro-tryptophan *--------
5-Fluoroindole CDCl₃8.10 (br s)7.27-7.24 (m)6.53 (dd, J=3.1, 2.0 Hz)7.35 (dd, J=8.8, 2.5 Hz)-6.96 (td, J=9.0, 2.5 Hz)7.21 (dd, J=8.8, 4.4 Hz)
19F NMR Spectral Data
CompoundSolventF4 (δ, mult, J)F5 (δ, mult, J)F6 (δ, mult, J)
4,6-Difluoro-tryptophan ----
5-Fluoroindole [1]CDCl₃--100.22-

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the characterization of fluorinated indoles. Below is a generalized experimental protocol.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

  • The solution is thoroughly mixed to ensure homogeneity.

1H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard pulse-acquire.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

19F NMR Spectroscopy:

  • Instrument: A spectrometer equipped with a fluorine probe.

  • Parameters:

    • Pulse sequence: Standard pulse-acquire, often with proton decoupling.

    • Number of scans: 128-512 or more, depending on concentration and fluorine relaxation properties.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: A wider spectral width is typically used compared to 1H NMR (e.g., -50 to -250 ppm).

  • Referencing: Chemical shifts are referenced to an external standard, commonly CFCl₃ (0 ppm) or an internal standard like trifluorotoluene.

Visualizing NMR Characterization

The logical workflow of NMR characterization and the structural basis for signal assignment can be visualized using the following diagrams.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample Fluorinated Indole Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_Acq 1H NMR Acquisition NMR_Spec->H1_Acq F19_Acq 19F NMR Acquisition NMR_Spec->F19_Acq FID Raw FID Data H1_Acq->FID F19_Acq->FID FT Fourier Transform FID->FT Phase Phase & Baseline Correction FT->Phase Analysis Peak Integration & Coupling Analysis Phase->Analysis Structure Structure Elucidation Analysis->Structure Comparison Comparison with Alternatives Structure->Comparison

Caption: A logical workflow for the 1H and 19F NMR characterization of fluorinated indoles.

Caption: Chemical structure of 5-Fluoroindole highlighting atoms for NMR analysis.

Conclusion

While the specific NMR characteristics of this compound remain to be fully elucidated and published, the comparative analysis of its isomers provides a valuable framework for understanding the impact of fluorine substitution on the indole ring system. The distinct patterns in chemical shifts and coupling constants observed for different fluoroindole derivatives underscore the power of 1H and 19F NMR spectroscopy in the structural elucidation of these important pharmaceutical building blocks. Further research into the synthesis and full spectral characterization of this compound is warranted to expand the available data for structure-activity relationship studies and to aid in the design of novel fluorinated indole-based therapeutics.

References

Mass Spectrometry Analysis of 5,7-Difluoroindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 5,7-Difluoroindole against its parent molecule, Indole, and a representative monofluorinated isomer, 5-Fluoroindole. The following sections detail the anticipated fragmentation patterns under electron ionization (EI) mass spectrometry, offering a valuable resource for compound identification and structural elucidation in research and drug development.

Comparative Fragmentation Analysis

Electron ionization (EI) is a "hard" ionization technique that results in extensive fragmentation of the analyte molecule.[1][2] This fragmentation is often highly reproducible and creates a unique "fingerprint" for a given compound, which is invaluable for structural analysis.[2][3][4] The resulting mass spectrum plots the relative abundance of ions at different mass-to-charge ratios (m/z).[3]

The fragmentation of indole and its derivatives typically involves the cleavage of the pyrrole ring and the loss of small neutral molecules. For halogenated indoles, the fragmentation pattern is also influenced by the presence and position of the halogen atoms.

Table 1: Predicted Major Fragment Ions in EI-MS of Indole, 5-Fluoroindole, and this compound

Fragment Ion Indole (C₈H₇N) 5-Fluoroindole (C₈H₆FN) This compound (C₈H₅F₂N) Plausible Neutral Loss
[M]⁺• 117135153-
[M-H]⁺ 116134152H•
[M-HCN]⁺• 90108126HCN
[M-H-HCN]⁺ 89107125H•, HCN
[C₆H₅]⁺ 77--C₂H₂N
[C₆H₄F]⁺ -95-C₂H₂N
[C₆H₃F₂]⁺ --113C₂H₂N

Note: The m/z values represent the monoisotopic mass. The relative abundances are not shown as they can vary depending on the instrument conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is described below. GC is often coupled with EI-MS for the analysis of volatile and thermally stable compounds.[1][4]

  • Sample Preparation: A dilute solution of this compound (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Gas Chromatography (GC) Separation:

    • Injection: 1 µL of the sample solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid vaporization.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities.

    • Oven Program: The oven temperature is ramped from a low initial temperature (e.g., 50°C) to a final high temperature (e.g., 280°C) to elute the compound of interest.

  • Mass Spectrometry (MS) Analysis:

    • Interface: The GC column is interfaced with the mass spectrometer, where the eluted compound enters the ion source.

    • Ionization: Electron Ionization (EI) is performed at a standard electron energy of 70 eV.[5] This energy level is high enough to cause reproducible fragmentation and is a standard for library matching.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[1][3]

    • Detector: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

    • Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50-500.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound in Solution Injector Injector (Vaporization) Sample->Injector GC_Column GC Column (Separation) Injector->GC_Column Ion_Source Ion Source (EI, 70 eV) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole/TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum (m/z vs. Abundance) Data_System->Mass_Spectrum Interpretation Interpretation & Comparison Mass_Spectrum->Interpretation

Caption: Workflow for GC-MS analysis of this compound.

Discussion of Fragmentation Patterns

The molecular ion peak ([M]⁺•) is expected to be observed for all three compounds, providing the molecular weight.[6] The presence of fluorine atoms in 5-Fluoroindole and this compound increases the molecular weight by 18 and 36 Da, respectively, compared to Indole.

A common fragmentation pathway for indoles is the loss of hydrogen cyanide (HCN), resulting in a fragment ion with a mass 27 Da lower than the molecular ion.[7] This is anticipated to be a significant peak in the spectra of all three compounds. The subsequent loss of a hydrogen radical from this fragment can also occur.

The cleavage of the C2-C3 bond and the N1-C2 bond in the pyrrole ring can lead to the formation of a benzenoid cation. For Indole, this would be the phenyl cation ([C₆H₅]⁺) at m/z 77. For 5-Fluoroindole, a fluorophenyl cation ([C₆H₄F]⁺) at m/z 95 would be expected. Similarly, for this compound, a difluorophenyl cation ([C₆H₃F₂]⁺) at m/z 113 is a plausible fragment. The relative stability of these carbocations will influence the intensity of their corresponding peaks.[8]

By comparing the mass spectrum of an unknown sample to the expected fragmentation patterns outlined in this guide, researchers can confidently identify this compound and distinguish it from its parent compound and monofluorinated analogs.

References

Interpreting the NMR Spectrum of 5,7-Difluoroindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of drug discovery and development, a precise understanding of a molecule's structure is critical. This guide provides a detailed comparison of the predicted ¹H and ¹³C NMR spectra of 5,7-difluoroindole with the experimental spectrum of the parent compound, indole. The introduction of two fluorine atoms significantly alters the electronic environment of the indole scaffold, leading to characteristic changes in chemical shifts and introducing complex spin-spin couplings.

Comparative NMR Data: Indole vs. This compound

The following tables summarize the experimental NMR data for indole and the predicted data for this compound. These predictions are based on established substituent effects of fluorine and typical coupling constants observed in fluorinated aromatic systems.

Table 1: ¹H NMR Spectral Data (Predicted for this compound vs. Experimental for Indole)

ProtonIndole Chemical Shift (δ, ppm)Predicted this compound Chemical Shift (δ, ppm)Predicted Multiplicity and Coupling Constants (J, Hz)
H1 (N-H)~8.1~8.3br s
H2~7.15~7.2t, J(H2,H3) ≈ 2.5 Hz, J(H2,F) ≈ 1.5 Hz
H3~6.5~6.6t, J(H3,H2) ≈ 2.5 Hz
H4~7.6~7.4dd, J(H4,H6) ≈ 2.0 Hz, J(H4,F7) ≈ 10 Hz
H6~7.1~6.9t, J(H6,H4) ≈ 2.0 Hz, J(H6,F5) ≈ 10 Hz, J(H6,F7) ≈ 2.0 Hz

Table 2: ¹³C NMR Spectral Data (Predicted for this compound vs. Experimental for Indole)

CarbonIndole Chemical Shift (δ, ppm)Predicted this compound Chemical Shift (δ, ppm)Predicted Multiplicity and Coupling Constants (J, Hz)
C2~124.5~125d, ³J(C2,F7) ≈ 3 Hz
C3~102.2~103s
C3a~128.1~120dd, ²J(C3a,F7) ≈ 15 Hz, ⁴J(C3a,F5) ≈ 3 Hz
C4~120.8~110d, ²J(C4,F5) ≈ 25 Hz
C5~121.9~158d, ¹J(C5,F5) ≈ 240 Hz
C6~119.8~105dd, ²J(C6,F5) ≈ 25 Hz, ²J(C6,F7) ≈ 10 Hz
C7~111.1~150d, ¹J(C7,F7) ≈ 245 Hz
C7a~135.7~130d, ³J(C7a,F7) ≈ 5 Hz

Interpretation and Rationale for Predicted Spectral Changes

The presence of two highly electronegative fluorine atoms at positions 5 and 7 dramatically influences the NMR spectrum of the indole ring system.

¹H NMR Spectrum:

  • Downfield Shift of Protons: The electron-withdrawing nature of fluorine deshields the protons on the aromatic ring, causing them to resonate at a lower field (higher ppm) compared to indole.

  • H-F Coupling: The most significant feature in the predicted ¹H NMR spectrum is the presence of coupling between the protons and the fluorine atoms. Protons ortho to a fluorine atom (like H4 and H6) are expected to show large coupling constants (around 10 Hz). Meta and para couplings are also possible but are generally smaller.

¹³C NMR Spectrum:

  • Direct C-F Coupling (¹JCF): The carbons directly attached to the fluorine atoms (C5 and C7) will exhibit very large one-bond coupling constants, typically in the range of 240-250 Hz. This results in these signals appearing as doublets.

  • Long-Range C-F Coupling (nJCF): Carbons that are two or more bonds away from the fluorine atoms will also show coupling, although the magnitude of the coupling constant decreases with the number of bonds. This additional splitting can be a powerful tool for confirming assignments.

  • Chemical Shift of Fluorine-Bearing Carbons: The carbons directly bonded to fluorine (C5 and C7) are significantly deshielded and shifted downfield by over 30 ppm compared to their counterparts in indole.

Experimental Protocols

Standard Operating Procedure for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualizing NMR Couplings in this compound

The following diagram illustrates the key predicted spin-spin couplings in the this compound molecule.

Caption: Predicted NMR couplings in this compound.

A Comparative Analysis of the Biological Activity of Haloindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5,7-Difluoroindole and other haloindoles, supported by available experimental data. The strategic placement and type of halogen atom on the indole scaffold significantly influence the molecule's interaction with biological targets, leading to distinct activity profiles.

While this compound is a valuable synthetic building block in medicinal chemistry, offering the potential for enhanced metabolic stability and bioavailability in drug candidates, a comprehensive review of published scientific literature did not yield specific quantitative data on its biological activity (e.g., IC50, MIC, or Ki values). Therefore, this guide will focus on a comparative analysis of other well-characterized haloindoles to provide insights into the structure-activity relationships governed by halogenation patterns on the indole ring.

Quantitative Comparison of Haloindole Biological Activity

The following table summarizes the available quantitative data for the biological activities of various haloindoles against different biological targets. This data highlights the significant impact of the nature and position of the halogen substituent on the indole core.

CompoundBiological ActivityTarget Organism/EnzymeAssay TypeKey Metric (Unit)Result
5-Fluoroindole AntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)4.7
6-Fluoroindole AntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)74.0
7-Fluoroindole Anti-biofilmPseudomonas aeruginosaCrystal Violet StainingInhibition (%) at 1 mM~75% reduction
5-Bromoindole Derivatives AnticancerEGFR Tyrosine KinaseKinase Inhibition AssayIC50 (varied)Potent inhibition
5-Chloroindole Receptor Modulation5-HT₃ ReceptorRadioligand Binding Assay-Positive Allosteric Modulator

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Objective: To determine the lowest concentration of a haloindole that inhibits the growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • Test compounds (haloindoles) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted 1:20 in fresh broth.

  • Compound Dilution: The haloindole compounds are serially diluted in 7H9 broth directly in the 96-well plates.

  • Inoculation: 100 µL of the diluted bacterial suspension is added to each well containing the test compound. Control wells (bacteria with no compound and media only) are also included.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Resazurin Addition: After incubation, 30 µL of the resazurin solution is added to each well.

  • Result Interpretation: The plates are re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Microtiter Plate Biofilm Inhibition Assay for Pseudomonas aeruginosa

This protocol is used to assess the ability of compounds to inhibit the formation of biofilms by P. aeruginosa.

Objective: To quantify the inhibitory effect of haloindoles on P. aeruginosa biofilm formation.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Crystal Violet solution (0.1% w/v in water)

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Inoculum Preparation: An overnight culture of P. aeruginosa is diluted 1:100 in fresh LB broth.

  • Plate Setup: 100 µL of the diluted bacterial culture is added to each well of a 96-well plate. The test haloindole is then added to the desired final concentration.

  • Incubation: The plate is incubated statically at 37°C for 24 hours to allow for biofilm formation.

  • Washing: The planktonic bacteria are removed by gently washing the wells twice with sterile phosphate-buffered saline (PBS).

  • Staining: The remaining biofilm is stained by adding 125 µL of 0.1% Crystal Violet solution to each well and incubating at room temperature for 15 minutes.

  • Washing: Excess stain is removed by washing the wells with water.

  • Solubilization: The bound dye is solubilized by adding 125 µL of 30% acetic acid to each well.

  • Quantification: The absorbance is measured at 550 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of haloindole derivatives against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (haloindole derivatives)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serial dilutions of the haloindole derivatives are prepared in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, the recombinant EGFR enzyme, the peptide substrate, and the test compound are combined.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent (e.g., ADP-Glo™).

  • Data Analysis: The luminescence signal is measured using a plate reader. The percent inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway targeted by haloindole derivatives and a typical experimental workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Regulates Haloindole Haloindole Derivative Haloindole->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by haloindole derivatives.

Experimental_Workflow start Start synthesis Haloindole Synthesis & Characterization start->synthesis screening Biological Screening (e.g., Antimicrobial, Anticancer) synthesis->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response & IC50/MIC Determination hit_id->dose_response mechanism Mechanism of Action Studies dose_response->mechanism end Lead Compound mechanism->end

Caption: General experimental workflow for the evaluation of haloindole derivatives.

A Comparative Guide to 5,7-Difluoroindole and 5-Fluoroindole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the developability of therapeutic candidates. Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1] This guide provides an objective, data-driven comparison of two critical building blocks: 5,7-difluoroindole and 5-fluoroindole, highlighting their respective advantages and applications in drug design.

Physicochemical Properties: The Impact of Difluorination

The addition of a second fluorine atom at the 7-position of the indole ring significantly alters its electronic properties compared to the monosubstituted analog. This modification primarily affects the acidity of the indole N-H group and the molecule's overall lipophilicity, two parameters critical for target engagement and pharmacokinetic properties.

The electron-withdrawing nature of fluorine lowers the pKa of the indole N-H, making it a stronger hydrogen bond donor. The presence of two fluorine atoms in this compound is expected to have an additive effect, further increasing its acidity compared to 5-fluoroindole. This enhanced hydrogen-bonding capacity can lead to stronger or novel interactions within a target protein's binding site. Conversely, fluorination increases lipophilicity, measured as logP. The difluorinated scaffold is predicted to be more lipophilic, which can influence membrane permeability, solubility, and plasma protein binding.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound5-FluoroindoleRationale for Difference
Molecular Weight ( g/mol ) 153.13[2]135.14[3][4]Addition of a second fluorine atom.
pKa (Predicted) ~16.1 (estimated)¹16.16[3][5]The strong electron-withdrawing effect of two fluorine atoms is expected to lower the pKa (increase acidity) of the indole N-H compared to a single fluorine.
logP (Predicted) > 2.4 (estimated)²2.4[4]Increased fluorine content generally leads to higher lipophilicity.
Boiling Point (°C) 253.2 ± 20.0[2]120 (at 1 mmHg)[3][5]Increased molecular weight and polarity lead to a higher boiling point.
Appearance Light yellow liquid[2]Off-white crystalline powder[3][5]Differences in crystal lattice energy and intermolecular forces.

¹Predicted pKa for 5-Fluoro-7-Methyl indole is 16.46[6]. The electronic effect of a second fluorine is anticipated to be similar or slightly more pronounced than a methyl group in influencing the indole N-H acidity. ²Based on the general principle that fluorination increases lipophilicity.

Pharmacodynamics: Case Studies in Kinase Inhibition

Both this compound and 5-fluoroindole serve as key scaffolds in the design of potent kinase inhibitors. The choice between them often depends on the specific topology of the ATP-binding pocket and the desired selectivity profile.

Case Study 1: BRAF Inhibitors (this compound)

The this compound moiety is a key component of certain inhibitors targeting BRAF, a serine/threonine kinase frequently mutated in cancers like melanoma. The V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway.[7] In this context, the 5,7-difluoro substitution can offer specific advantages. The indole N-H can act as a crucial hydrogen bond donor to the hinge region of the kinase, while the fluorine atoms can form favorable interactions with the protein backbone or modulate the electronics of the core structure to enhance binding affinity.

Case Study 2: p38 MAPK Inhibitors (5-Fluoroindole)

The 5-fluoroindole scaffold has been successfully employed in the development of inhibitors for p38 MAP kinase, a key regulator of inflammatory responses.[8] The p38 pathway is activated by cellular stress and controls the production of pro-inflammatory cytokines like TNF-α and IL-6.[8] For p38 inhibitors, the 5-fluoroindole core can provide a balance of lipophilicity and hydrogen bonding potential necessary for potent and selective inhibition.

Table 2: Representative Inhibitory Activity

TargetScaffoldCompound ExampleIC₅₀
BRAF V600E This compound-basedVemurafenib AnaloguesLow nM range[9]
p38α MAPK 5-Fluoroindole-basedImidazole-based inhibitorsLow nM range
Pharmacokinetics: The Role of Fluorine in Metabolic Stability

A primary reason for incorporating fluorine in drug design is to block metabolically labile positions, thereby enhancing metabolic stability.[1] The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly at the C7 position.

  • 5-Fluoroindole : While the C5 position is blocked, the C7 position remains a potential site for oxidative metabolism.

  • This compound : Both the C5 and C7 positions are blocked by fluorine atoms. This dual substitution can significantly reduce the rate of metabolic degradation, leading to a longer half-life and improved bioavailability.[1][2]

Table 3: Comparative Metabolic Stability Data

CompoundDescriptionHalf-life (t½, min)Intrinsic Clearance (CLᵢₙₜ)System
Non-fluorinated indole Parent scaffold12.35HighMouse Liver Microsomes[1]
5-Fluoroindole Single C-F bond at a non-metabolic hotspot144.29.0 mL/min/kgRat Liver Microsomes[1]
This compound Derivative C7 position blocked to metabolismExpected to be >144.2Expected to be <9.0 mL/min/kg(Inferred)

Note: Data for 5-fluoroindole and the non-fluorinated analog were generated in different microsomal systems, so direct comparison of absolute values should be made with caution. However, the trend of increased stability with fluorination is evident.[1]

Experimental Protocols

Protocol 1: In Vitro BRAF V600E Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a method for determining the IC₅₀ of an inhibitor against BRAF V600E.

  • Reagent Preparation :

    • Prepare 1x Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Thaw active recombinant BRAF V600E enzyme on ice and dilute to the desired working concentration (e.g., 2.5 ng/µL) in 1x Kinase Buffer.

    • Prepare a master mix containing MEK1 substrate and ATP in 1x Kinase Buffer. The final ATP concentration should be near the Kₘ for the enzyme.

    • Prepare serial dilutions of the test inhibitor (e.g., starting from 100 µM) in buffer with a constant final DMSO concentration (e.g., 1%).

  • Kinase Reaction :

    • To the wells of a 384-well plate, add 5 µL of the inhibitor solution (or diluent for "Positive Control" and "Blank" wells).

    • Add 20 µL of diluted BRAF V600E enzyme to the "Positive Control" and inhibitor wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

    • Initiate the reaction by adding 25 µL of the Substrate/ATP Master Mix to all wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Generation and Detection :

    • Terminate the reaction by adding 50 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control".

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol determines the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a compound.

  • Reagent Preparation :

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Incubation :

    • In a 96-well plate, pre-warm the microsomal suspension in phosphate buffer to 37°C.

    • Add the test compound to the microsome suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture and terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[11]

  • Sample Analysis :

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the slope of the line, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[1]

Visualizations: Pathways and Workflows

BRAF_MEK_ERK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor This compound-based BRAF Inhibitor Inhibitor->BRAF Inhibits

Caption: The BRAF/MEK/ERK signaling pathway and the point of intervention for BRAF inhibitors.

Kinase_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor Dilutions) start->prep reaction Incubate Kinase Reaction (30°C, 60 min) prep->reaction terminate Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) reaction->terminate detect Detect Signal (Luminescence) terminate->detect analyze Analyze Data (Calculate IC₅₀) detect->analyze end End analyze->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion: Selecting the Optimal Scaffold

The choice between this compound and 5-fluoroindole in drug design is a strategic decision guided by the specific goals of the medicinal chemistry campaign.

  • Choose this compound when:

    • Metabolic stability is paramount: Blocking the C7 position is critical to prevent oxidative metabolism and extend the compound's half-life.

    • Enhanced hydrogen bond donation is required: The lower pKa of the difluorinated indole N-H may be necessary for strong engagement with the target protein, particularly in kinase hinge regions.

    • Increased lipophilicity is desired to improve cell permeability or access lipophilic binding pockets, provided solubility is not compromised.

  • Choose 5-Fluoroindole when:

    • A moderate increase in metabolic stability is sufficient: The C5-fluoro substitution provides a degree of metabolic protection and favorable electronic properties without drastically increasing lipophilicity.

    • A balanced physicochemical profile is needed: It offers a less extreme modification of pKa and logP compared to the difluorinated analog, which can be advantageous for achieving optimal ADME properties.

    • Synthetic accessibility is a key consideration: The synthesis of monosubstituted indoles is often more straightforward than that of their disubstituted counterparts.

Ultimately, both scaffolds are powerful tools in the drug designer's arsenal. The objective data presented in this guide serves to inform a rational, structure-based approach to selecting the optimal fluorinated indole for the development of next-generation therapeutics.

References

The Structure-Activity Relationship of 5,7-Difluoroindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into heterocyclic scaffolds represents a powerful tool in medicinal chemistry. Among these, the 5,7-difluoroindole core has emerged as a promising pharmacophore, particularly in the development of novel antiviral agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound derivatives, with a focus on their potential as therapeutic agents.

While the broader class of fluoroindoles has seen extensive investigation, specific data on 5,7-difluorinated analogs remains relatively niche. However, a notable example in the field of influenza research highlights the significant potential of this scaffold. This guide will delve into the SAR of a potent this compound-based influenza inhibitor, drawing comparisons with related compounds and outlining the experimental basis for these findings.

Antiviral Activity: Targeting Influenza Virus PB2

A significant breakthrough in the exploration of this compound derivatives has been the development of potent inhibitors of the influenza virus polymerase basic protein 2 (PB2) cap-binding domain. One such derivative, compound 11a , has demonstrated impressive antiviral activity, metabolic stability, and in vivo efficacy.[1][2][3]

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro antiviral activity of key this compound derivatives and related analogs against various influenza A strains.

CompoundIndole ScaffoldInfluenza A StrainEC50 (nM)[3]
11a This compoundA/Udorn/72 (H3N2)10
11a This compoundA/Victoria/3/75 (H3N2)10
11a This compoundA/WSN/33 (H1N1)30
11b 5-Chloro-7-fluoroindoleA/Udorn/72 (H3N2)100
11c 7-Fluoro-5-methylindoleA/Udorn/72 (H3N2)30
11d 7-FluoroindoleA/Udorn/72 (H3N2)100

Structure-Activity Relationship Insights:

  • 5,7-Difluoro Substitution is Key: Compound 11a , with its this compound core, consistently exhibits the most potent antiviral activity across all tested influenza strains.[3] This suggests that the electronic properties conferred by the two fluorine atoms are crucial for optimal binding to the PB2 cap-binding site.

  • Bioisosteric Replacement: The 7-fluoroindole scaffold was investigated as a bioisosteric replacement for the 7-azaindole moiety found in the clinical candidate Pimodivir.[1][2] The carbon-fluorine bond can act as a hydrogen bond acceptor, mimicking the nitrogen atom in the azaindole ring.[3][4]

  • Metabolic Stability: The 5,7-difluoro substitution in compound 11a also contributes to enhanced metabolic stability. This derivative was found not to be at risk of metabolism via aldehyde oxidase, a common metabolic pathway for related inhibitors.[1][2][3]

  • Impact of 5-Position Substituent: Comparison of compounds 11a , 11b , and 11c reveals the importance of the substituent at the 5-position. The electron-withdrawing fluorine at this position in 11a is superior to the chloro (11b ) or methyl (11c ) group, leading to a significant increase in potency.[3] The unsubstituted 7-fluoroindole (11d ) is the least active among this series.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of the this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to the key this compound derivatives starts from commercially available this compound.[2]

Example Synthesis of Compound 11a: [2]

  • Protection: The nitrogen of this compound is protected with a tosyl group using phase transfer catalysis.

  • Bromination: The protected indole undergoes bromination at the 3-position with N-bromosuccinimide (NBS).

  • Borylation: The resulting aryl bromide is converted to a boronic ester.

  • Suzuki-Miyaura Coupling: The boronic ester is then coupled with the appropriate pyrimidine bicyclo[2.2.2]octane aminoester.

  • Deprotection: The final step involves the removal of the tosyl protecting group to yield the target compound.

Antiviral Cell-Based Assay (Cytopathic Effect Inhibition Assay)

The antiviral activity of the compounds is typically assessed using a cytopathic effect (CPE) reduction assay.[5]

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates.

  • Compound Dilution: Serial dilutions of the test compounds are prepared.

  • Infection: The cells are infected with the influenza virus.

  • Treatment: The diluted compounds are added to the infected cells.

  • Incubation: The plates are incubated for a period that allows for viral replication and CPE development in the control wells.

  • Quantification: Cell viability is measured, often using a reagent like CellTiter-Glo®, and the EC50 value (the concentration of the compound that inhibits 50% of the viral CPE) is calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in drug discovery can aid in understanding the underlying mechanisms.

experimental_workflow cluster_synthesis Synthesis cluster_assay Antiviral Assay Start This compound Step1 Protection (Tosyl) Start->Step1 Step2 Bromination (NBS) Step1->Step2 Step3 Borylation Step2->Step3 Step4 Suzuki-Miyaura Coupling Step3->Step4 Step5 Deprotection Step4->Step5 End Target Compound (11a) Step5->End Cell_Culture MDCK Cell Culture Infection Influenza Virus Infection Cell_Culture->Infection Treatment Compound Treatment Infection->Treatment Incubation Incubation & CPE Development Treatment->Incubation Data_Analysis EC50 Determination Incubation->Data_Analysis

Caption: Synthetic and antiviral assay workflow for this compound derivatives.

Conclusion

The available data, though centered on a specific therapeutic target, strongly suggests that the this compound scaffold is a valuable asset in drug discovery. The unique electronic properties imparted by the difluoro substitution pattern can lead to compounds with high potency, improved metabolic stability, and favorable pharmacokinetic profiles. Further exploration of this compound derivatives in other therapeutic areas, such as oncology and infectious diseases, is warranted to fully unlock the potential of this promising heterocyclic core. Researchers are encouraged to consider this scaffold in their future drug design and development endeavors.

References

Assessing the Purity of Synthesized 5,7-Difluoroindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into indole scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and overall therapeutic potential. 5,7-Difluoroindole is a key building block in the synthesis of various pharmaceutical candidates, particularly in the realm of kinase inhibitors and other targeted therapies. Ensuring the purity of synthesized this compound is paramount, as even minor impurities can significantly impact experimental outcomes, leading to misleading structure-activity relationships (SAR) and potential safety concerns.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound. It also presents a comparative analysis of its performance against relevant alternatives, supported by experimental data, to aid researchers in making informed decisions for their drug discovery and development programs.

I. Purity Assessment of this compound

The purity of a synthesized batch of this compound must be rigorously evaluated to identify and quantify the active pharmaceutical ingredient (API), as well as any process-related impurities, starting materials, or degradation products. A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive purity profile.

Table 1: Comparison of Analytical Techniques for Purity Assessment

Analytical TechniquePrincipleInformation ProvidedTypical Purity SpecificationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (area %), detection of non-volatile impurities.>98%High resolution, sensitivity, and reproducibility.[1]May not detect volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Identification and quantification of volatile impurities and residual solvents.Varies based on solventHigh sensitivity for volatile compounds, provides structural information of impurities.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities with distinct NMR signals.Conforms to structureProvides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods for trace impurities.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then quantified.Percentage composition of C, H, N, and F.Within ±0.4% of theoretical valuesConfirms elemental composition.Does not identify or quantify specific impurities.

II. Common Impurities in this compound Synthesis

The synthesis of this compound can result in various impurities depending on the synthetic route employed. Common synthetic strategies, such as the Fischer indole synthesis or the Leimgruber-Batcho synthesis, may yield regioisomeric byproducts, unreacted starting materials, or products of side reactions.

Table 2: Potential Impurities in this compound Synthesis

Impurity TypePotential SourceAnalytical Detection Method
Regioisomers Incomplete regioselectivity during cyclization.HPLC, GC-MS, NMR
Unreacted Starting Materials Incomplete reaction conversion.HPLC, GC-MS, TLC
Over-reduced Byproducts Harsh reduction conditions in Leimgruber-Batcho synthesis.HPLC, GC-MS
Polymeric materials Harsh acidic or high-temperature conditions.Size Exclusion Chromatography, NMR
Residual Solvents Incomplete removal during workup and purification.GC-MS

III. Performance Comparison with Alternatives

This compound is often utilized as a scaffold in the design of kinase inhibitors. Its performance is frequently compared to other fluorinated indoles and bioisosteric replacements like azaindoles. The introduction of fluorine can significantly impact a compound's inhibitory activity and pharmacokinetic properties.[2][3]

Table 3: Comparative Performance of Fluorinated Indoles and Azaindoles as Kinase Inhibitors

Compound ClassKey FeatureExample ApplicationReported Performance Metric (Example)Reference
Difluoroindoles Often exhibit enhanced metabolic stability and binding affinity.Kinase InhibitorsA this compound derivative showed high potency as a kinase inhibitor.
Monofluoroindoles Strategic placement of a single fluorine can block metabolic hotspots.Tryptophan 2,3-dioxygenase (TDO2) Inhibition6-fluoroindole derivatives show significantly higher potency (IC₅₀ < 1 µM) compared to the non-fluorinated parent indole (> 10 µM).[2][2]
Azaindoles Bioisosteric replacement for indole, can form additional hydrogen bonds with the kinase hinge region.[4][5][6][7][8][9][10][11]Various Kinase Inhibitors7-azaindole is a key scaffold in the approved B-RAF kinase inhibitor Vemurafenib.[10][10]
Non-fluorinated Indoles Parent scaffold, serves as a baseline for comparison.VariousGenerally lower metabolic stability and potency compared to fluorinated analogs.[2]

IV. Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity and performance data.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of synthesized this compound and quantify any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the sample and run the gradient program.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

B. Kinase Inhibition Assay

Objective: To evaluate the in vitro inhibitory activity of this compound derivatives against a target kinase.

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Materials:

    • Recombinant active kinase.

    • Kinase-specific substrate (e.g., a peptide or protein).

    • ATP (Adenosine triphosphate).

    • Assay buffer.

    • Test compound (this compound derivative) and positive control inhibitor.

    • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit).

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a microplate, add the kinase, substrate, and test compound/control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a set period.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

V. Visualization of Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized chemical compound like this compound.

Purity_Assessment_Workflow Workflow for Purity Assessment of Synthesized this compound cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision & Further Steps Synthesis Chemical Synthesis Purification Initial Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity, Non-volatile Impurities) Purification->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) Purification->GCMS NMR NMR Spectroscopy (Structural Confirmation, Impurity ID) Purification->NMR Elemental Elemental Analysis (Elemental Composition) Purification->Elemental Purity_Check Purity > 98%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Elemental->Purity_Check Further_Purification Further Purification Purity_Check->Further_Purification No Biological_Assay Proceed to Biological Assays Purity_Check->Biological_Assay Yes Further_Purification->HPLC

Caption: Purity assessment workflow for synthesized compounds.

By following a rigorous analytical workflow and comparing the performance of synthesized this compound with relevant alternatives, researchers can ensure the quality of their compounds and make data-driven decisions to advance their drug discovery projects.

References

A Comparative Crystallographic Guide to Fluorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography provides this insight at an atomic level, elucidating the bond lengths, angles, and intermolecular interactions that govern a compound's physical, chemical, and biological properties. This guide offers a comparative analysis of the crystallographic data of indole and its fluorinated derivatives, highlighting the structural impact of fluorination.

While the primary focus of this guide was intended to be 5,7-Difluoroindole derivatives, a comprehensive search of crystallographic databases yielded no publicly available crystal structures for this specific substitution pattern at the time of this publication. Therefore, to illustrate the significant influence of fluorine substitution on the indole scaffold, this guide presents a comparison of the crystallographic data for the parent indole molecule with 5-fluoroindole and a 5-fluoro-2-oxindole derivative. This comparison provides valuable insights into how fluorination can modulate molecular conformation and crystal packing, key factors in drug design and development.

Comparative Crystallographic Data

The introduction of fluorine atoms to the indole ring system can lead to significant changes in molecular geometry and crystal packing due to fluorine's high electronegativity and ability to participate in hydrogen bonding and other non-covalent interactions. The following tables summarize key crystallographic parameters for indole, 5-fluoroindole, and 5-fluoro-2-oxindole, allowing for a direct comparison.

Table 1: Unit Cell Parameters

CompoundCCDC/COD IDCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
Indole3500112 (COD)OrthorhombicPna2₁7.643414.67145.5496909090622.7
5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole2233347 (CCDC)OrthorhombicP2₁2₁2₁6.07237.866226.26939090901254.78
5-Fluoro-2-oxindole625869 (CCDC)MonoclinicP2₁/c11.2315.71911.10190108.8390674.5

Table 2: Selected Bond Lengths and Angles

CompoundBond/AngleLength (Å) / Angle (°)
Indole
C2-C31.37
C3a-C7a1.40
N1-C21.37
C4-C51.39
C6-C71.39
∠C2-N1-C7a108.0
5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole
C5-F11.372(3)
N1-C21.375(4)
C3-C3a1.458(4)
C8-C91.509(4)
∠C4-C5-C5a120.9(3)
∠F1-C5-C5a119.0(3)
5-Fluoro-2-oxindole
C5-F11.36
C2=O11.24
N1-C21.37
C3-C3a1.52
∠C4-C5-F1119.1
∠C6-C5-F1120.1

Experimental Protocols

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction follows a well-established workflow. The following is a generalized experimental protocol.

1. Crystallization

The initial and often most challenging step is to obtain a high-quality single crystal of the compound of interest. The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects. Common crystallization techniques include:

  • Slow Evaporation: A saturated solution of the compound is allowed to stand, and the solvent slowly evaporates, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

2. Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map, and the atomic positions and displacement parameters are refined against the experimental data to achieve the best possible fit.

Visualization of the Experimental Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from obtaining the material to the final refined structure.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_structure_determination Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution model_building Model Building & Refinement structure_solution->model_building validation Structure Validation model_building->validation final_structure Final Structure (CIF) validation->final_structure Final Crystallographic Model

Caption: A flowchart illustrating the key stages of small molecule X-ray crystallography.

A Bioisosteric Showdown: 5,7-Difluoroindole vs. 7-Azaindole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two key indole bioisosteres, 5,7-Difluoroindole and 7-azaindole, for researchers and drug development professionals. This guide delves into their comparative physicochemical properties, metabolic stability, and biological potential, supported by experimental data and standard protocols.

In the landscape of medicinal chemistry, the indole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Bioisosteric replacement is a key strategy in drug design to modulate a molecule's properties to enhance efficacy, improve pharmacokinetics, and secure novel intellectual property.[2] Two common bioisosteres of indole are this compound, which modifies the electronic properties of the benzene portion of the scaffold, and 7-azaindole, where a nitrogen atom replaces a carbon in the same ring. This guide provides an objective, data-driven comparison of these two important building blocks to inform rational drug design.

Physicochemical Properties: A Tale of Two Rings

The introduction of fluorine atoms versus a nitrogen atom into the indole core significantly alters key physicochemical parameters such as lipophilicity (LogP) and acidity/basicity (pKa). These properties, in turn, influence a compound's solubility, permeability, and potential for target engagement.

PropertyThis compound7-AzaindoleRationale for Difference
Molecular Weight 153.13 g/mol 118.14 g/mol Addition of two fluorine atoms vs. one nitrogen for carbon substitution.
Calculated LogP Predicted to be higher than indole2.15 ± 0.46 (for a derivative)[4]Fluorination generally increases lipophilicity; the nitrogen in 7-azaindole can increase polarity and hydrogen bonding potential, often leading to lower lipophilicity compared to fluorinated analogs.[5]
pKa (Pyrrole N-H) Predicted < 17~13[6]The strong electron-withdrawing fluorine atoms increase the acidity of the N-H proton. The pyridine nitrogen in 7-azaindole also influences the electronic environment.
pKa (Basic Center) N/A3.67 - 7.69 (Predicted)[3]The pyridine nitrogen of 7-azaindole acts as a basic center, capable of forming a salt, which can enhance aqueous solubility.

Note: Predicted values are used where experimental data for the parent compounds are unavailable and should be confirmed experimentally.

Metabolic Stability: Blocking Metabolism vs. Introducing New Liabilities

A critical aspect of drug design is ensuring a compound remains in the body long enough to exert its therapeutic effect. Metabolic stability, often assessed in liver microsomes, is a key determinant of a drug's half-life.

7-Azaindole: This scaffold has a mixed but well-characterized metabolic profile. While it can enhance metabolic stability over indole in some contexts, it is also a known substrate for aldehyde oxidase (AO), which can lead to rapid metabolism at the C-2 position.[7] However, studies on certain 7-azaindole derivatives have shown that they can possess lower metabolic reactivity, with the parent compound being a major component found in urine, suggesting that the metabolic fate is highly dependent on the overall substitution pattern.[4]

This compound: While specific metabolic data for the 5,7-difluoro-substituted parent indole is scarce, a primary strategy in medicinal chemistry is the use of fluorine to block metabolically labile C-H bonds.[8] The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[9] Therefore, it is anticipated that the 5,7-difluoro substitution would confer enhanced metabolic stability compared to an unsubstituted indole, particularly if positions 5 and 7 are sites of metabolic attack in the non-fluorinated analog.

Biological Activity: A Validated Scaffold vs. Unexplored Territory

The ultimate test of a scaffold's utility is its ability to be incorporated into biologically active molecules. In this regard, there is a stark contrast between the two bioisosteres.

7-Azaindole is a cornerstone of modern medicinal chemistry, especially in the development of kinase inhibitors.[2][5] The pyridine nitrogen is perfectly positioned to form a crucial hydrogen bond with the "hinge" region of the ATP-binding site of many kinases, mimicking the interaction of adenine. This has led to the development of numerous potent and selective inhibitors for a wide array of kinases, including CDK9, Haspin, ABL, SRC, and PI3K, as well as FDA-approved drugs.[10]

7-Azaindole Derivative ExampleTarget KinaseIC50
Derivative 8l Haspin14 nM
Derivative 6z ABL/SRC/other oncogenic kinasesPotent (specific values vary by kinase)
Derivatives B13, B14, C1, C2 PI3KSubnanomolar

This compound: In stark contrast, there is a significant lack of publicly available data on the biological activity of this compound and its simple derivatives. While other fluoroindoles, such as 5-fluoroindole, have been explored for various activities including antimicrobial and anticancer properties, the 5,7-difluoro substitution pattern remains largely unexplored in the context of drug discovery.[8][11][12] This represents a potential opportunity for the discovery of novel active agents, but also a significant knowledge gap when comparing it to the well-trodden path of 7-azaindole.

Visualizing the Bioisosteric Comparison

To better understand the fundamental differences and the experimental approach to comparing these scaffolds, the following diagrams are provided.

Bioisostere_Comparison Structural and Electronic Comparison of Indole Bioisosteres cluster_indole Indole (Parent) cluster_difluoro This compound cluster_aza 7-Azaindole indole Indole - H-bond donor (N-H) - Aromatic π system difluoro This compound - H-bond donor (N-H, more acidic) - Electron-withdrawing F atoms - Altered ring electronics - Increased lipophilicity indole->difluoro Bioisosteric Replacement (H → F) aza 7-Azaindole - H-bond donor (N-H) - H-bond acceptor (N7) - Altered dipole moment - Potential for salt formation indole->aza Bioisosteric Replacement (C-H → N)

Caption: Key structural and electronic differences between indole and its bioisosteres.

G A Compound Synthesis (this compound & 7-Azaindole Analogs) B Physicochemical Profiling - pKa Determination - LogP/LogD Measurement A->B Characterize C In Vitro ADME Assays - Metabolic Stability (Microsomes, Hepatocytes) - Permeability (e.g., PAMPA) B->C Assess Drug-like Properties D Biological Activity Screening - Primary Target Assay (e.g., Kinase IC50) - Cellular Potency (e.g., Anti-proliferative EC50) C->D Evaluate Biological Potential E Data Analysis & Candidate Selection - Structure-Activity Relationship (SAR) - Structure-Property Relationship (SPR) D->E Compare & Select E->A Iterative Design (Optimization)

References

Enhancing Metabolic Stability: A Comparative Analysis of 5,7-Difluoroindole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine atoms into drug candidates, a strategy known as fluorination, has become a cornerstone of modern medicinal chemistry. This approach is frequently employed to enhance the metabolic stability of parent molecules, thereby improving their pharmacokinetic profiles.[1] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indoles, with a focus on the potential benefits of the 5,7-difluoroindole scaffold. Supported by experimental data, detailed protocols, and visualizations, this document aims to aid researchers, scientists, and drug development professionals in their drug discovery and development efforts.

Strategic fluorination of the indole ring can significantly hinder its metabolism by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism.[1] By replacing a hydrogen atom with a more stable carbon-fluorine bond, sites that are susceptible to oxidative metabolism can be blocked.[1] The data presented in preclinical studies clearly demonstrates the positive impact of fluorination on the metabolic stability of indole-containing compounds.

Comparative Metabolic Stability of Indole Derivatives

The following table summarizes the in vitro metabolic stability of various substituted indole derivatives. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
Unsubstituted Indole 2,3-unsubstituted indole12.35Not Reported[2]
Compound 19a Electron-withdrawing group at 3-position21.77Not Reported[2]
Compound 19b Electron-donating group at 3-position9.29Not Reported[2]
5-Fluoroindole Fluorinated indole144.29.0[1]
UT-155 Non-fluorinated indole12.35Not Reported[1]
32a 4-Fluoro-indazole analog of UT-15513.29Not Reported[1]
32c CF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[1]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[1]

Experimental Protocols: In Vitro Metabolic Stability Assay

The following protocol outlines a typical in vitro metabolic stability assay using liver microsomes, a common method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials and Reagents:

  • Test compound

  • Liver microsomes (human or animal)[3]

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[4]

  • Magnesium chloride (MgCl2)[4]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3][4]

  • Reaction termination solution (e.g., ice-cold acetonitrile with an internal standard)[3][5]

  • Control compounds (high and low clearance)

  • Incubator set to 37°C[4]

  • Centrifuge[3]

  • LC-MS/MS system for analysis[2]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[2]

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.[4]

    • Prepare the reaction termination solution.[1]

  • Incubation:

    • Pre-warm the microsomal incubation medium to 37°C.[1]

    • Add the test compound to the incubation medium at a final concentration typically in the low micromolar range (e.g., 1 µM).[4][6]

    • Initiate the metabolic reaction by adding the pre-warmed liver microsomes.[1]

    • Incubate the reaction mixture at 37°C with gentle shaking.[4]

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[2]

    • Terminate the reaction by adding the aliquot to the cold termination solution.[5]

    • Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.[2]

  • Sample Analysis:

    • Centrifuge the terminated reaction samples to precipitate proteins.[2][3]

    • Transfer the supernatant to a clean tube or a 96-well plate.[2]

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[2]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.[2]

    • Determine the elimination rate constant (k) from the slope of the linear regression line.[2]

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[2]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[2]

Visualizing the Experimental Workflow

G Experimental Workflow for In Vitro Liver Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Test Compound Stock E Add Test Compound A->E B Prepare Microsomal Incubation Medium D Pre-warm Medium to 37°C B->D C Prepare Termination Solution I Terminate Reaction C->I D->E F Initiate with Microsomes E->F G Incubate at 37°C F->G H Aliquots at Time Points G->H H->I J Centrifuge Samples I->J K Collect Supernatant J->K L LC-MS/MS Analysis K->L M Plot ln(% Remaining) vs. Time L->M N Calculate k, t½, and CLint M->N

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

The Putative Metabolic Pathway of Indole Derivatives

The primary route of metabolism for many indole-containing compounds is oxidation mediated by cytochrome P450 enzymes.[1] This can lead to the formation of various oxidized products, including indoxyl and oxindole. Fluorination at a metabolically susceptible position on the indole ring can block or significantly slow down this oxidative process, leading to a more stable compound in a metabolic environment. This increased stability often translates to a longer half-life and lower clearance in vivo, which are desirable properties for many drug candidates.

G Generalized Metabolic Pathway for Indole Derivatives cluster_pathway Metabolic Transformation Indole Indole Derivative Metabolites Oxidized Metabolites (e.g., Indoxyl, Oxindole) Indole->Metabolites CYP450 Enzymes Fluorinated_Indole Fluorinated Indole Derivative Blocked Metabolism Blocked/ Slowed Fluorinated_Indole->Blocked CYP450 Enzymes

Caption: Generalized metabolic pathway for indole derivatives.

References

Safety Operating Guide

Navigating the Disposal of 5,7-Difluoroindole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 5,7-Difluoroindole must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this fluorinated organic compound, which should be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound. Personal protective equipment (PPE) is mandatory to minimize exposure risks. While a specific MSDS for this compound was not found, the data for the similar compound 5-Fluoroindole indicates it is a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, the following PPE is recommended:

  • Gloves: Nitrile rubber gloves.

  • Eye Protection: Chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[3]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal.[4] this compound is a fluorinated organic compound and should be collected in a designated hazardous waste container.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a clearly labeled, compatible container for collecting waste this compound. The container must have a secure, tight-fitting lid.[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[5]

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.[1] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]

  • Storage: Accumulate waste in a designated satellite accumulation area within the laboratory.[4][7]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, including spill cleanup materials, must be disposed of as hazardous waste.[8]

  • Spill Cleanup: In the event of a small spill, trained personnel wearing appropriate PPE can clean it up. The spilled material and any absorbent materials used for cleanup should be collected in a sealed container for proper waste disposal.[6] For large spills, evacuate the area and contact your institution's emergency response team.[6]

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste. It is best practice to triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

Final Disposal Procedures

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[7]

  • Professional Disposal: The waste will be transported to an approved waste disposal plant.[1] The recommended method for the destruction of fluorinated organic compounds is high-temperature incineration.[10][11] This process breaks down the stable carbon-fluorine bonds, preventing the release of these "forever chemicals" into the environment.[11][12]

Quantitative Data for Laboratory Waste

The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are general guidelines and may vary by institution and location.

ParameterGuideline
Maximum Hazardous Waste Volume55 gallons per satellite accumulation area[7][8]
Maximum Acutely Toxic Waste1 quart of liquid or 1 kilogram of solid[7]
Waste Accumulation Time LimitUp to 12 months from the date waste is first added[7]
Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies.

Disposal Workflow for this compound

The following diagram illustrates the logical steps for the proper disposal of this compound.

consult_sds Consult SDS for this compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->wear_ppe collect_waste Collect Waste This compound wear_ppe->collect_waste designate_container Designate & Label Hazardous Waste Container designate_container->collect_waste segregate Segregate from Incompatible Materials collect_waste->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs spill_cleanup Spill Cleanup Materials spill_cleanup->designate_container empty_containers Triple-Rinsed Containers (Collect Rinsate) empty_containers->designate_container incineration High-Temperature Incineration (by approved facility) contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Difluoroindole
Reactant of Route 2
Reactant of Route 2
5,7-Difluoroindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.